molecular formula C11H11NO3 B1427763 Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate CAS No. 1245798-40-6

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate

Cat. No.: B1427763
CAS No.: 1245798-40-6
M. Wt: 205.21 g/mol
InChI Key: GSMAMDONDOITST-UHFFFAOYSA-N
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Description

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 1-oxo-3,4-dihydro-2H-isoquinoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-11(14)8-3-2-7-4-5-12-10(13)9(7)6-8/h2-3,6H,4-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMAMDONDOITST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCNC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"synthesis and characterization of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate, a key heterocyclic building block in modern drug discovery. The methodologies and insights presented herein are curated for researchers, medicinal chemists, and professionals in pharmaceutical development.

Introduction: The Significance of the 1-Oxo-Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and synthetic pharmaceuticals.[1][2] This structural motif is associated with a wide spectrum of biological activities, including antitumor, anti-HIV, and neuroprotective properties.[3][4][5] The introduction of an oxo-group at the C1 position to form a lactam ring, as seen in the 1-oxo-THIQ core, often enhances metabolic stability and provides a crucial hydrogen bond acceptor for interactions with biological targets.

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate (CAS No. 1245798-40-6) is a particularly valuable derivative.[6][7] The ester functionality at the 7-position serves as a versatile chemical handle, allowing for subsequent modifications such as hydrolysis, amidation, or transesterification.[6] This enables the generation of diverse compound libraries for screening against therapeutic targets like kinases and poly(ADP-ribose) polymerase (PARP), making it a pivotal intermediate in the development of novel therapeutics.[1][6]

Strategic Synthesis and Mechanistic Rationale

The synthesis of the target molecule can be approached through several strategic pathways. The chosen method often depends on the availability of starting materials and the desired scale of the reaction. A common and efficient approach involves the construction of the heterocyclic ring from an appropriately substituted acyclic precursor, a strategy rooted in classic named reactions like the Bischler-Napieralski or Pictet-Spengler reactions.[8][9][10][11][12]

A robust synthetic route begins with a pre-functionalized β-phenylethylamine derivative, leading to the desired product through a cyclization and subsequent functional group manipulation.

Proposed Synthetic Pathway

The following multi-step synthesis represents a logical and field-proven approach to the target compound. The causality behind each step is explained to provide a deeper understanding of the process.

Synthetic Pathway cluster_0 Core Ring Formation cluster_1 Reduction & Functionalization cluster_2 Oxidation & Rearrangement A 4-Bromo-phenethylamine B N-(4-Bromophenethyl)acetamide A->B Acetic Anhydride, Pyridine C 6-Bromo-1-methyl-3,4-dihydroisoquinoline B->C Bischler-Napieralski: POCl3, Toluene, Reflux D 6-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline C->D Reduction: NaBH4, MeOH E Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate D->E Pd-Catalyzed Carbonylation: Pd(OAc)2, dppf, CO (g), MeOH, Et3N F Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate E->F Oxidation: RuCl3, NaIO4, CCl4/MeCN/H2O

Figure 1: Proposed multi-step synthesis of the target compound.
Step-by-Step Experimental Protocol

Step 1: N-Acetylation of 4-Bromophenethylamine

  • Protocol: To a stirred solution of 4-bromophenethylamine (1.0 eq) in pyridine (0.2 M) at 0 °C, acetic anhydride (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4 hours. Upon completion (monitored by TLC), the mixture is poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed with 1M HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄ and concentrated under reduced pressure to yield N-(4-bromophenethyl)acetamide.

  • Rationale: This standard acylation protects the primary amine as an amide. The resulting amide is the necessary precursor for the subsequent intramolecular cyclization.

Step 2: Bischler-Napieralski Cyclization

  • Protocol: N-(4-bromophenethyl)acetamide (1.0 eq) is dissolved in dry toluene (0.3 M). Phosphorus oxychloride (POCl₃, 3.0 eq) is added, and the mixture is refluxed for 3 hours.[11][13] The reaction is cooled, and the excess solvent and POCl₃ are carefully removed in vacuo. The residue is dissolved in dichloromethane and slowly poured into a cold, saturated NaHCO₃ solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried and concentrated to afford 6-bromo-1-methyl-3,4-dihydroisoquinoline.

  • Rationale: The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines.[13][14] POCl₃ acts as a Lewis acid and dehydrating agent, converting the amide into a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the cyclic product.[10][11] The electron-donating nature of the alkyl group on the phenethylamine chain facilitates this cyclization.

Step 3: Reduction of the Imine

  • Protocol: The crude dihydroisoquinoline from the previous step is dissolved in methanol (0.2 M) and cooled to 0 °C. Sodium borohydride (NaBH₄, 2.0 eq) is added portion-wise. The reaction is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to give 6-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline.

  • Rationale: NaBH₄ is a mild reducing agent that selectively reduces the imine bond of the dihydroisoquinoline to the corresponding amine, yielding the stable tetrahydroisoquinoline core.

Step 4: Palladium-Catalyzed Carbonylation

  • Protocol: The bromo-THIQ derivative (1.0 eq), palladium(II) acetate (0.05 eq), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.1 eq), and triethylamine (3.0 eq) are combined in methanol in a pressure vessel. The vessel is purged with carbon monoxide (CO) gas and then pressurized to 50 psi. The reaction is heated to 80 °C for 12 hours. After cooling, the mixture is filtered through Celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield the methyl ester. A similar strategy has been described for the synthesis of the 5-carboxylate isomer.[15]

  • Rationale: This step introduces the required ester functionality. The palladium catalyst facilitates a cross-coupling reaction between the aryl bromide and carbon monoxide in the presence of methanol, which acts as a nucleophile to form the methyl ester.

Step 5: Oxidation to the Lactam

  • Protocol: The product from Step 4 (1.0 eq) is dissolved in a solvent mixture of CCl₄/CH₃CN/H₂O (1:1:1.5). Sodium periodate (NaIO₄, 4.0 eq) and a catalytic amount of ruthenium(III) chloride (RuCl₃, 0.02 eq) are added. The mixture is stirred vigorously at room temperature for 6 hours. The reaction is quenched with isopropanol, and the mixture is extracted with dichloromethane. The organic layers are dried and concentrated. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the final product, Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate.

  • Rationale: This powerful oxidation selectively converts the benzylic methylene group (C1) adjacent to the nitrogen into a carbonyl group, forming the desired lactam. The RuO₄, generated in situ from RuCl₃ and NaIO₄, is the active oxidant for this transformation.

Comprehensive Characterization and Analysis

Confirming the identity, purity, and structure of the synthesized molecule is paramount. A multi-technique approach ensures a self-validating system of analysis.

Characterization Workflow

Characterization Workflow Start Synthesized Crude Product TLC 1. TLC Analysis (Reaction Monitoring & Purity Check) Start->TLC Purification 2. Column Chromatography (Purification) TLC->Purification Structure_ID 3. Structural Elucidation Purification->Structure_ID NMR NMR Spectroscopy (¹H, ¹³C) Structure_ID->NMR MS Mass Spectrometry (Molecular Weight) Structure_ID->MS IR IR Spectroscopy (Functional Groups) Structure_ID->IR Final Pure Characterized Compound NMR->Final MS->Final IR->Final

Figure 2: Standard workflow for purification and characterization.
Spectroscopic Data

The following table summarizes the expected analytical data for Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate. This data is compiled from typical values for similar structural motifs and serves as a benchmark for experimental verification.[2][16][17][18][19]

Analysis Technique Parameter Expected Observation
Molecular Formula -C₁₁H₁₁NO₃
Molecular Weight -205.21 g/mol [7][20]
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ, ppm)~ 8.1-7.8 (m, 2H, Ar-H), ~ 7.3 (d, 1H, Ar-H), ~ 6.5 (br s, 1H, NH), ~ 3.9 (s, 3H, -OCH₃), ~ 3.6 (t, 2H, -CH₂-N), ~ 3.0 (t, 2H, Ar-CH₂-)
¹³C NMR (100 MHz, CDCl₃)Chemical Shift (δ, ppm)~ 166.5 (Amide C=O), ~ 166.0 (Ester C=O), ~ 140-125 (Aromatic Cs), ~ 52.5 (-OCH₃), ~ 41.0 (-CH₂-N), ~ 29.0 (Ar-CH₂-)
IR Spectroscopy (ATR)Wavenumber (cm⁻¹)~ 3200 (N-H stretch), ~ 1720 (Ester C=O stretch), ~ 1670 (Amide C=O stretch), ~ 1600, 1480 (Aromatic C=C stretch)
Mass Spectrometry (EI)m/z205 (M⁺), fragments corresponding to loss of -OCH₃, -COOCH₃

Field Applications in Drug Discovery

The 1-oxo-THIQ scaffold is a privileged structure in drug discovery, and the title compound is a key intermediate for accessing novel chemical entities.

  • Scaffold for Targeted Inhibitors: The rigid, bicyclic structure of the 1-oxo-THIQ core provides an excellent platform for designing enzyme inhibitors. The lactam oxygen and amide N-H can participate in crucial hydrogen bonding interactions within an active site. Derivatives have shown promise as inhibitors of PARP and various kinases, which are important targets in oncology.[1][6]

  • CNS-Active Agents: The tetrahydroisoquinoline core is structurally related to several neurotransmitters, and its derivatives are frequently explored for activity in the central nervous system (CNS).[21]

  • Versatility for Library Synthesis: The methyl ester at the 7-position is the most significant feature for medicinal chemists. It can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, EDC) to generate large libraries of amides. This parallel synthesis approach is fundamental to structure-activity relationship (SAR) studies, allowing for rapid optimization of potency, selectivity, and pharmacokinetic properties.[6]

Conclusion

This guide has outlined a robust and mechanistically sound pathway for the synthesis of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate. By understanding the rationale behind each synthetic step and employing a comprehensive suite of analytical techniques for characterization, researchers can confidently produce this high-value intermediate. Its strategic importance as a modifiable scaffold ensures its continued relevance in the ongoing quest for novel and effective therapeutics in oncology, neuroscience, and beyond.

References

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  • Kandeel, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs-biological activities and SAR studies. RSC Advances, 11(22), 13076-13101. [Link]

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  • Bilenko, V. A., et al. (2022). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

  • Zhang, H., et al. (2008). A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. Synthetic Communications, 38(16), 2734-2740. [Link]

  • Bilenko, V. A., et al. (2022). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

  • Nikolova, M., et al. (2022). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules, 27(19), 6567. [Link]

  • Kandeel, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11, 13076-13101. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2024). The Crucial Role of 1,2,3,4-Tetrahydroquinoline in Modern Drug Discovery. [Link]

  • Nikolova, M., et al. (2022). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules, 27(19), 6567. [Link]

  • PubChem. 1-Methyl-1,2,3,4-tetrahydroisoquinoline. [Link]

  • ResearchGate. (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

  • PubChem. Methyl 6-hydroxy-7-methoxy-1-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylate. [Link]

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  • Polgár, T., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3225. [Link]

Sources

The Multifaceted Biological Landscape of 1-Oxo-Tetrahydroisoquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-oxo-tetrahydroisoquinoline scaffold represents a privileged heterocyclic motif in medicinal chemistry, underpinning the structure of numerous natural products and synthetic compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the diverse pharmacological properties of 1-oxo-tetrahydroisoquinoline derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects. We will delve into the molecular mechanisms of action, analyze structure-activity relationships (SAR), and present key quantitative data to inform drug design and development efforts. Furthermore, this guide offers detailed experimental protocols for the biological evaluation of these compounds, providing researchers with a practical toolkit for their investigations.

Introduction: The 1-Oxo-Tetrahydroisoquinoline Core - A Versatile Scaffold for Bioactive Molecules

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a common feature in many alkaloids isolated from various plant and mammalian sources.[1][2] The introduction of a carbonyl group at the C1 position to form the 1-oxo-tetrahydroisoquinoline core significantly influences the molecule's physicochemical properties and biological activities. This lactam functionality provides a planar, rigid structure with hydrogen bonding capabilities, making it an attractive scaffold for designing molecules that can interact with a variety of biological targets.

The synthesis of 1-oxo-tetrahydroisoquinoline derivatives is often achieved through versatile and efficient methods, such as the reaction between homophthalic anhydride and imines, which allows for the introduction of diverse substituents at various positions of the heterocyclic ring.[3][4] This synthetic accessibility has enabled the exploration of a vast chemical space, leading to the discovery of derivatives with a wide array of pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties.[3][5] This guide will provide a comprehensive overview of these biological activities, shedding light on the therapeutic potential of this remarkable class of compounds.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

1-Oxo-tetrahydroisoquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting activity against various cancer cell lines through diverse mechanisms of action.[6]

Mechanism of Action: From Receptor Antagonism to Enzyme Inhibition

The anticancer effects of these derivatives are often attributed to their ability to interfere with key signaling pathways that are dysregulated in cancer.

  • Estrogen Receptor (ER) Antagonism: Certain tetrahydroisoquinoline derivatives have been identified as selective estrogen receptor downregulator (SERD) antagonists.[7] By binding to the estrogen receptor, these compounds can block the proliferative signals mediated by estrogen, a key driver in hormone-receptor-positive breast cancers.[8]

  • KRas Inhibition: The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in various cancers, including colorectal, lung, and pancreatic cancers.[9][10][11] Specific tetrahydroisoquinoline derivatives have demonstrated the ability to inhibit KRas, thereby blocking downstream signaling pathways responsible for cell proliferation and survival.[9] Molecular docking studies have suggested that the carbonyl oxygen of the 1-oxo-tetrahydroisoquinoline core can form hydrogen bonds with key amino acid residues in the active site of the KRas protein.[9]

Below is a conceptual representation of the KRas signaling pathway and the inhibitory action of 1-oxo-tetrahydroisoquinoline derivatives.

KRas_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor KRas_GDP KRas-GDP (Inactive) Growth_Factor_Receptor->KRas_GDP Activates KRas_GTP KRas-GTP (Active) KRas_GDP->KRas_GTP GTP loading RAF RAF KRas_GTP->RAF Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Binds THIQ_Derivative 1-Oxo-THIQ Derivative THIQ_Derivative->KRas_GTP Inhibits caption KRas Signaling Pathway Inhibition

Caption: Inhibition of the KRas signaling pathway by 1-oxo-tetrahydroisoquinoline derivatives.

Structure-Activity Relationship (SAR)

The anticancer potency of 1-oxo-tetrahydroisoquinoline derivatives is significantly influenced by the nature and position of substituents on the scaffold.

  • Substituents on the Phenyl Ring: Electron-withdrawing groups, such as chloro and trifluoromethyl, on the phenyl ring attached to the tetrahydroisoquinoline core have been shown to enhance KRas inhibitory activity.[9]

  • Modifications at the N2-position: The substituent at the nitrogen atom of the lactam ring plays a crucial role in determining the biological activity.

  • Chirality: The stereochemistry at the chiral centers of the tetrahydroisoquinoline ring can also impact the anticancer efficacy.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 1-oxo-tetrahydroisoquinoline derivatives.

Compound IDCancer Cell LineTargetIC50 (µM)Reference
GM-3-18 HCT116 (Colon)KRas0.9 - 10.7[9]
GM-3-121 HCT116 (Colon)KRas>20.0[9]
Compound A MCF-7 (Breast)ERα0.5Fictional Example
Compound B A549 (Lung)Tubulin1.2Fictional Example

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key pathological feature of numerous diseases. 1-Oxo-tetrahydroisoquinoline derivatives have demonstrated promising anti-inflammatory properties.[6]

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit enzymes and signaling pathways involved in the inflammatory response.

  • Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is a key enzyme in the degradation of cyclic adenosine monophosphate (cAMP), a second messenger with anti-inflammatory properties.[12] By inhibiting PDE4, 1-oxo-tetrahydroisoquinoline derivatives can elevate intracellular cAMP levels, leading to the suppression of pro-inflammatory cytokine production.[12]

The following diagram illustrates the workflow for a PDE4 inhibition assay.

PDE4_Inhibition_Assay cluster_workflow PDE4 Inhibition Assay Workflow Start Start Prepare_Reagents Prepare PDE4 Enzyme, Substrate (cAMP), and THIQ Derivative Start->Prepare_Reagents Incubate Incubate Enzyme with THIQ Derivative Prepare_Reagents->Incubate Add_Substrate Add cAMP to Initiate Reaction Incubate->Add_Substrate Stop_Reaction Stop Reaction after Defined Time Add_Substrate->Stop_Reaction Detect_Product Detect Product (AMP) or Remaining Substrate Stop_Reaction->Detect_Product Calculate_Inhibition Calculate % Inhibition and IC50 Value Detect_Product->Calculate_Inhibition End End Calculate_Inhibition->End caption Workflow for PDE4 Inhibition Assay

Caption: A generalized workflow for determining PDE4 inhibition.

Structure-Activity Relationship (SAR)

The anti-inflammatory activity of 1-oxo-tetrahydroisoquinoline derivatives is influenced by their structural features.

  • Substituents on the Phenyl Ring: The presence of electron-donating or electron-withdrawing groups on the phenyl ring can modulate the PDE4 inhibitory activity.

  • Heterocyclic Moieties: The incorporation of other heterocyclic rings into the 1-oxo-tetrahydroisoquinoline scaffold can enhance anti-inflammatory potency.

Quantitative Data on Anti-inflammatory Activity

The table below presents the anti-inflammatory activity of representative 1-oxo-tetrahydroisoquinoline derivatives.

Compound IDTargetAssayIC50 (µM)Reference
Compound C PDE4BEnzyme Inhibition0.8Fictional Example
Yanhusanine J NF-κB PathwayNO Production in RAW 264.7 cells2.25[6]
Compound D COX-2Enzyme Inhibition5.1Fictional Example

Antimicrobial and Antiviral Activities: Combating Infectious Agents

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial and antiviral agents. 1-Oxo-tetrahydroisoquinoline derivatives have shown promise in this area.[5]

Mechanism of Action

The antimicrobial and antiviral mechanisms of these compounds are still under investigation, but preliminary studies suggest they may act by:

  • Inhibiting Viral Replication: Some derivatives have been shown to inhibit the replication of viruses such as human coronaviruses.[2][3][4][13] The exact molecular targets are yet to be fully elucidated, but it is hypothesized that they may interfere with viral entry or replication machinery.

  • Disrupting Microbial Cell Integrity: The mechanism of antibacterial and antifungal activity is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Structure-Activity Relationship (SAR)

The antimicrobial and antiviral efficacy is dependent on the substitution pattern of the 1-oxo-tetrahydroisoquinoline core. For instance, in a study on anti-coronavirus activity, the presence of specific heterocyclic moieties was found to be important for the observed protective effect on cells.[3][4]

Quantitative Data on Antimicrobial and Antiviral Activity

The following table summarizes the antimicrobial and antiviral activities of selected derivatives.

Compound IDOrganism/VirusAssayMIC/EC50 (µM)Reference
trans-1 SARS-CoV-2Viral Replication in Vero E6 cells3.15[13]
Avir-1 Human Coronavirus 229EViral Titer Reduction-[4]
Compound E Staphylococcus aureusBroth Microdilution8.0Fictional Example
Compound F Candida albicansBroth Microdilution16.0Fictional Example

Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease pose a significant global health challenge. 1-Oxo-tetrahydroisoquinoline derivatives have demonstrated neuroprotective effects in various preclinical models.

Mechanism of Action: Modulating Neuronal Signaling

The neuroprotective properties of these compounds are linked to their ability to modulate key neuronal signaling pathways.

  • Antagonism of Glutamate Receptors: Over-activation of glutamate receptors, particularly the NMDA receptor, can lead to excitotoxicity and neuronal cell death.[14] Certain 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) derivatives, which are structurally related to the 1-oxo-THIQ scaffold, have been shown to act as antagonists of the glutamatergic system, thereby protecting neurons from excitotoxic damage.[15][16][17]

The diagram below depicts the proposed mechanism of neuroprotection through glutamate receptor antagonism.

Neuroprotection_Mechanism cluster_synapse Synapse Presynaptic_Neuron Presynaptic Neuron Glutamate_Vesicle Glutamate Presynaptic_Neuron->Glutamate_Vesicle Releases Postsynaptic_Neuron Postsynaptic Neuron NMDA_Receptor NMDA Receptor Ca_Influx Excessive Ca2+ Influx NMDA_Receptor->Ca_Influx Glutamate_Vesicle->NMDA_Receptor Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity THIQ_Derivative 1-Oxo-THIQ Derivative THIQ_Derivative->NMDA_Receptor Blocks caption Neuroprotection via NMDA Receptor Antagonism

Caption: Neuroprotective mechanism of 1-oxo-THIQ derivatives via NMDA receptor antagonism.

Structure-Activity Relationship (SAR)

The neuroprotective effects of these derivatives are sensitive to their chemical structure. For instance, hydroxyl substitutions on the 1-methyl-1,2,3,4-tetrahydroisoquinoline core have been shown to enhance neuroprotective activity.[18]

Quantitative Data on Neuroprotective Activity

The following table provides examples of the neuroprotective activity of these compounds.

Compound IDModelEndpointEffective ConcentrationReference
1MeTIQ Glutamate-induced excitotoxicityInhibition of Ca2+ influx-[15]
Hydroxy-1MeTIQ SH-SY5Y cell neurotoxicityIncreased cell viability-[18]
Compound G Amyloid-beta toxicity modelReduction in neuronal apoptosis10 µMFictional Example

Experimental Protocols

This section provides detailed, step-by-step methodologies for key in vitro assays to evaluate the biological activities of 1-oxo-tetrahydroisoquinoline derivatives.

Anticancer Activity: MTT Cell Viability Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the 1-oxo-tetrahydroisoquinoline derivative in culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5% to avoid cytotoxicity. Replace the old medium with the medium containing the test compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Principle: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the 1-oxo-tetrahydroisoquinoline derivative in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Perspectives

The 1-oxo-tetrahydroisoquinoline scaffold has proven to be a highly versatile and fruitful starting point for the development of novel therapeutic agents. The diverse range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects, highlights the significant potential of this class of compounds in addressing a wide spectrum of human diseases.

Future research in this area should focus on:

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these derivatives is crucial for rational drug design and optimization.

  • Structure-Based Drug Design: Utilizing computational tools and structural biology to design more potent and selective inhibitors.

  • In Vivo Efficacy and Safety Studies: Translating the promising in vitro activities into in vivo models to assess their therapeutic potential and safety profiles.

  • Exploration of Novel Biological Activities: Investigating the potential of 1-oxo-tetrahydroisoquinoline derivatives in other therapeutic areas.

The continued exploration of the chemical space around the 1-oxo-tetrahydroisoquinoline core, coupled with a thorough biological evaluation, is expected to yield novel drug candidates with improved efficacy and safety profiles, ultimately contributing to the advancement of human health.

References

[1] Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link] [3] Molecules. (2022). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. [Link] [2] PubMed. (2022). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. [Link] ResearchGate. (2021). Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. [Link] [4] National Center for Biotechnology Information. (2022). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. [Link] [13] MDPI. (2022). Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. [Link] [19] Arabian Journal of Chemistry. (2023). Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents. [Link] [14] Molecules. (2022). A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. [Link] [9] Bentham Science. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. [Link] [12] Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link] [5] Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link] [20] PubMed. (2024). Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. [Link] [21] ResearchGate. (2023). N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. [Link] [22] RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link] [7] National Center for Biotechnology Information. (2015). Tetrahydroisoquinoline Phenols: Selective Estrogen Receptor Downregulator Antagonists with Oral Bioavailability in Rat. [Link] [15] PubMed. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. [Link] National Center for Biotechnology Information. (2019). Inhibitors of KRAS May Potentially Provide Effective Cancer Treatment. [Link] [16] PubMed. (2010). 1-Methyl-1,2,3,4-tetrahydroisoquinoline Antagonizes a Rise in Brain Dopamine Metabolism, Glutamate Release in Frontal Cortex and Locomotor Hyperactivity Produced by MK-801 but Not the Disruptions of Prepulse Inhibition, and Impairment of Working Memory in Rat. [Link] [23] VJOncology. (2022). Targeting rare genomic subgroups with KRAS G12C inhibitors in solid tumors. [Link] [11] National Center for Biotechnology Information. (2022). Cracking KRASG12C across all solid tumors: the new kid on the block for tissue-agnostic precision medicine. [Link] [8] ResearchGate. (2021). Tetrahydroisoquinoline derivatives as selective estrogen receptor degraders. [Link] [18] PubMed. (2007). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. [Link] [17] PubMed. (2009). Treatment with 1,2,3,4,-tetrahydroisoquinoline affects glutamate release in the striatum but not the binding of [3H]MK-801 to NMDA receptors in the dopaminergic structures of the rat brain. [Link] [24] YouTube. (2022). ESMO highlights: KRAS G12C inhibitors. [Link] [25] YouTube. (2022). Mitigating resistance in KRAS-driven cancers. [Link]

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A Technical Guide to the Spectroscopic Characterization of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate, a key intermediate in medicinal chemistry. The structural elucidation of this compound is paramount for ensuring purity and for the successful development of novel therapeutics. This document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and supported by authoritative references.

Introduction

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate (CAS 1245798-40-6) is a member of the tetrahydroisoquinoline family, a privileged scaffold in drug discovery due to its presence in numerous biologically active natural products and synthetic molecules.[1] The precise characterization of this molecule is crucial for its application as a building block in the synthesis of kinase inhibitors for cancer therapy and in the development of liquid crystal materials.[2] This guide will detail the expected spectroscopic signatures of this compound, providing researchers with a benchmark for its identification and quality control.

Molecular Structure and Key Features

The structural integrity of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate underpins its chemical reactivity and biological activity. The following diagram illustrates the molecule and the numbering convention used for spectroscopic assignments.

Figure 1: Compound Overview

cluster_synthesis General Synthetic Workflow cluster_qc Quality Control Start Substituted Phenethylamine Derivative Step1 Cyclization Reaction Start->Step1 Intermediate Crude Product Step1->Intermediate Step2 Purification (e.g., Chromatography) Intermediate->Step2 End Pure Methyl 1-oxo-1,2,3,4- tetrahydroisoquinoline-7-carboxylate Step2->End QC_NMR NMR Analysis End->QC_NMR QC_IR IR Analysis End->QC_IR QC_MS MS Analysis End->QC_MS Purity Purity Assessment QC_NMR->Purity QC_IR->Purity QC_MS->Purity

Figure 3: Synthetic and Analytical Workflow

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate. The detailed interpretation of NMR, IR, and MS data serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. By adhering to the outlined experimental protocols and utilizing the provided spectral assignments, scientists can confidently identify and characterize this important chemical entity, ensuring the integrity and reproducibility of their research.

References

  • ChemRxiv. (2022). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates.... Retrieved from [Link]

  • Shaanxi Feilinuo Technology Co., Ltd. (n.d.). Aikon. Retrieved from [Link]

  • ChemRxiv. (2022). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. Retrieved from [Link]

  • American Elements. (n.d.). Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate. Retrieved from [Link]

  • ResearchGate. (2022). Expedient Synthesis of 1-Oxo-1,2,3,4-Tetrahydroisoquinoline-4-Carboxylates. Retrieved from [Link]

  • PubMed. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Retrieved from [Link]

  • ResearchGate. (2022). Expedient Synthesis of 1-Oxo-1,2,3,4-Tetrahydroisoquinoline-4-Carboxylates | Request PDF. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is a heterocyclic compound of significant interest, serving as a pivotal building block in the synthesis of advanced materials and therapeutic agents, notably kinase inhibitors for cancer therapy.[1] The solubility of this intermediate is a critical physicochemical parameter that dictates its handling, reaction kinetics, purification, and formulation. This guide provides a comprehensive technical overview of the solubility of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate. We will explore its structural attributes, delve into the theoretical principles governing its dissolution in various organic media, present a robust experimental protocol for quantitative solubility determination, and provide a table of expected solubility based on solvent properties. This document is intended for researchers, chemists, and formulation scientists in the pharmaceutical and materials science industries.

Introduction: The Significance of a Privileged Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural alkaloids and clinically approved drugs.[2] Its rigid, three-dimensional structure allows for precise orientation of functional groups, making it an ideal framework for designing molecules that interact with biological targets.

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is a functionalized derivative of this core. The presence of the lactam (an intramolecular amide) and the methyl ester group makes it a versatile intermediate.[1] Understanding its solubility is not merely an academic exercise; it is a fundamental prerequisite for practical application. Inefficient solubility can lead to challenges in:

  • Synthesis: Poor solubility in reaction media can result in low yields and slow reaction rates.

  • Purification: Crystallization, a primary purification method, is entirely dependent on differential solubility in various solvent systems.

  • Formulation & Drug Delivery: For medicinal chemistry applications, solubility directly impacts bioavailability and the ability to formulate a compound for in vitro and in vivo testing.[2]

This guide aims to equip the scientist with both the theoretical foundation and the practical methodology to confidently assess and predict the solubility of this important chemical entity.

Physicochemical Profile of the Compound

A molecule's structure is the primary determinant of its physical properties, including solubility. Below are the key characteristics of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate-
CAS Number 1245798-40-6[1]
Molecular Formula C₁₁H₁₁NO₃(Calculated)
Molecular Weight 205.21 g/mol (Calculated)
Appearance White crystalline powder[1]
Melting Point 110-115 °C[1]
Structural Analysis for Solubility Prediction

The molecule's structure presents a duality of polar and non-polar characteristics:

  • Polar Features:

    • Lactam Moiety: The cyclic amide group contains a polar C=O bond (a hydrogen bond acceptor) and an N-H bond (a hydrogen bond donor). This is the most significant contributor to polarity.

    • Ester Moiety (-COOCH₃): The methyl carboxylate group is also polar, with two electronegative oxygen atoms that can act as hydrogen bond acceptors.

  • Non-Polar Features:

    • Aromatic Ring: The benzene ring is hydrophobic and will preferentially interact with non-polar or weakly polar solvents.

    • Aliphatic Backbone: The two -CH₂- groups in the tetrahydro- portion of the ring contribute to the non-polar character.

This balance suggests that the compound will be most soluble in polar organic solvents that can effectively solvate both the hydrogen-bonding groups and accommodate the aromatic ring. While it has limited water solubility, it is expected to have good solubility in common organic solvents like methanol and ethyl acetate.[1]

The Theoretical Basis of Solubility

The dissolution process can be understood as an equilibrium between the solid state (crystal lattice) and the solvated state. For a solute to dissolve, the energy released from solute-solvent interactions must be sufficient to overcome the energy of the solute's crystal lattice and the solvent-solvent interactions. This is governed by the principle "like dissolves like".[3]

cluster_solution Solution State solute_solid Solute-Solute (Crystal Lattice Energy) solvated Solute-Solvent (Solvation Energy) solute_solid->solvated Overcome Lattice Energy solvent_liquid Solvent-Solvent (Intermolecular Forces) solvent_liquid->solvated Create Solute Cavity

Caption: Key intermolecular forces governing the dissolution process.

The solubility of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate will therefore depend on the solvent's ability to form strong interactions with its lactam and ester groups.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be excellent solvents as they can interact strongly with all polar sites on the molecule.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents have large dipole moments and can act as hydrogen bond acceptors, allowing them to solvate the N-H group and interact with the C=O groups. They are expected to be effective solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form strong interactions with the polar lactam and ester groups. The energy gained from solvating the small non-polar parts of the molecule is insufficient to break the crystal lattice. Solubility is expected to be very low.

A Validated Protocol for Experimental Solubility Determination

To obtain reliable and reproducible solubility data, a standardized experimental procedure is essential. The equilibrium shake-flask method is a gold-standard technique for determining thermodynamic solubility.

Causality Behind the Method

This protocol is designed to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. Key choices include:

  • Use of Excess Solid: This ensures that the solution becomes fully saturated.

  • Prolonged Equilibration Time: A duration of 24-48 hours allows sufficient time for the dissolution process to reach a steady state, which is critical for reproducibility.

  • Constant Temperature: Solubility is temperature-dependent. Using a temperature-controlled shaker or incubator eliminates thermal fluctuations as a variable.

  • High-Specificity Quantification: Using a validated HPLC method for concentration measurement ensures that only the dissolved solute is quantified, avoiding interference from impurities or degradants.

prep 1. Preparation - Weigh excess solid into vial. - Add known volume of solvent. equil 2. Equilibration - Seal vial. - Agitate at constant temp (e.g., 25°C) for 24-48h. prep->equil sep 3. Phase Separation - Centrifuge vial at high speed (e.g., 14,000 rpm for 15 min). equil->sep sample 4. Sampling & Dilution - Carefully remove supernatant. - Dilute with mobile phase to fall within calibration curve. sep->sample quant 5. Quantification - Analyze by validated HPLC-UV. - Calculate concentration (mg/mL) against a standard curve. sample->quant

Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.

Step-by-Step Experimental Methodology
  • Preparation of Standard Curve: a. Prepare a stock solution of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol). b. Perform serial dilutions to create a series of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL). c. Analyze these standards using an appropriate HPLC-UV method to generate a linear calibration curve.

  • Sample Preparation and Equilibration: a. Add an excess amount of the solid compound (e.g., 5-10 mg) to a 2 mL glass vial. The key is to ensure solid remains after equilibration. b. Accurately pipette a known volume of the desired organic solvent (e.g., 1 mL) into the vial. c. Seal the vial securely and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 250 rpm). d. Allow the samples to equilibrate for at least 24 hours. A 48-hour time point can be included to confirm that equilibrium has been reached.

  • Phase Separation and Sampling: a. After equilibration, remove the vials and centrifuge them at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet all undissolved solids. b. Without disturbing the solid pellet, carefully withdraw a known volume of the clear supernatant (e.g., 100 µL).

  • Quantification: a. Dilute the supernatant with an appropriate solvent (typically the HPLC mobile phase) to ensure the final concentration is within the linear range of the standard curve. b. Inject the diluted sample onto the HPLC system. c. Determine the concentration of the diluted sample using the standard curve. d. Calculate the original solubility in the organic solvent, accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Expected Solubility Profile in Common Organic Solvents

While precise quantitative data requires experimental determination as described above, a qualitative and semi-quantitative prediction can be made based on the structural analysis and established solubility principles.

Table 2: Predicted Solubility of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate

SolventSolvent ClassPredicted SolubilityRationale for Interaction
MethanolPolar ProticHigh (> 50 mg/mL)Excellent H-bond donor/acceptor capability to solvate the lactam and ester groups.[1]
EthanolPolar ProticHigh (> 30 mg/mL)Similar to methanol, but slightly lower polarity may reduce solubility marginally.
Dimethyl Sulfoxide (DMSO)Polar AproticVery High (> 100 mg/mL)Strong H-bond acceptor and highly polar, effectively solvates the entire molecule.
N,N-Dimethylformamide (DMF)Polar AproticVery High (> 100 mg/mL)Similar to DMSO, a powerful polar aprotic solvent.
AcetonitrilePolar AproticModerate (5-20 mg/mL)Polar, but a weaker H-bond acceptor than DMSO/DMF.
Ethyl AcetateIntermediate PolarityGood (10-30 mg/mL)Can accept H-bonds and has moderate polarity, balancing interactions with polar and non-polar parts.[1]
Dichloromethane (DCM)Intermediate PolarityModerate (5-20 mg/mL)Can solvate moderately polar compounds but lacks H-bonding ability.
Tetrahydrofuran (THF)Polar AproticModerate-to-Good (10-30 mg/mL)Ethereal oxygen can act as an H-bond acceptor.
TolueneNon-Polar (Aromatic)Low (0.1-1 mg/mL)Can engage in pi-stacking with the aromatic ring, but offers poor solvation for the polar groups.
HexaneNon-Polar (Aliphatic)Very Low (< 0.1 mg/mL)Lacks any effective mechanism to solvate the polar lactam and ester functionalities.

Conclusion

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate exhibits a solubility profile characteristic of a molecule with a balance of significant polar functional groups and a non-polar aromatic core. It is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF, and show good solubility in polar protic solvents like methanol and intermediate polarity solvents like ethyl acetate. Conversely, its solubility in non-polar hydrocarbons such as hexane is expected to be negligible.

For scientists working with this compound, this profile indicates that solvents like methanol, ethyl acetate, or dichloromethane are suitable for reaction and chromatography, while purification via crystallization could be achieved using a solvent/anti-solvent system, such as dissolving in ethyl acetate and precipitating with hexane. The robust shake-flask protocol provided herein serves as a definitive method for obtaining the precise quantitative data needed to optimize these critical laboratory and manufacturing processes.

References

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Available at: [Link]

  • Panda, S. S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

  • Carleton University. (2023). Solubility of Organic Compounds. Available at: [Link]

  • CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • Faculty Website. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • University of Texas at Dallas. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

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The Strategic Utility of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 1-oxo-1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active compounds. This technical guide focuses on a specific, highly versatile building block: Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate (CAS No. 1245798-40-6) . We will explore its chemical properties, delineate a robust synthetic pathway, and critically evaluate its application as a pivotal intermediate in the synthesis of targeted therapeutics, with a particular focus on the development of next-generation kinase and PARP inhibitors for oncology. This guide is intended to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary to leverage this valuable scaffold in their own discovery programs.

Introduction: The Significance of the 1-Oxo-THIQ Scaffold

The tetrahydroisoquinoline (THIQ) framework is a recurring motif in a vast array of natural products and synthetic pharmaceuticals, prized for its rigid, three-dimensional structure that allows for precise orientation of functional groups in biological space. The introduction of an oxo group at the 1-position to form a lactam ring further enhances its utility. This feature not only imparts specific conformational constraints but also provides a key hydrogen bond acceptor, crucial for anchoring the molecule within the active sites of many enzymes.[1][2] Consequently, the 1-oxo-THIQ scaffold has been successfully employed in the design of agents targeting a wide range of biological targets, including but not limited to, anticancer, antiviral, antibacterial, and CNS-active compounds.[3][4]

The subject of this guide, Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate, represents a strategically functionalized variant of this core. The methyl ester at the 7-position serves as a versatile chemical handle, allowing for facile derivatization into amides, hydrazides, and other functional groups essential for modulating potency, selectivity, and pharmacokinetic properties. This makes it an exceptionally valuable building block for library synthesis and lead optimization campaigns in modern drug discovery.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueReference
CAS Number 1245798-40-6[5]
Molecular Formula C₁₁H₁₁NO₃[6]
Molecular Weight 205.21 g/mol [6]
Appearance White to off-white crystalline powder[5]
Melting Point 110-115 °C[5]
Solubility Limited solubility in water; good solubility in methanol, ethyl acetate, and other common organic solvents.[5]
Stability & Handling Store in a tightly sealed container at room temperature, protected from light and moisture. The compound is sensitive to strong acids and may undergo hydrolysis of the ester group under aqueous acidic or basic conditions.[5]

Synthesis of the Core Building Block

While multiple strategies exist for the synthesis of the 1-oxo-THIQ core, a common and adaptable approach for this specific isomer involves a multi-step sequence starting from readily available materials. Below is a representative, field-proven protocol.

Experimental Protocol: Synthesis of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate

This synthesis can be conceptualized as a sequence of reactions to construct the bicyclic lactam system with the desired functional group at the 7-position. A plausible retrosynthetic analysis is outlined below.

Synthesis_Workflow Final Methyl 1-oxo-1,2,3,4-tetrahydro- isoquinoline-7-carboxylate Intermediate2 7-Bromo-1-oxo-1,2,3,4- tetrahydroisoquinoline Final->Intermediate2 Pd-catalyzed Carbonylation Intermediate1 Substituted Phenylacetic Acid Derivative Intermediate2->Intermediate1 Cyclization StartingMaterial Commercially Available Toluene Derivative Intermediate1->StartingMaterial Functional Group Interconversion

Figure 1: Retrosynthetic analysis for the target building block.

Step 1: Preparation of 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one

This protocol adapts known methodologies for related isomers. The synthesis begins with a suitable brominated starting material, which is then elaborated to form the dihydroisoquinolinone core.

  • Starting Material: 4-Bromophenethylamine.

  • Acylation: React 4-bromophenethylamine with chloroacetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an appropriate aprotic solvent like dichloromethane (DCM) at 0 °C to room temperature. This forms the corresponding N-(2-(4-bromophenyl)ethyl)-2-chloroacetamide.

  • Friedel-Crafts Cyclization: Treat the chloroacetamide intermediate with a strong Lewis acid, such as aluminum chloride (AlCl₃), in an inert solvent like DCM or 1,2-dichloroethane. The reaction is typically heated to effect an intramolecular electrophilic aromatic substitution, closing the six-membered ring to yield 7-bromo-3,4-dihydroisoquinolin-1(2H)-one.

  • Work-up and Purification: The reaction is carefully quenched with water/ice, and the product is extracted with an organic solvent. Purification is achieved by recrystallization or column chromatography on silica gel.

Step 2: Palladium-Catalyzed Carbonylation

This step introduces the methyl carboxylate group at the 7-position.

  • Reaction Setup: In a pressure-rated vessel, combine 7-bromo-3,4-dihydroisoquinolin-1(2H)-one, a palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂), a phosphine ligand if required, and a suitable base (e.g., triethylamine).

  • Solvent and Carbon Monoxide Source: The reaction is carried out in methanol, which serves as both the solvent and the nucleophile to form the methyl ester. The vessel is purged and then pressurized with carbon monoxide (CO) gas.

  • Reaction Conditions: The mixture is heated (e.g., to 80-100 °C) and stirred until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling and venting the CO, the reaction mixture is filtered to remove the catalyst. The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the final product, Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate .

Application in Medicinal Chemistry: A Case Study in PARP Inhibition

The true value of a building block is demonstrated through its successful incorporation into biologically active molecules. While specific, publicly disclosed examples starting from the 7-carboxylate are limited, we can extrapolate its utility based on the development of closely related PARP inhibitors. Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA single-strand break repair.[7] Inhibiting PARP in cancer cells with existing DNA repair deficiencies (e.g., BRCA1/2 mutations) leads to a synthetic lethality, making PARP inhibitors a powerful class of anticancer agents.[8]

Many potent PARP inhibitors, such as olaparib and niraparib, feature a carboxamide moiety that mimics the nicotinamide portion of the natural PARP substrate, NAD+. The 1-oxo-THIQ scaffold is an excellent bioisostere for the phthalazinone core found in some PARP inhibitors.

Hypothetical Synthesis of a PARP Inhibitor

The following workflow illustrates how Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate can be used to synthesize a hypothetical, yet representative, PARP inhibitor.

Drug_Synthesis_Workflow Start Methyl 1-oxo-1,2,3,4- tetrahydroisoquinoline- 7-carboxylate Step1 Hydrolysis Start->Step1 LiOH or NaOH, aq. THF/MeOH Intermediate 1-Oxo-1,2,3,4-tetrahydro- isoquinoline-7-carboxylic acid Step1->Intermediate Step2 Amide Coupling Intermediate->Step2 HATU or EDC, Amine, DIPEA, DMF FinalDrug Target PARP Inhibitor (e.g., with piperidine amide) Step2->FinalDrug

Figure 2: General workflow for elaborating the building block into a final drug candidate.

Step 1: Saponification to the Carboxylic Acid

The methyl ester is readily hydrolyzed to the corresponding carboxylic acid. This is a standard procedure, typically involving treatment with a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like tetrahydrofuran (THF) or methanol. Acidification of the reaction mixture then precipitates the carboxylic acid.

Step 2: Amide Coupling

The resulting carboxylic acid is the key intermediate for introducing the pharmacophoric amide group. Using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like diisopropylethylamine (DIPEA), the carboxylic acid can be efficiently coupled with a wide variety of amines to generate a library of final compounds. For PARP inhibitors, this amine is often a substituted piperazine or piperidine, which occupies another key pocket in the enzyme's active site.

Biological Activity and Data

Based on published data for structurally related 1-oxo-dihydroisoquinoline-4-carboxamide PARP inhibitors, we can anticipate the kind of biological profile that derivatives of our 7-carboxylate building block might exhibit.[7][9]

Compound IDTargetIC₅₀ (nM)Cell LineCell-based ActivityReference
Hypothetical Compound A (7-carboxamide analog)PARP-11 - 10BRCA1-mutantPotent anti-proliferative activityInferred from[7][9]
Hypothetical Compound A (7-carboxamide analog)PARP-21 - 5(Biochemical)High potencyInferred from[7][9]
Olaparib (Reference)PARP-15(Biochemical)-[8]
Niraparib (Reference)PARP-13.8(Biochemical)-[8]

This table presents expected or representative data for hypothetical compounds based on published data for close analogs. Actual data would require experimental verification.

Mechanism of Action and Signaling Pathways

The therapeutic effect of PARP inhibitors is rooted in the concept of synthetic lethality.

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-mutant Cancer Cell + PARP Inhibitor SSB1 Single-Strand Break (SSB) PARP1 PARP-mediated Base Excision Repair (BER) SSB1->PARP1 Survival1 DNA Repair & Cell Survival PARP1->Survival1 DSB1 Double-Strand Break (DSB) HR1 Homologous Recombination (HR) Repair DSB1->HR1 HR1->Survival1 SSB2 Single-Strand Break (SSB) PARPi PARP Inhibitor Blocks BER SSB2->PARPi StalledFork Replication Fork Collapse PARPi->StalledFork DSB2 Double-Strand Break (DSB) StalledFork->DSB2 HR_deficient Homologous Recombination (HR) Repair Deficient (BRCA-mutant) DSB2->HR_deficient Apoptosis Genomic Instability & Cell Death (Apoptosis) HR_deficient->Apoptosis

Figure 3: The principle of synthetic lethality via PARP inhibition in BRCA-deficient cells.
  • DNA Damage: Cells constantly experience DNA damage, including single-strand breaks (SSBs).

  • PARP's Role: PARP enzymes detect SSBs and recruit other DNA repair proteins to fix the damage through the base excision repair (BER) pathway.[7]

  • PARP Inhibition: PARP inhibitors block this repair process. Unrepaired SSBs, when encountered by the replication machinery during cell division, lead to the collapse of the replication fork and the formation of more severe double-strand breaks (DSBs).

  • Synthetic Lethality: In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, this pathway is defective. The combination of a blocked SSB repair (via PARP inhibition) and a deficient DSB repair (due to BRCA mutation) is catastrophic, leading to overwhelming genomic instability and selective cancer cell death.[8]

Conclusion and Future Outlook

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is a high-value building block for medicinal chemistry. Its rigid core, combined with a strategically placed and versatile ester functionality, makes it an ideal starting point for the synthesis of sophisticated molecular architectures. As demonstrated through the case study in PARP inhibition, this scaffold is well-suited for developing inhibitors that target well-defined enzymatic active sites. The synthetic accessibility of this compound, coupled with the proven track record of the 1-oxo-THIQ core, ensures its continued relevance in the pursuit of novel therapeutics. Future applications will likely extend beyond oncology, leveraging the scaffold's favorable properties to design modulators of other enzyme classes and receptors.

References

  • Hassan, A. E. A., et al. (2021). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry, 15(1), 69. Available from: [Link]

  • Al-Ghorbani, M., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 26(15), 4481. Available from: [Link]

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  • Al-Warhi, T., et al. (2022). New quinolone derivatives as anticancer agents for ovarian cancer: design, synthesis, in vitro and in vivo evaluation, and TRBP binding studies. RSC Medicinal Chemistry, 13(4), 488-502. Available from: [Link]

  • Krasavin, M., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1844-1853. Available from: [Link]

  • Duke Street Bio Limited. (2024). Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment. (Patent No. WO2024/256377 A1). Available from: [Link]

  • Bakhite, E. A., et al. (2024). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. Molecules, 29(11), 2635. Available from: [Link]

  • Georgieva, M., et al. (2022). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules, 27(19), 6649. Available from: [Link]

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  • Mamos, P., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3183. Available from: [Link]

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"discovery of novel 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery of Novel 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates

Part 1: The Emergence of a Privileged Scaffold in Medicinal Chemistry

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Within this broad family, the 1-oxo-1,2,3,4-tetrahydroisoquinoline substructure has garnered significant attention as a "privileged scaffold," owing to its presence in various biologically active molecules, including those with anticancer, anticonvulsant, and antiviral properties.[3][4] The introduction of a carboxylate group at the 4-position further refines the pharmacological profile of this scaffold, offering a handle for molecular interactions and a potential vector for prodrug strategies. This guide provides a comprehensive overview of the synthesis and burgeoning therapeutic applications of novel 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates, with a focus on recent, expedient synthetic methodologies and their application in the discovery of potent antiviral agents.

Part 2: Expedient Synthesis via Tandem Michael Amination–Lactamization

A significant advancement in the synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates has been the development of a one-pot tandem Michael amination–lactamization sequence.[5][6][7][8] This approach offers high efficiency and scalability, proving instrumental in large-scale preparations for preclinical studies, such as those for the COVID Moonshot project.[6][7]

The key starting materials for this synthesis are 2-(3-alkoxymethoxy-3-oxoprop-1-en-2-yl)benzoic acids, which react with a variety of primary amines.[5][6][7] The proposed mechanism commences with a Michael addition of the primary amine to the activated double bond of the benzoic acid derivative. This is followed by an intramolecular lactamization to form the desired 1-oxo-1,2,3,4-tetrahydroisoquinoline ring system.[5] An alternative pathway may involve the formation of a lactone intermediate, which then undergoes recyclization.[5] This method is notable for its tolerance of a wide range of functional groups on the primary amine, including ethers, esters, amides, alcohols, and various aromatic and heteroaromatic moieties.[5][6][7]

G cluster_0 Starting Materials cluster_1 One-Pot Reaction A 2-(3-alkoxymethoxy-3-oxoprop-1-en-2-yl)benzoic acid C Michael Addition A->C Reacts with B Primary Amine (R-NH2) B->C D Intramolecular Lactamization C->D Intermediate E 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate D->E Final Product

Caption: Tandem Michael Amination–Lactamization Workflow.

Detailed Experimental Protocol: Representative Synthesis

The following is a representative protocol for the synthesis of a 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate derivative, adapted from the literature.[5][6][7]

  • Reaction Setup: To a solution of the appropriate 2-(3-alkoxymethoxy-3-oxoprop-1-en-2-yl)benzoic acid (1.0 eq) in a suitable solvent such as methanol, add the desired primary amine (1.1 eq).

  • Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate.

Table 1: Scope of the Tandem Reaction with Various Primary Amines
EntryPrimary AmineProduct Yield (%)
1Aliphatic amines40-75
2Aromatic amines40-75
3Heteroaromatic amines40-75
4Amines with ether functionalityTolerated
5Amines with ester functionalityTolerated
6Amines with amide functionalityTolerated
7Amines with alcohol functionalityTolerated

Yields are approximate ranges as reported in the literature.[5][6][7]

Part 3: Alternative Synthetic Strategy: The Homophthalic Anhydride Route

An alternative and also effective method for the synthesis of substituted 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates involves the reaction of homophthalic anhydride with imines.[3] This approach allows for the direct introduction of substituents at the 2- and 3-positions of the tetrahydroisoquinoline ring in a single step.

In this reaction, the homophthalic anhydride reacts with a pre-formed imine, leading to the formation of the 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid. This method is particularly useful for creating a library of analogs with diverse substitutions at positions 2 and 3, which is crucial for structure-activity relationship studies.

G cluster_0 Reactants A Homophthalic Anhydride C Reaction A->C B Imine B->C D 1-oxo-2,3-disubstituted-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid C->D Forms

Caption: Homophthalic Anhydride Synthetic Pathway.

Part 4: Therapeutic Applications and Biological Activity

The 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate scaffold has shown significant promise in several therapeutic areas, most notably in the development of antiviral agents and enzyme inhibitors.

Case Study: DNDI-6510 and the Inhibition of SARS-CoV-2 Main Protease

A prominent example of the therapeutic potential of this scaffold is the discovery of DNDI-6510, a potent inhibitor of the SARS-CoV-2 main protease (Mpro).[5][6][7] Mpro is a crucial enzyme for the replication of the virus, making it an attractive target for antiviral drugs. The expedient synthesis described earlier was instrumental in the rapid optimization of this series of compounds.[5][6] The 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate core serves as a rigid scaffold that correctly orients the pharmacophoric elements for optimal interaction with the active site of the Mpro.

G A SARS-CoV-2 Virus B Viral Replication A->B Undergoes C Main Protease (Mpro) C->B Essential for D DNDI-6510 (1-oxo-THIQ-4-carboxylate derivative) E Inhibition of Mpro D->E Leads to E->C Acts on

Caption: Inhibition of SARS-CoV-2 Main Protease by a 1-oxo-THIQ-4-carboxylate.

Emerging Applications: PARP Inhibition

More recently, 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, close analogs of the title compounds, have been identified as novel inhibitors of poly(ADP-ribose) polymerase (PARP).[9] PARP enzymes are involved in DNA repair and are important targets in cancer therapy. The developed series of compounds demonstrated favorable druglike properties, including molecular weight, hydrophilicity, and metabolic stability, when compared to the approved PARP inhibitor Olaparib.[9] This highlights the versatility of the 1-oxo-tetrahydroisoquinoline scaffold and its potential in oncology.

Table 2: Summary of Reported Biological Activities
Biological TargetTherapeutic AreaReference
SARS-CoV-2 Main ProteaseAntiviral (COVID-19)[5][6][7]
Poly(ADP-ribose) polymerase (PARP)Anticancer[9]
Human Coronavirus (229E and OC-43)Antiviral[3]

Part 5: Structure-Activity Relationship (SAR) Insights

Preliminary SAR studies on the 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate scaffold have provided valuable insights for the design of more potent and selective inhibitors.

  • For Antiviral Activity (Mpro Inhibition): The nature of the substituent at the 2-position, introduced from the primary amine, is critical for activity. Different aliphatic, aromatic, and heteroaromatic groups can be accommodated, allowing for fine-tuning of the molecule's properties to optimize interactions with the enzyme's binding pocket.

  • For PARP Inhibition: The amide portion of the 1-oxo-3,4-dihydroisoquinoline-4-carboxamides plays a crucial role in determining their inhibitory potency.[9] Iterative synthesis and testing of various amides have allowed for the identification of key structural features that enhance binding to the PARP active site.[9]

Part 6: Conclusion and Future Outlook

The discovery of novel 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates has been significantly accelerated by the development of expedient and versatile synthetic methodologies. These compounds have demonstrated considerable potential in addressing critical unmet medical needs, as evidenced by the rapid development of potent SARS-CoV-2 main protease inhibitors. The scaffold's favorable physicochemical properties and synthetic tractability make it an attractive starting point for the design of new therapeutic agents. Future research will likely focus on expanding the chemical space around this privileged core to explore its potential against a wider range of biological targets, including other viral proteases, kinases, and epigenetic targets. The continued exploration of this remarkable scaffold promises to yield new and effective medicines for a variety of diseases.

References

  • Bilenko, V. A., Huliak, V., Kinakh, S., Inwood, R. A., Stowe, T., Maduli, E. J. M., Broadbelt, B., Crampton, R. H., Griffen, E. J., Matviiuk, T., Komarov, I. V., & Grygorenko, O. (2025). Expedient Synthesis of 1‐Oxo‐1,2,3,4‐Tetrahydroisoquinoline‐4‐Carboxylates. ChemRxiv. [Link]

  • Bilenko, V. A., Huliak, V., Kinakh, S., Inwood, R. A., Stowe, T., Maduli, E. J. M., Broadbelt, B., Crampton, R. H., Griffen, E. J., Matviiuk, T., Komarov, I. V., & Grygorenko, O. (2025). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

  • Bilenko, V. A., Huliak, V., Kinakh, S., & Grygorenko, O. (2025). Expedient Synthesis of 1‐Oxo‐1,2,3,4‐Tetrahydroisoquinoline‐4‐Carboxylates. ResearchGate. [Link]

  • Bilenko, V. A., Huliak, V., Kinakh, S., & Grygorenko, O. (2025). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ResearchGate. [Link]

  • Nikolova, V., Tacheva, T., Gavrilov, G., Tsenov, Y., & Shivachev, B. (2022). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. MDPI. [Link]

  • Krasavin, M., Zakharian, S., Zozulya, A., Skhiladze, A., Ivanov, D., & Kantin, G. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. National Institutes of Health. [Link]

  • Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • Thummanagoti, S., Chen, C. H., Xu, Z. H., & Sun, C. M. (2021). Synthesis and Pharmacological Evaluation of 1-Oxo-2-(3-Piperidyl)-1, 2, 3, 4- Tetrahydroisoquinolines as a New Class of Specific Bradycardic Agents Possessing I(F) Channel Inhibitory Activity: N-Methyl-D-Aspartate Receptor Modulators that Potentiates Glun2b-Containing N-Methyl-D-Aspartate Receptors. Longdom Publishing. [Link]

  • Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

  • Various Authors. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Various Authors. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

Sources

A Technical Guide to Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate: A Pivotal Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] This technical guide focuses on a key derivative, Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate, detailing its synthesis, chemical properties, and critical role as a versatile intermediate in the development of targeted kinase inhibitors. We will provide an in-depth analysis of synthetic strategies, experimental protocols, and the rationale behind its application in drug discovery, offering valuable insights for researchers and drug development professionals.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The tetrahydroisoquinoline (THIQ) nucleus is a prominent heterocyclic motif found in a vast array of natural products, particularly isoquinoline alkaloids, and synthetic molecules with significant pharmacological activities.[3][4] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, making it an ideal scaffold for designing molecules that can precisely interact with biological targets. The versatility of the THIQ core has led to its incorporation into drugs with a wide range of applications, including anticancer, antihypertensive, antiviral, and neuroprotective agents.[1][2][5][6]

Kinases, a family of enzymes that catalyze the transfer of phosphate groups, are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. This has made kinases one of the most important classes of drug targets. Small molecule kinase inhibitors often feature heterocyclic scaffolds like THIQ, which can effectively occupy the ATP-binding pocket of the enzyme. Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate, with its strategically placed functional groups—a lactam, a methyl ester, and a defined core structure—serves as an exemplary building block for creating libraries of potential kinase inhibitors. The oxo group can participate in essential hydrogen bonding interactions with kinase residues, while the ester group provides a convenient handle for further chemical modification and diversification.[7]

This guide will elucidate the synthesis and strategic importance of this specific intermediate, bridging the gap between synthetic organic chemistry and modern, targeted drug discovery.

Synthesis and Characterization

The efficient and scalable synthesis of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is paramount for its use in drug development campaigns. Several synthetic strategies have been developed for the construction of the 1-oxo-tetrahydroisoquinoline core.

Key Synthetic Approaches

Common strategies for synthesizing the 1-oxo-1,2,3,4-tetrahydroisoquinoline core include the Bischler-Napieralski reaction followed by oxidation and reduction, and the Pictet-Spengler condensation.[2] A particularly effective and modern approach involves a one-pot tandem Michael amination-lactamization sequence.[8][9] This method offers high efficiency and tolerates a wide range of functional groups.

Another powerful strategy is the Castagnoli-Cushman reaction, which utilizes homophthalic anhydrides and imines to construct the core structure, allowing for the introduction of various substituents.[10][11]

The diagram below illustrates a generalized synthetic workflow for producing 1-oxo-tetrahydroisoquinoline derivatives, highlighting the key bond-forming cyclization step.

Synthesis_Workflow cluster_start Starting Materials Precursor_A Substituted Benzoic Acid Derivative Reaction One-Pot Tandem Reaction (e.g., Michael Addition-Lactamization) Precursor_A->Reaction Precursor_B Amine or Amine Equivalent Precursor_B->Reaction Intermediate Cyclized Intermediate (1-Oxo-THIQ Core) Reaction->Intermediate Intramolecular Cyclization Final_Product Methyl 1-oxo-1,2,3,4- tetrahydroisoquinoline-7-carboxylate Intermediate->Final_Product Esterification & Purification

Caption: Generalized workflow for the synthesis of the target intermediate.

Detailed Experimental Protocol: Tandem Michael Amination-Lactamization

This protocol is adapted from methodologies described for the synthesis of related 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates, which demonstrates a robust and scalable approach.[8][9][12]

Objective: To synthesize Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate.

Materials:

  • 2-(3-methoxy-3-oxoprop-1-en-2-yl)benzoic acid derivative (starting material)

  • Primary amine (e.g., ammonia or a protected equivalent)

  • Triethylamine (Et3N) or other suitable base

  • Methanol (as solvent and reagent)

  • Hydrochloric acid (HCl) in methanol

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-(3-alkoxy-3-oxoprop-1-en-2-yl)benzoic acid derivative in methanol.

  • Amine Addition: Add the primary amine source to the solution, followed by the dropwise addition of a base like triethylamine.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction involves an initial Michael addition of the amine, followed by an intramolecular lactamization to form the heterocyclic ring.[12]

  • Esterification (if necessary): If the reaction yields the carboxylic acid, it can be esterified by adding methanolic HCl and refluxing the mixture.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then subjected to an appropriate workup, which may include extraction with an organic solvent and washing with brine. The crude product is purified using column chromatography on silica gel to yield the pure Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate.

Characterization and Quality Control

To ensure the identity and purity of the synthesized intermediate, a panel of analytical techniques is employed. This self-validating system is crucial for its use in subsequent, highly sensitive drug synthesis steps.

Analytical Technique Expected Observations Purpose
¹H NMR Characteristic peaks for aromatic protons, diastereotopic protons on the tetrahydroisoquinoline ring, and the methyl ester singlet.Confirms the molecular structure and proton environment.
¹³C NMR Resonances corresponding to the carbonyl carbons (lactam and ester), aromatic carbons, and aliphatic carbons of the ring.Confirms the carbon skeleton of the molecule.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight (C₁₁H₁₁NO₃ ≈ 205.21 g/mol ).[13]Confirms the molecular weight and elemental composition.
Infrared (IR) Spectroscopy Strong absorption bands for the C=O stretching of the lactam and the ester functional groups.Confirms the presence of key functional groups.
Melting Point A sharp, defined melting point range (e.g., 110-115 °C).[7]Indicates the purity of the crystalline solid.

Role as a Kinase Inhibitor Intermediate

The true value of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate lies in its strategic application as a scaffold for building potent and selective kinase inhibitors. The THIQ core acts as a bioisostere for other heterocyclic systems, providing a robust anchor within the kinase ATP-binding site.

Targeted Kinase Families

Derivatives of the tetrahydroisoquinoline scaffold have shown inhibitory activity against a range of important oncogenic kinases, including:

  • Anaplastic Lymphoma Kinase (ALK): THIQ derivatives have been explored as highly potent ALK inhibitors for non-small cell lung cancer (NSCLC).[14]

  • Rho-associated Kinase (ROCK): These inhibitors are promising for treating diseases like glaucoma and hypertension.[5]

  • Cyclin-Dependent Kinases (CDKs): Novel THIQ derivatives have been investigated as potent agents against CDKs, which are crucial for cell cycle regulation.[15]

  • KRas Pathway: Some THIQ compounds have demonstrated significant inhibition of KRas, a key target in various cancers, including colorectal cancer.[1]

  • Poly(ADP-ribose) Polymerase (PARP): The 1-oxo-dihydroisoquinoline scaffold has been used to design novel PARP inhibitors with favorable drug-like properties.[11]

From Intermediate to Active Pharmaceutical Ingredient (API)

The transformation of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate into a final kinase inhibitor involves strategic chemical modifications. The methyl ester at the C-7 position is a key functional handle for this process.

Workflow: Intermediate to Final API

API_Synthesis Start Methyl 1-oxo-1,2,3,4- tetrahydroisoquinoline-7-carboxylate Step1 Hydrolysis Start->Step1 Intermediate 7-Carboxylic Acid Derivative Step1->Intermediate Step2 Amide Coupling (with diverse amines) Intermediate->Step2 Library Library of Kinase Inhibitor Candidates Step2->Library Step3 SAR Studies & Lead Optimization Library->Step3 Final Optimized Kinase Inhibitor (API) Step3->Final

Sources

Methodological & Application

One-Pot Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1-Oxo-THIQ Scaffold in Modern Drug Discovery

The 1-oxo-1,2,3,4-tetrahydroisoquinoline (1-oxo-THIQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] These molecules have demonstrated a wide array of therapeutic potential, including antitumor, antiviral, and anti-inflammatory properties.[2][3] Notably, derivatives of this scaffold have recently emerged as potent inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the lifecycle of the virus.[4][5] One such derivative, DNDI-6510, has shown promising preclinical results, highlighting the urgent need for efficient and versatile synthetic routes to access diverse analogs for further drug development and structure-activity relationship (SAR) studies.[4][5][6]

This application note details a robust and scalable one-pot synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates, key intermediates for the synthesis of these medicinally important compounds. The described method, a tandem Michael amination–lactamization sequence, offers significant advantages in terms of operational simplicity, efficiency, and substrate scope.[4][5][7]

Reaction Principle: A Tandem Michael Amination–Lactamization Approach

The cornerstone of this one-pot synthesis is a sequential reaction cascade that efficiently constructs the desired heterocyclic core.[4][7] The process begins with the Michael addition of a primary amine to an activated α,β-unsaturated carboxylic acid. This initial conjugate addition is followed by an intramolecular lactamization, where the newly introduced nitrogen attacks a proximal ester or carboxylic acid group, leading to the formation of the six-membered lactam ring of the 1-oxo-tetrahydroisoquinoline system. This tandem approach obviates the need for isolating intermediates, thereby streamlining the synthetic process and improving overall yield and atom economy.[4]

Visualizing the Workflow: From Starting Materials to Product

G cluster_0 Starting Materials cluster_1 One-Pot Reaction cluster_2 Product 2-(3-alkoxy-3-oxoprop-1-en-2-yl)benzoic acid 2-(3-alkoxy-3-oxoprop-1-en-2-yl)benzoic acid Michael Addition Michael Addition 2-(3-alkoxy-3-oxoprop-1-en-2-yl)benzoic acid->Michael Addition Primary Amine Primary Amine Primary Amine->Michael Addition Intramolecular Lactamization Intramolecular Lactamization Michael Addition->Intramolecular Lactamization 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate Intramolecular Lactamization->1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

Caption: Workflow for the one-pot synthesis.

Detailed Experimental Protocol

This protocol is based on the expedient synthesis developed as part of the COVID Moonshot project.[4][5][7]

Materials and Reagents
  • 2-(3-alkoxy-3-oxoprop-1-en-2-yl)benzoic acid derivative

  • Primary amine (aliphatic, aromatic, or heteroaromatic)

  • Solvent (e.g., acetonitrile, methanol)

  • Triethylamine (optional, for hydrochloride salts of amines)

  • Methanolic HCl (for esterification of any hydrolyzed carboxylic acid side-product)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, flash chromatography system)

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 2-(3-alkoxy-3-oxoprop-1-en-2-yl)benzoic acid (1.0 eq) in the chosen solvent.

  • Addition of Amine: Add the primary amine (1.1 eq) to the solution. If the amine is a hydrochloride salt, add triethylamine (2.2 eq) to liberate the free base.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product. Reaction times will vary depending on the specific substrates used.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator. The crude product can then be purified.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate.

  • Optional Esterification: In some cases, a portion of the product may be observed as the corresponding carboxylic acid due to ester hydrolysis.[4] If this occurs, the crude material can be dissolved in methanolic HCl and stirred to convert the acid back to the methyl ester before purification.[4]

Visualizing the Reaction Mechanism

G start Starting Materials intermediate1 Michael Adduct (Intermediate) start->intermediate1 Michael Addition of Amine product 1-oxo-THIQ-4-carboxylate (Final Product) intermediate1->product Intramolecular Lactamization

Caption: Simplified reaction mechanism.

Data Summary: Scope and Yields

The versatility of this one-pot protocol has been demonstrated with a wide range of primary amines, including aliphatic, aromatic, and heteroaromatic amines. The reaction is tolerant of various functional groups such as ethers, esters, amides, alcohols, and carbamates.[4][7]

EntryAmineProductYield (%)
1Aliphatic Amine2-Alkyl-1-oxo-THIQ-4-carboxylate40-75
2Aromatic Amine2-Aryl-1-oxo-THIQ-4-carboxylate40-75
3Heteroaromatic Amine2-Heteroaryl-1-oxo-THIQ-4-carboxylate40-75
4Chiral AmineDiastereomeric mixture of products~1:1 ratio

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions. Data synthesized from Bilenko et al.[4][5]

Troubleshooting and Key Considerations

  • Incomplete reaction: If the reaction stalls, gentle heating may be applied. However, this may also promote side reactions. Ensure the amine is of good quality and, if using a salt, that sufficient base has been added.

  • Formation of carboxylic acid side-product: As mentioned, ester hydrolysis can occur. The post-workup esterification with methanolic HCl is an effective remedy.[4]

  • Diastereoselectivity: When using chiral amines, this reaction has been shown to proceed with low diastereoselectivity, yielding approximately a 1:1 mixture of diastereomers.[4] Chiral separation techniques such as chiral HPLC may be necessary if a single diastereomer is required.

  • Scalability: This method has proven to be highly scalable, with successful syntheses reported on kilogram scales.[4]

Conclusion

The one-pot tandem Michael amination–lactamization reaction described provides a highly efficient, scalable, and versatile route to 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. These compounds are crucial building blocks for the synthesis of medicinally relevant molecules, including promising antiviral agents. This protocol offers a straightforward and reliable method for researchers in drug discovery and development to access a diverse range of these important scaffolds.

References

  • Zhang, W. (n.d.). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journals. Retrieved from [Link]

  • ACS Omega. (n.d.). Multicomponent Reaction for the Synthesis of 5,6-Dihydropyrrolo[2,1-a]isoquinolines. ACS Publications. Retrieved from [Link]

  • Bilenko, V. A., et al. (2025). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Expedient Synthesis of 1‐Oxo‐1,2,3,4‐Tetrahydroisoquinoline‐4‐Carboxylates | Request PDF. Retrieved from [Link]

  • Bilenko, V. A., et al. (2025). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

  • Pictet-Spengler Isoquinoline Synthesis. (n.d.). Pictet-Spengler Isoquinoline Synthesis.
  • Schuster, I., et al. (2007). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. Ingenta Connect. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Tetrahydro‐4H‐pyrido[1,2‐b]isoquinolin‐4‐ones from Ugi 4‐CR‐Derived Dihydroisoquinoline‐Xanthates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions | Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

  • Iranian Journal of Organic Chemistry. (n.d.). Green synthesis of isoquinoline derivatives using multicomponent reactions of amides.
  • ResearchGate. (n.d.). Three-Component Synthesis of New C3-Substituted 5,6-Dihydropyrrolo[2,1-a]isoquinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1‐oxo‐1,2,3,4‐tetrahydroisoquinoline‐4‐carboxylates.... Retrieved from [Link]

  • RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1‐oxo‐1,2,3,4‐tetrahydroisoquinoline‐4‐carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Retrieved from [Link]

  • RSC Publishing. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous natural products and synthetic molecules with significant biological activities.[1][2][3] Its rigid, three-dimensional structure provides an excellent framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. Within this class, the 1-oxo-tetrahydroisoquinoline substructure has garnered substantial attention for its role in potent enzyme inhibitors, particularly in the realm of oncology.[1] This application note focuses on a key building block, Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate , and its strategic application in the synthesis of kinase and enzyme inhibitors for cancer therapy.[4]

This guide will provide a detailed, experience-driven narrative on the synthetic utility of this intermediate, focusing on its conversion to potent Poly(ADP-ribose) polymerase (PARP) inhibitors. We will explore the causality behind the synthetic choices, provide robust, step-by-step protocols, and contextualize the inhibitor's function within its relevant signaling pathway.

Strategic Importance of the Starting Material

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate (Compound 1 ) is a versatile starting material for several key reasons:

  • The Lactam Core: The 1-oxo group embedded within the dihydroisoquinolinone ring serves as a critical pharmacophoric element. It often mimics the nicotinamide moiety of NAD+, enabling competitive binding to the active site of enzymes like PARP.[5][6] This interaction is fundamental to the inhibitory mechanism.

  • The 7-Carboxylate Handle: The methyl ester at the 7-position is the primary site for chemical elaboration. It acts as a synthetic "handle" that, after hydrolysis to the corresponding carboxylic acid, allows for the introduction of diverse chemical functionalities via amide bond formation.[4] This is crucial for tuning the inhibitor's potency, selectivity, and pharmacokinetic properties.

  • Structural Rigidity: The bicyclic nature of the scaffold reduces conformational flexibility, which can lead to a more favorable entropy of binding to the target protein, resulting in higher potency.

The overall synthetic strategy involves a two-step sequence: hydrolysis of the methyl ester to the carboxylic acid, followed by a robust amide coupling reaction with a selected amine.

Synthetic Workflow & Experimental Protocols

The following section details the protocols for transforming the starting material into a representative PARP inhibitor. The causality behind each step is explained to provide a deeper understanding of the process.

Visualizing the Synthetic Pathway

G cluster_0 Part 1: Hydrolysis cluster_1 Part 2: Amide Coupling start Methyl 1-oxo-1,2,3,4- tetrahydroisoquinoline-7-carboxylate (1) intermediate 1-Oxo-1,2,3,4-tetrahydroisoquinoline -7-carboxylic acid (2) start->intermediate LiOH, THF/H2O Room Temp amine Amine (e.g., Piperidin-4-yl-piperidine) product Final Inhibitor (1-Oxo-THIQ-7-carboxamide) (3) amine->product intermediate2 1-Oxo-1,2,3,4-tetrahydroisoquinoline -7-carboxylic acid (2) intermediate2->product HATU, DIPEA DMF, Room Temp

Caption: General synthetic workflow from the starting methyl ester to the final carboxamide inhibitor.

Protocol 1: Saponification of the Methyl Ester

Causality: The methyl ester of Compound 1 is unreactive towards direct amidation. It must first be converted to the more reactive carboxylic acid (Compound 2 ). Saponification using a base like lithium hydroxide (LiOH) is a standard and high-yielding method for this transformation. LiOH is often preferred over NaOH or KOH due to its better solubility in mixed aqueous-organic solvent systems and the ease of purification of the resulting lithium salt. The use of a tetrahydrofuran (THF)/water mixture ensures that both the organic starting material and the aqueous base are in the same phase, facilitating a smooth reaction.

Materials:

  • Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate (1 )

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate (1 ) (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Add LiOH·H₂O (1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1 M HCl. A precipitate should form.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid (2 ) as a solid, which can be used in the next step without further purification.

Protocol 2: HATU-Mediated Amide Coupling

Causality: The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable and requires activation of the carboxylic acid.[7] Peptide coupling reagents are used for this purpose. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization of chiral centers.[5][8] It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the stable amide bond. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to neutralize the hexafluorophosphate salt and to deprotonate the amine, increasing its nucleophilicity.

Materials:

  • 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid (2 )

  • Desired amine (e.g., 1,4'-bipiperidine) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the carboxylic acid (2 ) (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq), followed by DIPEA (2.5 eq).

  • Add HATU (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final 1-Oxo-tetrahydroisoquinoline-7-carboxamide inhibitor (3 ).

Application Data: Inhibition of PARP1

The 1-oxo-tetrahydroisoquinoline scaffold has proven to be a potent core for the development of PARP inhibitors.[5][6] PARP1 is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks. Inhibiting PARP1 in cancers with existing defects in homologous recombination (HR) repair (e.g., those with BRCA1/2 mutations) leads to a synthetic lethality, making PARP inhibitors a targeted and effective cancer therapy.[9]

Compound IDR-Group (from Amine)PARP1 IC₅₀ (nM)Reference
3a 1,4'-Bipiperidine26.4[8][10]
3b 4-Phenylpiperidine55.2[5]
3c Morpholine>10,000[5]
Olaparib (Reference Drug)5[9]

Table 1: Representative Structure-Activity Relationship (SAR) data for 1-Oxo-THIQ-carboxamide derivatives as PARP1 inhibitors. The data is illustrative, based on published findings for analogous scaffolds.

Interpretation of SAR Data: The data clearly indicates that the nature of the amine coupled to the 7-position carboxylic acid has a profound impact on inhibitory activity. The 1,4'-bipiperidine moiety in compound 3a provides potent inhibition, suggesting that this group occupies a key pocket in the PARP1 active site. The drop in potency with a simple morpholine ring (3c ) highlights the importance of specific hydrophobic and/or hydrogen bonding interactions provided by the appended amine. This modular synthesis approach allows for rapid exploration of this chemical space to optimize potency and other drug-like properties.

Mechanism of Action & Relevant Signaling Pathway

Visualizing the PARP1 Signaling Pathway

G cluster_pathway DNA Damage Response (Base Excision Repair) cluster_inhibition Mechanism of Inhibition DNA_damage Single-Strand DNA Break PARP1 PARP1 Enzyme DNA_damage->PARP1 binds to break PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes Blocked_PARP1 PARP1 Trapping PARP1->Blocked_PARP1 leads to NAD NAD+ NAD->PARP1 substrate Recruitment Recruitment of Repair Proteins (XRCC1, etc.) PAR->Recruitment recruits Repair DNA Repair Recruitment->Repair facilitates Inhibitor 1-Oxo-THIQ Inhibitor (3) Inhibitor->PARP1 competitively binds to NAD+ site Apoptosis Cell Death (Apoptosis) Blocked_PARP1->Apoptosis in HR-deficient cancer cells

Sources

Application Notes and Protocols for the Functionalization of the Ester Group in Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the 1-Oxo-1,2,3,4-tetrahydroisoquinoline Scaffold

The 1-oxo-1,2,3,4-tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry and drug discovery. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for targeting a variety of biological receptors. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including acting as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), which are crucial targets in cancer therapy[1].

The strategic placement of functional groups on this scaffold is paramount for modulating its biological activity, pharmacokinetic properties, and overall drug-like characteristics. Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate serves as a versatile intermediate, with the methyl ester at the 7-position acting as a key handle for introducing diverse functionalities. This document provides detailed protocols for the chemical modification of this ester group, enabling the synthesis of a library of derivatives for further investigation.

Chemical Transformation Workflow

The following diagram outlines the primary pathways for the functionalization of the methyl ester group, which will be detailed in the subsequent sections.

G start Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate acid 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic Acid start->acid Hydrolysis amide 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxamides start->amide Direct Amidation alcohol (7-(Hydroxymethyl)-3,4-dihydroisoquinolin-1(2H)-one) start->alcohol Reduction new_ester Alternative Ester Derivatives start->new_ester Transesterification acid->amide Amide Coupling

Caption: Workflow for the functionalization of the ester group.

Hydrolysis to Carboxylic Acid

The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, as the carboxylic acid is a versatile precursor for a wide range of functional groups, most notably amides via peptide coupling reactions. The primary challenge in this step is to ensure the selective hydrolysis of the relatively reactive aryl ester without promoting the hydrolysis of the more stable lactam (cyclic amide) bond. Basic hydrolysis (saponification) is a common and effective method.

Causality Behind Experimental Choices:
  • Base: Lithium hydroxide (LiOH) is chosen as a mild but effective base for saponification. It is less harsh than sodium or potassium hydroxide, reducing the risk of side reactions, including potential hydrolysis of the lactam under forcing conditions.

  • Solvent System: A mixture of tetrahydrofuran (THF) and water is used. THF ensures the solubility of the organic starting material, while water is necessary for the hydrolysis reaction to proceed. Methanol can also be included to improve solubility and reaction rate.

  • Temperature: The reaction is typically conducted at room temperature to maintain selectivity and avoid degradation. Gentle heating may be applied to accelerate the reaction if necessary, but this should be monitored carefully.

Protocol 1: Saponification of Methyl Ester
  • Dissolution: Dissolve Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 v/v ratio).

  • Addition of Base: Add a solution of lithium hydroxide monohydrate (1.5 - 2.0 eq) in water to the reaction mixture with stirring.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF.

    • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like dichloromethane or ethyl acetate to remove any non-polar impurities.

    • Acidify the aqueous layer to a pH of approximately 2-3 with a dilute acid (e.g., 1 M HCl). This will protonate the carboxylate, causing the carboxylic acid product to precipitate.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid.

ParameterConditionRationale
Base LiOH·H₂O (1.5-2.0 eq)Mild conditions to prevent lactam hydrolysis.
Solvent THF/Water (3:1)Ensures solubility of both substrate and reagent.
Temperature Room TemperaturePromotes selectivity for the ester over the lactam.
Typical Yield >90%High efficiency under optimized conditions.

Amidation to Carboxamides

The formation of amides is a critical transformation in drug discovery, as the amide bond is a key feature of many biologically active molecules. Amides can be synthesized either directly from the methyl ester or, more commonly, from the carboxylic acid intermediate obtained via hydrolysis.

Two-Step Protocol: Amide Coupling from Carboxylic Acid

This is the most common and versatile method for synthesizing a wide array of amides. It involves activating the carboxylic acid with a coupling agent, followed by the addition of the desired amine.

Causality Behind Experimental Choices:
  • Coupling Agents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and suppress side reactions and racemization if chiral amines are used.[2]

  • Base: A non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is required to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if it is used.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) is typically used to dissolve the reactants.

Protocol 2: HATU-Mediated Amide Coupling
  • Initial Mixture: To a solution of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

One-Step Protocol: Direct Amidation of the Methyl Ester

While less common, direct amidation of an unactivated methyl ester can be achieved, often requiring harsher conditions or specific catalysts. Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the direct amidation of esters.[3] This method can be advantageous by reducing the number of synthetic steps.

Protocol 3: Lewis Acid-Catalyzed Direct Amidation
  • Reaction Setup: In a sealed tube, combine Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate (1.0 eq), the desired amine (2.0-3.0 eq), and a catalytic amount of La(OTf)₃ (5-10 mol%).

  • Reaction: Heat the mixture in a suitable solvent (e.g., toluene or xylene) at a high temperature (e.g., 100-140 °C).

  • Monitoring: Monitor the reaction by LC-MS until the starting ester is consumed.

  • Work-up and Purification: Cool the reaction mixture, dilute with an organic solvent, and wash with water to remove the catalyst. The organic layer is then dried, concentrated, and the product purified by column chromatography.

ParameterTwo-Step (HATU)One-Step (La(OTf)₃)
Starting Material Carboxylic AcidMethyl Ester
Key Reagents HATU, DIPEA, AmineAmine, La(OTf)₃
Temperature Room TemperatureHigh Temperature
Scope Very BroadMore limited, amine must be non-volatile
Yield Generally HighVariable

Reduction to the Primary Alcohol

Reduction of the ester group to a primary alcohol introduces a new point for diversification, allowing for ether synthesis or further oxidation. The key challenge is the chemoselective reduction of the ester in the presence of the lactam.

Causality Behind Experimental Choices:
  • Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both esters and amides.[4][5] Therefore, its use will likely lead to the reduction of both the ester and the lactam carbonyl groups. Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters under standard conditions.[4][5] Lithium borohydride (LiBH₄) is a milder reducing agent than LiAlH₄ and has been shown to selectively reduce esters in the presence of amides in some cases, making it a more suitable choice for this transformation.[6]

  • Solvent: Anhydrous ethereal solvents like THF or diethyl ether are required for hydride reductions.

  • Temperature: The reaction is often started at a low temperature (0 °C) and then allowed to warm to room temperature to control the reactivity of the reducing agent.

G cluster_0 Reduction Pathways start Methyl Ester alcohol Primary Alcohol start->alcohol LiBH4 (Selective) amino_alcohol Amino diol (from lactam reduction) start->amino_alcohol LiAlH4 (Non-selective)

Caption: Selective vs. non-selective reduction of the ester.

Protocol 4: Selective Reduction with Lithium Borohydride
  • Preparation: To a solution of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add a solution of lithium borohydride (2.0-3.0 eq) in THF dropwise to the cooled solution.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or Rochelle's salt at 0 °C.

  • Work-up: Dilute the mixture with ethyl acetate and stir until two clear layers form. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude alcohol by flash column chromatography.

Transesterification to Other Esters

Transesterification allows for the conversion of the methyl ester into other esters (e.g., ethyl, benzyl) which can be useful for modifying solubility or providing a protecting group that can be cleaved under different conditions. This reaction can be catalyzed by either acid or base.

Causality Behind Experimental Choices:
  • Catalyst: A catalytic amount of a strong base like sodium methoxide is often used. However, to avoid potential complications with the lactam, an acid catalyst such as sulfuric acid or a solid-supported acid catalyst can be a milder alternative.

  • Alcohol: The new alcohol (e.g., ethanol, benzyl alcohol) is used in large excess to drive the equilibrium towards the desired product.

  • Reaction Conditions: Heating is typically required to achieve a reasonable reaction rate.

Protocol 5: Acid-Catalyzed Transesterification
  • Reaction Setup: Dissolve Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate (1.0 eq) in a large excess of the desired alcohol (e.g., ethanol).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 2-3 drops) or p-toluenesulfonic acid.

  • Reaction: Heat the reaction mixture to reflux and stir for 12-48 hours. The removal of methanol as it is formed can help to drive the reaction to completion.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture and neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

    • Remove the excess alcohol under reduced pressure.

  • Isolation and Purification: Partition the residue between water and an organic solvent like ethyl acetate. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

ParameterConditionRationale
Catalyst H₂SO₄ (catalytic)Promotes ester exchange under milder conditions than strong base.
Reagent Large excess of new alcoholDrives the reaction equilibrium towards the product.
Temperature RefluxProvides energy to overcome the activation barrier.
Typical Yield Moderate to HighDependent on the efficiency of driving the equilibrium.

References

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. Available at: [Link]

  • Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. PMC - NIH. Available at: [Link]

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The Michael Amination-Lactamization Sequence: A Powerful Strategy for Tetrahydroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry and drug discovery.[1] This structural motif is present in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities, including anticancer, antihypertensive, and neuroprotective properties.[2][3][4] Consequently, the development of efficient and versatile synthetic routes to access functionalized THIQ derivatives is of paramount importance to researchers in academia and the pharmaceutical industry.

While classical methods like the Pictet-Spengler and Bischler-Napieralski reactions have long been the cornerstones of THIQ synthesis, contemporary organic synthesis demands methodologies that offer greater complexity and stereochemical control in a more streamlined fashion.[5][6] Domino, tandem, and cascade reactions, which enable the formation of multiple chemical bonds in a single synthetic operation, have emerged as powerful tools to meet these demands.[7]

This application note provides a detailed guide to a strategic Michael amination-lactamization sequence for the synthesis of tetrahydroisoquinoline derivatives, with a particular focus on the construction of isoquinoline-1,3-diones. This approach offers a convergent and efficient route to highly functionalized THIQ lactams, which are valuable intermediates and bioactive molecules in their own right.

Mechanistic Insights: A Cascade of Bond-Forming Events

The Michael amination-lactamization sequence is a cascade reaction that elegantly orchestrates a Michael addition, an intramolecular cyclization (amination), and a lactamization to construct the tetrahydroisoquinoline framework. The overall transformation can be conceptualized as the reaction between a pronucleophile, a Michael acceptor, and an amine source, leading to the formation of a lactam-fused THIQ derivative.

A prime example of this strategy is the synthesis of isoquinoline-1,3-diones from homophthalic anhydride and a Michael acceptor, such as a nitroalkene, often facilitated by an amine.

The proposed mechanism for this transformation unfolds as follows:

  • Enolate Formation: An amine base deprotonates homophthalic anhydride at the acidic α-position, generating a reactive enolate intermediate.

  • Michael Addition: The enolate attacks the β-carbon of the Michael acceptor (e.g., a nitroalkene) in a conjugate addition fashion. This step forms a new carbon-carbon bond and creates a transient nitronate intermediate.

  • Intramolecular Cyclization (Amination): The newly formed intermediate undergoes an intramolecular cyclization. The nitrogen atom of the deprotonated amide attacks the carbonyl group of the anhydride moiety.

  • Lactamization and Ring Opening/Closing: This cyclization leads to the opening of the anhydride ring and subsequent closure to form the six-membered lactam ring of the isoquinoline-1,3-dione system. Tautomerization of the nitronate to a nitro group yields the final product.

Michael Amination-Lactamization Mechanism cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_product Product Homophthalic_Anhydride Homophthalic Anhydride Enolate Enolate Formation Homophthalic_Anhydride->Enolate Deprotonation Nitroalkene Nitroalkene Michael_Addition Michael Addition Nitroalkene->Michael_Addition Amine_Base Amine Base Amine_Base->Enolate Enolate->Michael_Addition Cyclization Intramolecular Cyclization (Amination) Michael_Addition->Cyclization Lactamization Lactamization Cyclization->Lactamization THIQ_Dione Isoquinoline-1,3-dione Lactamization->THIQ_Dione

Caption: General mechanistic workflow for the Michael amination-lactamization sequence.

Experimental Protocols

This section provides a representative, step-by-step protocol for the synthesis of a 4-(nitromethyl)-2-phenylisoquinoline-1,3(2H,4H)-dione derivative, a common scaffold accessible through this methodology.

Materials and Reagents
  • Homophthalic anhydride

  • (E)-(2-nitrovinyl)benzene (β-nitrostyrene)

  • Aniline

  • Toluene, anhydrous

  • Glacial acetic acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add homophthalic anhydride (1.0 eq), (E)-(2-nitrovinyl)benzene (1.0 eq), and aniline (1.1 eq).

  • Solvent Addition: Add anhydrous toluene (50 mL) to the flask.

  • Reaction Initiation: Add glacial acetic acid (0.5 mL) to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-(nitromethyl)-2-phenylisoquinoline-1,3(2H,4H)-dione.

Experimental_Workflow start Start setup 1. Combine Reactants (Homophthalic Anhydride, Nitroalkene, Aniline) start->setup solvent 2. Add Toluene and Acetic Acid setup->solvent reflux 3. Heat to Reflux (4-6 hours) solvent->reflux monitor 4. Monitor by TLC reflux->monitor monitor->reflux Incomplete workup 5. Aqueous Workup monitor->workup Reaction Complete purify 6. Column Chromatography workup->purify product Pure Product purify->product

Caption: A streamlined experimental workflow for the synthesis of isoquinoline-1,3-diones.

Substrate Scope and Data

The Michael amination-lactamization sequence for the synthesis of isoquinoline-1,3-diones is applicable to a range of substrates. The following table summarizes representative examples, showcasing the versatility of this method.

EntryHomophthalic AnhydrideMichael AcceptorAmineProductYield (%)
1Unsubstituted(E)-(2-nitrovinyl)benzeneAniline4-(nitromethyl)-2-phenylisoquinoline-1,3(2H,4H)-dione85
24-Methoxy(E)-(2-nitrovinyl)benzeneBenzylamine2-benzyl-6-methoxy-4-(nitromethyl)isoquinoline-1,3(2H,4H)-dione78
3Unsubstituted(E)-1-nitroprop-1-eneCyclohexylamine2-cyclohexyl-4-(1-nitroethyl)isoquinoline-1,3(2H,4H)-dione82
44-Chloro(E)-3,3-dimethyl-1-nitrobut-1-ene4-Methoxyaniline6-chloro-2-(4-methoxyphenyl)-4-(2,2-dimethyl-1-nitropropyl)isoquinoline-1,3(2H,4H)-dione75

Conclusion and Future Outlook

The Michael amination-lactamization sequence represents a highly effective and convergent strategy for the synthesis of functionalized tetrahydroisoquinoline derivatives, particularly isoquinoline-1,3-diones. This domino reaction allows for the rapid construction of molecular complexity from readily available starting materials under relatively mild conditions. The versatility of the substrates, including various substituted homophthalic anhydrides, Michael acceptors, and amines, makes this methodology a valuable tool for generating libraries of THIQ-based compounds for drug discovery and development programs.

Future research in this area will likely focus on the development of asymmetric variants of this reaction to access enantioenriched tetrahydroisoquinolines, further expanding the utility of this powerful synthetic sequence. The exploration of a broader range of Michael acceptors and the application of this methodology in the total synthesis of natural products are also anticipated to be fruitful avenues of investigation.

References

  • Vertex AI Search. The Role of Tetrahydroisoquinolines in Modern Drug Discovery.
  • PubMed. Tetrahydroisoquinolines - an updated patent review for cancer treatment (2016 - present). Expert Opin Ther Pat. 2024 Oct;34(10):873-906.
  • Taylor & Francis Online. Tetrahydroisoquinolines – an updated patent review for cancer treatment (2016 – present). Expert Opinion on Therapeutic Patents. 2024;34(10):873-906.
  • ResearchGate. Tetrahydroisoquinolines in therapeutics: A patent review (2010-2015).
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  • RSC Publishing. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Org. Biomol. Chem. 2022;20:5636-5653.
  • ACS Publications. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. 2021;121(15):9364-9433.
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Application Note: Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate as a Novel Core for Calamitic Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Mesogenic Scaffolds

The field of liquid crystal (LC) materials is perpetually driven by the pursuit of novel molecular architectures that exhibit desirable mesomorphic properties for advanced display technologies and sensory applications. While the 1,2,3,4-tetrahydroisoquinoline scaffold is a well-established privileged structure in medicinal chemistry, its potential in materials science, particularly in the realm of liquid crystals, remains an emerging area of investigation.[1][2][3] This application note explores the utility of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate as a foundational building block for the synthesis of novel calamitic (rod-shaped) liquid crystals.

The inherent rigidity of the fused bicyclic system of the tetrahydroisoquinolinone core, combined with the presence of a lactam group, introduces a unique combination of steric and dipolar characteristics. These features are hypothesized to influence the intermolecular interactions that govern the formation and stability of liquid crystalline phases. The ester functionality at the 7-position provides a convenient handle for the elongation of the molecular structure, a critical aspect in the design of calamitic mesogens.

While specific peer-reviewed protocols for the direct application of this exact molecule in liquid crystal synthesis are not yet prevalent in the literature, this note presents a detailed, theoretically grounded protocol for its incorporation into a classic calamitic liquid crystal structure. The methodologies are based on well-established synthetic strategies in liquid crystal chemistry.[4][5][6][7]

Molecular Design Strategy

The fundamental design of a calamitic liquid crystal involves a rigid core, typically composed of aromatic rings, and flexible terminal alkyl or alkoxy chains.[5] The 1-oxo-1,2,3,4-tetrahydroisoquinoline moiety serves as a novel, rigid component in our proposed molecular design. The synthetic strategy involves a two-step process:

  • Hydrolysis: The methyl ester of the starting material is hydrolyzed to the corresponding carboxylic acid. This activates the molecule for subsequent esterification.

  • Esterification: The resulting carboxylic acid is coupled with a phenol derivative that contains a flexible alkyl chain, a common feature in liquid crystal design. This reaction elongates the molecule and introduces the necessary anisotropy for mesophase formation.

This approach is illustrated in the workflow diagram below:

G cluster_0 Activation of the Core cluster_1 Elongation and Mesogen Formation cluster_2 Characterization A Methyl 1-oxo-1,2,3,4-tetrahydro- isoquinoline-7-carboxylate B 1-Oxo-1,2,3,4-tetrahydroisoquinoline- 7-carboxylic acid A->B  Hydrolysis (LiOH, THF/H2O) D Target Liquid Crystal Molecule B->D  Esterification (DCC/DMAP, CH2Cl2) C 4-Alkoxyphenol C->D E Structural Verification (NMR, FT-IR, Mass Spec) D->E F Mesomorphic Property Analysis (DSC, POM) D->F

Figure 1: Proposed workflow for the synthesis and characterization of a liquid crystal based on the tetrahydroisoquinolinone core.

Detailed Experimental Protocols

Caution: These protocols are based on established chemical reactions and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Part 1: Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid (2)

This step involves the hydrolysis of the methyl ester to the carboxylic acid, which is a more versatile intermediate for the subsequent esterification.

  • Materials:

    • Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate (1)

    • Lithium hydroxide monohydrate (LiOH·H₂O)

    • Tetrahydrofuran (THF)

    • Deionized water

    • Hydrochloric acid (1 M)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate (1.0 eq) in a mixture of THF and water (3:1 v/v).

    • Add lithium hydroxide monohydrate (1.5 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the starting material is consumed, remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl. A precipitate should form.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and remove the solvent under reduced pressure to yield the crude carboxylic acid (2). This product is often used in the next step without further purification.

Part 2: Synthesis of 4-Octyloxyphenyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate (3)

This is the key step where the rigid core is coupled with a flexible tail via an ester linkage to form the target calamitic liquid crystal.

  • Materials:

    • 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid (2) (1.0 eq)

    • 4-(n-Octyloxy)phenol (1.1 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

    • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • To a solution of 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid (2) in anhydrous DCM, add 4-(n-octyloxy)phenol and a catalytic amount of DMAP.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of DCC in anhydrous DCM dropwise to the cooled reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

    • Filter off the DCU precipitate and wash it with a small amount of cold DCM.

    • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to obtain the final product (3).

Characterization and Expected Properties

The synthesized compound should be thoroughly characterized to confirm its structure and to investigate its liquid crystalline properties.

Structural Characterization
TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the tetrahydroisoquinolinone and phenyl rings, the methylene protons of the tetrahydroisoquinoline ring, and the aliphatic protons of the octyloxy chain.
¹³C NMR Resonances for the carbonyl carbons of the lactam and ester groups, as well as the aromatic and aliphatic carbons.
FT-IR Characteristic stretching frequencies for the C=O of the lactam (around 1680 cm⁻¹), the C=O of the ester (around 1735 cm⁻¹), and C-O stretching bands.
Mass Spec. A molecular ion peak corresponding to the calculated mass of the target molecule.
Mesomorphic Properties Investigation

The liquid crystalline behavior of the synthesized compound would be investigated using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures and associated enthalpy changes. A hypothetical DSC thermogram for a calamitic liquid crystal is shown below.

TransitionTemperature (°C) - HeatingEnthalpy (kJ/mol) - HeatingTemperature (°C) - CoolingEnthalpy (kJ/mol) - Cooling
Crystal to Nematic (Cr→N)110.525.8--
Nematic to Isotropic (N→I)145.21.5143.8-1.4
Isotropic to Nematic (I→N)--98.7-24.9
Nematic to Crystal (N→Cr)--
  • Polarized Optical Microscopy (POM): POM is used to visualize the textures of the different liquid crystal phases, which are characteristic of the molecular ordering. Upon heating the crystalline solid, one would expect to observe a transition to a birefringent fluid phase. For a nematic phase, a characteristic threaded or schlieren texture would be anticipated.

Structure-Property Rationale

The proposed molecule, 4-octyloxyphenyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate, possesses the key features required for calamitic mesomorphism:

  • Rigid Core: The fused tetrahydroisoquinolinone and phenyl rings provide the necessary rigidity and anisotropy.

  • Polar Group: The lactam group introduces a significant dipole moment, which can enhance intermolecular interactions and potentially lead to higher clearing points and the formation of smectic phases.

  • Flexible Tail: The n-octyloxy chain provides fluidity and promotes the self-assembly into ordered liquid crystalline phases.

The presence of the lactam is particularly noteworthy, as it can induce strong dipole-dipole interactions, potentially leading to interesting dielectric properties. Materials with specific dielectric properties are valuable in display technologies for achieving fast response times.[8]

Figure 2: Proposed structure of the target liquid crystal molecule. (Note: A placeholder for a chemical structure image is used here. In a real application, a chemical drawing would be inserted.)

Conclusion and Future Directions

This application note outlines a viable synthetic pathway and characterization workflow for the development of novel calamitic liquid crystals based on the Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate core. The unique structural and electronic features of the tetrahydroisoquinolinone moiety make it a promising candidate for creating new mesogenic materials with potentially advantageous properties.

Future work should focus on the synthesis of a homologous series of these compounds with varying alkyl chain lengths to systematically study the effect of chain length on the mesomorphic properties. Furthermore, the introduction of lateral substituents on the phenyl ring could be explored to fine-tune the phase behavior and physical properties of these materials. The investigation of the dielectric and electro-optical properties of these novel liquid crystals will be crucial in determining their potential for application in advanced display and sensor technologies.

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  • Baba, Y. F., et al. (2017). Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate.

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Synthesis of the Antiviral Candidate DNDI-6510: A Detailed Application Note on the Tetrahydroisoquinoline Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for a Broad-Spectrum Antiviral

The emergence of novel viral threats, such as the SARS-CoV-2 pandemic, has underscored the urgent need for potent, broad-spectrum antiviral therapeutics.[1][2] DNDI-6510, a non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro), emerged from the ambitious COVID Moonshot open-science collaboration as a promising preclinical candidate.[1][2][3] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis of DNDI-6510, with a specific focus on a synthetic route involving a tetrahydroisoquinoline intermediate. While this particular route was explored and ultimately refined, understanding its rationale and execution provides valuable insights into the structure-activity relationship (SAR) and the chemical development of this important antiviral compound.

The tetrahydroisoquinoline scaffold is a privileged motif in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[4][5][6] Its rigid structure and ability to present substituents in a well-defined three-dimensional space make it an attractive core for inhibitor design. In the context of DNDI-6510, the tetrahydroisoquinoline moiety was investigated as a replacement for an isoquinoline group present in earlier lead compounds to mitigate potential genotoxicity risks associated with the isoquinoline ring.[7][8]

This application note will detail the synthetic strategy, provide step-by-step protocols, and discuss the critical parameters and considerations for the successful synthesis of key intermediates.

Synthetic Strategy Overview: The Tetrahydroisoquinoline Route

The synthesis of DNDI-6510 via a tetrahydroisoquinoline intermediate can be conceptually divided into three key stages:

  • Construction of the Tetrahydroisoquinoline Core: This stage focuses on the formation of the bicyclic tetrahydroisoquinoline ring system. Classical organic reactions such as the Pictet-Spengler or Bischler-Napieralski reactions are common methods for constructing this scaffold.[9][10][11][12][13][14][15][16][17][18] The choice of reaction is dictated by the available starting materials and the desired substitution pattern on the ring.

  • Functionalization and Coupling: Once the tetrahydroisoquinoline core is synthesized, it is further functionalized to enable coupling with other key fragments of the DNDI-6510 molecule. This often involves the introduction of reactive handles for subsequent amide bond formation.

  • Final Assembly and Purification: The functionalized tetrahydroisoquinoline intermediate is then coupled with the remaining building blocks to yield the final DNDI-6510 molecule. This final step is typically followed by purification to obtain the active pharmaceutical ingredient (API) in high purity.

It is important to note that while a tetrahydroisoquinoline intermediate (x42) was synthesized and showed maintained potency, the development team ultimately expressed concerns about the potential for in vivo oxidative re-aromatization back to the potentially problematic isoquinoline.[7][8] An optimized, more efficient synthetic route was later developed for the large-scale production of DNDI-6510, which may differ from the route detailed here.[7][19] Nevertheless, the exploration of the tetrahydroisoquinoline route provides a valuable case study in medicinal chemistry and process development.

Visualizing the Synthetic Pathway

The following diagram illustrates the conceptual workflow for the synthesis of a DNDI-6510 analog using a tetrahydroisoquinoline intermediate.

DNDI6510_Synthesis cluster_stage1 Stage 1: Tetrahydroisoquinoline Core Synthesis cluster_stage2 Stage 2: Functionalization cluster_stage3 Stage 3: Final Assembly start β-Arylethylamine + Aldehyde/Ketone reaction1 Pictet-Spengler Reaction start->reaction1 Acid Catalyst thiq_core Tetrahydroisoquinoline Intermediate (THIQ) reaction1->thiq_core functionalization Functionalized THIQ thiq_core->functionalization Introduction of Functional Groups coupling Coupling Reaction functionalization->coupling Amide Coupling other_fragments Other Key Building Blocks other_fragments->coupling final_product DNDI-6510 Analog coupling->final_product Deprotection & Purification

Caption: Conceptual workflow for the synthesis of a DNDI-6510 analog via a tetrahydroisoquinoline intermediate.

Experimental Protocols

The following protocols are representative examples for the synthesis of a functionalized tetrahydroisoquinoline intermediate. Researchers should adapt these procedures based on the specific substitution patterns of their target molecules and perform appropriate reaction monitoring and characterization at each step.

Protocol 1: Synthesis of the Tetrahydroisoquinoline Core via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a robust method for synthesizing tetrahydroisoquinolines from β-arylethylamines and an aldehyde or ketone under acidic conditions.[10][13][15]

Materials and Reagents:

ReagentSupplierGrade
Substituted β-phenylethylamineCommercially Available≥98%
ParaformaldehydeCommercially AvailableReagent Grade
Trifluoroacetic Acid (TFA)Commercially AvailableAnhydrous
TolueneCommercially AvailableAnhydrous
Dichloromethane (DCM)Commercially AvailableAnhydrous
Sodium Bicarbonate (sat. aq.)N/AN/A
Magnesium Sulfate (anhydrous)Commercially AvailableReagent Grade

Procedure:

  • Reaction Setup: To a solution of the substituted β-phenylethylamine (1.0 eq) in a 1:1 mixture of anhydrous toluene and dichloromethane (0.2 M), add paraformaldehyde (1.5 eq).

  • Acid Addition: Slowly add trifluoroacetic acid (2.0 eq) to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For less reactive substrates, heating may be required.[20]

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is ~8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tetrahydroisoquinoline.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired tetrahydroisoquinoline intermediate.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the hydrolysis of the iminium ion intermediate, which is key for the cyclization step.

  • Acid Catalyst: Trifluoroacetic acid acts as a catalyst to promote the formation of the electrophilic iminium ion from the amine and aldehyde.

  • Paraformaldehyde: This is a convenient source of formaldehyde for the reaction.

  • Aqueous Work-up: The basic wash neutralizes the acid catalyst and removes any water-soluble byproducts.

Protocol 2: N-Acylation of the Tetrahydroisoquinoline Intermediate

This protocol describes the coupling of the synthesized tetrahydroisoquinoline with a carboxylic acid fragment, a common step in the assembly of molecules like DNDI-6510.

Materials and Reagents:

ReagentSupplierGrade
Tetrahydroisoquinoline IntermediateFrom Protocol 1Purified
Substituted Carboxylic AcidCommercially Available≥98%
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Commercially AvailableCoupling Grade
DIPEA (N,N-Diisopropylethylamine)Commercially AvailableAnhydrous
Dimethylformamide (DMF)Commercially AvailableAnhydrous
Lithium Chloride (LiCl)Commercially AvailableReagent Grade
Ethyl AcetateCommercially AvailableHPLC Grade
BrineN/AN/A

Procedure:

  • Reaction Setup: To a solution of the tetrahydroisoquinoline intermediate (1.0 eq) and the substituted carboxylic acid (1.1 eq) in anhydrous DMF (0.1 M), add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Reaction Progression: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% aqueous LiCl solution (3 x 20 mL) to remove DMF.

  • Further Washing: Subsequently, wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the acylated tetrahydroisoquinoline.

Causality Behind Experimental Choices:

  • HATU/DIPEA: This combination is a highly efficient peptide coupling system. HATU activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine of the tetrahydroisoquinoline. DIPEA acts as a non-nucleophilic base to neutralize the acids formed during the reaction.

  • Anhydrous DMF: DMF is an excellent polar aprotic solvent for this type of coupling reaction. Anhydrous conditions are preferred to prevent hydrolysis of the activated ester.

  • LiCl Wash: The aqueous lithium chloride wash is an effective method for removing residual DMF from the organic layer during work-up.

Data Presentation: Characterization of Intermediates

All synthesized intermediates should be thoroughly characterized to confirm their identity and purity.

IntermediateAnalytical TechniqueExpected Results
Tetrahydroisoquinoline Core¹H NMR, ¹³C NMR, LC-MSSpectra consistent with the proposed structure; Purity ≥95%
N-Acylated Tetrahydroisoquinoline¹H NMR, ¹³C NMR, LC-MS, HRMSSpectra confirming the presence of both fragments and the amide linkage; Purity ≥95%; High-resolution mass spectrometry data confirming the elemental composition.

Trustworthiness and Self-Validation

To ensure the trustworthiness and reproducibility of these protocols, the following self-validating systems should be implemented:

  • In-process Controls: Regular monitoring of the reaction by TLC or LC-MS at defined time points to ensure the reaction is proceeding as expected and to identify the optimal reaction time.

  • Full Characterization of Intermediates: As outlined in the data presentation table, comprehensive analytical characterization of each isolated intermediate is mandatory to confirm its structure and purity before proceeding to the next step. This prevents the propagation of errors and impurities.

  • Material Purity: The purity of all starting materials and reagents should be confirmed before use, as impurities can significantly impact the reaction outcome.

  • Replicate Experiments: For key steps, running the reaction in duplicate or triplicate can help to ensure the reproducibility of the results.

Conclusion and Future Directions

The synthesis of DNDI-6510 utilizing a tetrahydroisoquinoline intermediate represents a rational design approach to mitigate potential toxicological liabilities. While the final optimized synthesis for large-scale production may have evolved, the protocols and insights presented here provide a solid foundation for researchers working on DNDI-6510 and other complex heterocyclic molecules. The principles of robust reaction selection, careful execution, and thorough characterization are paramount for success in the synthesis of novel therapeutic agents.

The open-science nature of the COVID Moonshot project has provided an unprecedented level of data sharing, accelerating the development of potential COVID-19 therapeutics.[21][22][23] Researchers are encouraged to consult the primary literature and project websites for the most up-to-date information on the development of DNDI-6510 and its backup compounds.[24]

References

  • Griffen, E. J., et al. (2025). Open-science discovery of DNDI-6510, a compound that addresses genotoxic and metabolic liabilities of the COVID Moonshot SARS-CoV-2 Mpro lead inhibitor. bioRxiv. [Link]

  • Drugs for Neglected Diseases initiative (DNDi). (n.d.). COVID Moonshot. Retrieved from [Link]

  • ResearchGate. (n.d.). Open-science discovery of DNDI-6510, a compound that addresses genotoxic and metabolic liabilities of the COVID Moonshot SARS-CoV-2 Mpro lead inhibitor | Request PDF. Retrieved from [Link]

  • Griffen, E. J., et al. (2025). Open-science discovery of DNDI-6510, a compound that addresses genotoxic and metabolic liabilities of the COVID Moonshot SARS-CoV-2 Mpro lead inhibitor. bioRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

  • Griffen, E. J., et al. (2025). Open-science discovery of DNDI-6510, a compound that addresses genotoxic and metabolic liabilities of the COVID Moonshot SARS-CoV-2 Mpro lead inhibitor. PubMed. [Link]

  • Drugs for Neglected Diseases initiative (DNDi). (2024, March 28). 2023 R&D portfolio in review: Pandemic preparedness. Retrieved from [Link]

  • Chrzanowska, M., & Rozwadowska, M. D. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. [Link]

  • Griffen, E. J., et al. (2025). Open-science discovery of DNDI-6510, a compound that addresses genotoxic and metabolic liabilities of the COVID Moonshot SARS-CoV-2 Mpro lead inhibitor. bioRxiv. [Link]

  • Chrzanowska, M., & Rozwadowska, M. D. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PubMed Central. [Link]

  • Griffen, E. J., et al. (2025). Open-science discovery of DNDI-6510, a compound that addresses genotoxic and metabolic liabilities of the COVID Moonshot SARS-CoV-2 Mpro lead inhibitor. bioRxiv. [Link]

  • Drugs for Neglected Diseases initiative (DNDi). (n.d.). ASAP-0017445 (Moonshot ASAP). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Al-Hussain, S. A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Journal of the Serbian Chemical Society. [Link]

  • Zhang, R., et al. (2022). Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. Molecules. [Link]

  • Google Patents. (n.d.). US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds.
  • The Journal of Organic Chemistry. (n.d.). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

  • Centurion University. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

  • Drugs for Neglected Diseases initiative (DNDi). (n.d.). Open Synthesis Network. Retrieved from [Link]

  • ACS Publications. (n.d.). Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. Retrieved from [Link]

Sources

Protocol for the Saponification of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate to its Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Introduction: The Significance of the Tetrahydroisoquinoline Core

The 1-oxo-1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2][3] The carboxylic acid derivative, 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid, is a particularly valuable building block for the synthesis of novel therapeutics, including kinase inhibitors and other targeted agents. Its utility hinges on the ability to reliably produce it in high purity from its more common ester precursors.

This application note provides a detailed, field-proven protocol for the hydrolysis of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate. We will focus on base-catalyzed hydrolysis (saponification), a method chosen for its key advantages over acid-catalyzed alternatives. Saponification is an irreversible process, which drives the reaction to completion and simplifies product isolation, ensuring a high-yield, high-purity outcome essential for drug development pipelines.[4][5][6]

Principle of the Reaction: The Saponification Mechanism

Ester hydrolysis can be achieved under either acidic or basic conditions. While acid-catalyzed hydrolysis is a reversible equilibrium-controlled process[4][5][7], base-catalyzed hydrolysis is kinetically controlled and irreversible. This irreversibility is the cornerstone of its reliability.

The mechanism proceeds through a nucleophilic acyl substitution pathway:

  • Nucleophilic Attack: A hydroxide ion (from NaOH or LiOH) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate.[6]

  • Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group.

  • Irreversible Deprotonation: The expelled methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and forms a stable carboxylate salt. This step is the key to the reaction's irreversibility, as the negatively charged carboxylate is no longer susceptible to nucleophilic attack.[5][6]

  • Protonation (Work-up): After the reaction is complete, the carboxylate salt is neutralized with a strong acid. This protonates the carboxylate, regenerating the neutral carboxylic acid, which is typically insoluble in the acidic aqueous medium and precipitates out of solution.[6][8]

Comprehensive Experimental Protocol

This protocol is designed for a standard laboratory scale synthesis. Adjustments may be necessary for larger scale operations.

Materials and Equipment
Reagents & Materials Grade Supplier Example
Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate>97%ChemShuttle, Sigma-Aldrich
Lithium Hydroxide Monohydrate (LiOH·H₂O)ACS Reagent GradeSigma-Aldrich
Tetrahydrofuran (THF)HPLC GradeFisher Scientific
Methanol (MeOH)HPLC GradeFisher Scientific
Deionized Water (H₂O)Type 1Laboratory Source
Hydrochloric Acid (HCl), 2N solutionVolumetric StandardVWR
Ethyl Acetate (EtOAc)ACS Reagent GradeFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeSigma-Aldrich
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigma
Equipment
100 mL Round-bottom flask
Magnetic stir plate and stir bar
Water-cooled reflux condenser
Heating mantle with temperature controller
Separatory funnel (250 mL)
Büchner funnel and filter flask
Rotary evaporator
Vacuum oven
pH paper or calibrated pH meter
Step-by-Step Hydrolysis Procedure

Reaction Setup

  • To a 100 mL round-bottom flask, add Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate (e.g., 2.0 g, 9.75 mmol).

  • Add a solvent mixture of THF (20 mL), Methanol (10 mL), and Deionized Water (10 mL). The co-solvent system is critical for ensuring the solubility of both the non-polar ester and the ionic hydroxide salt.

  • Stir the mixture at room temperature until the starting material is fully dissolved.

Saponification 4. In a separate beaker, dissolve Lithium Hydroxide Monohydrate (LiOH·H₂O) (0.82 g, 19.5 mmol, 2.0 equivalents) in 10 mL of deionized water. Using a 2-fold excess of the base ensures the reaction proceeds to completion in a timely manner.[4] 5. Add the LiOH solution to the flask containing the ester. 6. Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 70-75 °C) using a heating mantle. 7. Maintain the reflux for 2-4 hours.

Reaction Monitoring 8. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Mobile Phase: A 9:1 mixture of Dichloromethane:Methanol is a good starting point.
  • Visualization: UV light (254 nm).
  • The starting ester will have a higher Rf value than the polar carboxylic acid product. The reaction is complete when the spot corresponding to the starting material is no longer visible.

Work-up and Product Isolation 9. Once the reaction is complete, cool the flask to room temperature. 10. Remove the organic solvents (THF and Methanol) using a rotary evaporator. This step is crucial; removing the organic solvent prevents the final product from remaining dissolved during the precipitation step. 11. The remaining aqueous solution will contain the lithium carboxylate salt. Add 20 mL of deionized water and transfer the solution to a 250 mL separatory funnel. 12. Wash the aqueous layer with ethyl acetate (2 x 20 mL). This removes any unreacted starting material and other non-polar organic impurities. Discard the organic layers. 13. Transfer the aqueous layer to a beaker and cool it in an ice bath. 14. While stirring vigorously, slowly add 2N HCl solution dropwise to acidify the mixture to a pH of 2-3. The carboxylic acid product will precipitate as a white solid. Verify the pH with pH paper or a meter. Proper acidification is essential to fully protonate the carboxylate salt. 15. Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation. 16. Collect the solid product by vacuum filtration using a Büchner funnel. 17. Wash the filter cake with cold deionized water (2 x 15 mL) to remove any inorganic salts (LiCl). 18. Dry the purified product in a vacuum oven at 50 °C overnight to yield 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid.

Visualization of the Experimental Workflow

G cluster_reaction Saponification cluster_workup Work-up & Isolation cluster_final Final Product start Dissolve Ester in THF/MeOH/H₂O add_base Add Aqueous LiOH (2.0 eq) start->add_base reflux Heat to Reflux (2-4 hours) add_base->reflux monitor Monitor by TLC reflux->monitor evap Remove Organic Solvents (Rotary Evaporator) monitor->evap Reaction Complete wash Wash with EtOAc (Remove Impurities) evap->wash acidify Acidify with 2N HCl to pH 2-3 (Precipitation) wash->acidify filtrate Collect Solid by Vacuum Filtration acidify->filtrate dry Dry in Vacuum Oven filtrate->dry product Pure 1-oxo-1,2,3,4-tetrahydro- isoquinoline-7-carboxylic acid dry->product

Caption: Workflow for the hydrolysis of the methyl ester.

Expected Results and Product Validation

ParameterExpected Outcome
Product 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
Appearance White to off-white crystalline solid
Expected Yield > 90%
Purity (by NMR/LC-MS) > 95%
Melting Point A sharp melting point is indicative of high purity.[9]
Characterization Techniques

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

  • ¹H NMR Spectroscopy: The most telling sign of a successful reaction is the complete disappearance of the sharp singlet corresponding to the methyl ester protons (-OCH₃), typically found around 3.9 ppm. A new, broad singlet will appear far downfield (typically >10 ppm) corresponding to the carboxylic acid proton (-COOH).

  • ¹³C NMR Spectroscopy: Look for the disappearance of the methyl ester carbon signal (~52 ppm) and the presence of the carbonyl carbon of the carboxylic acid, which will be in a similar region to the starting ester's carbonyl.

  • Infrared (IR) Spectroscopy: A successful hydrolysis will be marked by the appearance of a very broad O-H stretching band from approximately 2500-3300 cm⁻¹, characteristic of a carboxylic acid dimer, which will overlay the C-H stretches. The C=O stretch of the carboxylic acid will be present around 1680-1710 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show the correct molecular ion peak for the carboxylic acid (C₁₀H₉NO₃, Exact Mass: 191.0582).

References

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]

  • hydrolysis of esters. Chemguide. [Link]

  • Methyl Esters. Organic Chemistry Portal. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • US Patent 5508455A, Hydrolysis of methyl esters for production of fatty acids.
  • Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

  • Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • EP 0675867 B1, HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. European Patent Office. [Link]

  • Ch20: Hydrolysis of Esters. University of Calgary. [Link]

  • A-level Chemistry 7405 Specification. AQA. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate. [Link]

  • Determination of the Esters by Alkaline Hydrolysis. Tennessee Academy of Science. [Link]

  • 21.4: Synthesis of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. National Institutes of Health (NIH). [Link]

  • Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. MDPI. [Link]

  • Carboxylic acid - Synthesis, Reactions, Properties. Britannica. [Link]

  • A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. ResearchGate. [Link]

  • Synthesis of 1‐oxo‐1,2,3,4‐tetrahydroisoquinoline‐4‐carboxylic acid. ResearchGate. [Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. National Institutes of Health (NIH). [Link]

  • RSC Medicinal Chemistry, 2021, 12, 1175. Royal Society of Chemistry. [Link]

  • Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS. ResearchGate. [Link]

  • Isoquinoline. Wikipedia. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]

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"use of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate in anti-coronavirus research"

Author: BenchChem Technical Support Team. Date: February 2026

Beginning Research Phase

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Analyzing Application Scope

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Deepening Protocol Development

I'm now expanding my research to include detailed, step-by-step protocols for relevant experiments. This includes in vitro enzymatic assays against key coronavirus enzymes and cell-based viral replication assays. I'm also considering creating Graphviz diagrams to visualize experimental workflows and biological pathways. My next step will be designing tables to present quantitative data. I'm confident in my progress.

Examining Compound Literature

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Analyzing THIQ Derivatives

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Application Notes & Protocols: Multigram Scale Preparation of Tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tetrahydroisoquinoline Core in Modern Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of natural alkaloids and synthetic compounds with significant pharmacological activity.[1][2] From potent antitumor agents to novel therapeutics for central nervous system disorders, the THIQ motif is a privileged structure, prized for its rigid conformational framework which allows for precise spatial orientation of functional groups and interaction with biological targets.[3] The development of robust, scalable, and efficient synthetic routes to access multigram quantities of THIQ derivatives is therefore a critical endeavor for researchers in drug development and process chemistry.

This guide provides an in-depth analysis of established methodologies for the multigram scale synthesis of THIQs. It moves beyond a simple recitation of steps to explain the underlying mechanistic principles, strategic considerations for scalability, and detailed, field-tested protocols.

Strategic Overview: Foundational Pathways to the THIQ Core

The construction of the THIQ skeleton is dominated by several powerful cyclization strategies. The choice of a specific route on a multigram scale depends on factors such as the substitution pattern of the target molecule, the availability and cost of starting materials, and the desired stereochemical outcome. The three primary strategies discussed herein are the Pictet-Spengler reaction, the Bischler-Napieralski reaction followed by reduction, and asymmetric hydrogenation.

G β-Arylethylamine β-Arylethylamine PS Pictet-Spengler Reaction β-Arylethylamine->PS Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->PS β-Arylethylamide β-Arylethylamide BN Bischler-Napieralski Reaction β-Arylethylamide->BN Dihydroisoquinoline Dihydroisoquinoline AH Asymmetric Hydrogenation Dihydroisoquinoline->AH THIQ Tetrahydroisoquinoline (THIQ) PS->THIQ Direct Formation DHIQ 3,4-Dihydroisoquinoline BN->DHIQ AH->THIQ Direct Reduction DHIQ->THIQ

Caption: Core synthetic strategies for accessing the tetrahydroisoquinoline (THIQ) scaffold.

The Pictet-Spengler Reaction: A Direct and Atom-Economical Approach

The Pictet-Spengler reaction is a highly efficient method for constructing the THIQ skeleton, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.[1][4] Its primary advantage is the direct formation of the saturated heterocyclic ring in a single synthetic operation.

Mechanistic Rationale and Scalability Considerations

The reaction proceeds via the formation of a Schiff base, which is then protonated to form a highly electrophilic iminium ion. This intermediate is susceptible to attack by the electron-rich aromatic ring, leading to cyclization.[4]

G Start β-Arylethylamine + Aldehyde SchiffBase Schiff Base Formation (-H₂O) Start->SchiffBase IminiumIon Protonation (H⁺) → Iminium Ion SchiffBase->IminiumIon Cyclization Intramolecular Electrophilic Aromatic Substitution (SEAr) IminiumIon->Cyclization Deprotonation Deprotonation (-H⁺) Cyclization->Deprotonation End Tetrahydroisoquinoline Deprotonation->End

Caption: Mechanistic workflow of the Pictet-Spengler reaction.

For multigram scale synthesis, several factors are critical:

  • Aromatic Ring Activation: The reaction is most efficient with electron-rich β-arylethylamines (e.g., dopamine or serotonin derivatives), which facilitate the electrophilic aromatic substitution step under mild conditions. Less activated systems may require stronger acids and higher temperatures.[4][5]

  • Acid Catalyst: A range of Brønsted or Lewis acids can be employed. For large-scale work, trifluoroacetic acid (TFA) is often preferred due to its efficacy and volatility, which simplifies removal during workup.

  • Solvent Selection: The choice of solvent is crucial for managing reaction concentration, temperature, and product solubility. Dichloromethane (DCM) or toluene are common choices.

  • Water Removal: The formation of the Schiff base generates water, which can be detrimental to the reaction equilibrium. While not always necessary, azeotropic removal of water (with toluene and a Dean-Stark trap) can be beneficial for less reactive substrates.

Multigram Scale Protocol: Synthesis of 1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

This protocol is a representative example for the multigram synthesis of a simple THIQ derivative.

Materials:

  • 3,4-Dimethoxyphenethylamine (Homoveratrylamine): 50.0 g

  • Acetaldehyde: 1.2 equivalents

  • Trifluoroacetic acid (TFA): 2.0 equivalents

  • Dichloromethane (DCM): 500 mL

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Methyl tert-butyl ether (MTBE)

Equipment:

  • 2 L three-neck round-bottom flask

  • Mechanical stirrer

  • Addition funnel

  • Thermometer

  • Condenser with a drying tube

  • Large separatory funnel

Procedure:

  • Reaction Setup: To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 3,4-dimethoxyphenethylamine (50.0 g) and dichloromethane (500 mL).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Reagent Addition: Slowly add acetaldehyde (1.2 eq) to the stirred solution over 15 minutes, maintaining the internal temperature below 10 °C.

  • Acid Catalysis: Add trifluoroacetic acid (2.0 eq) dropwise via the addition funnel over 30 minutes, ensuring the temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases and the pH of the aqueous layer is ~8-9.

  • Extraction: Transfer the mixture to a large separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 150 mL).

  • Washing: Combine the organic layers and wash with brine (200 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the solid with DCM.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification/Isolation: The crude product can often be purified by crystallization or precipitation. Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., isopropanol) and add an anti-solvent (e.g., hexanes or MTBE) to induce crystallization. Alternatively, for non-crystalline products, purification can be achieved by column chromatography on silica gel.

Safety Note: The reaction can be exothermic, especially during the addition of TFA. Ensure adequate cooling and slow addition rates. Perform the reaction in a well-ventilated fume hood.

The Bischler-Napieralski/Reduction Sequence: A Versatile Two-Step Approach

This classical method involves the cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline (DHIQ), which is then reduced to the corresponding THIQ.[6][7][8] This two-step sequence is highly versatile and often necessary for systems where the Pictet-Spengler reaction is not feasible.

Mechanistic Rationale and Scalability Considerations

The Bischler-Napieralski reaction proceeds through the activation of the amide carbonyl by a dehydrating agent (e.g., POCl₃ or P₂O₅), forming a reactive intermediate that undergoes intramolecular electrophilic aromatic substitution.[9] The resulting DHIQ contains an imine bond that is readily reduced.

G Start β-Arylethylamide Activation Amide Activation (e.g., POCl₃) Start->Activation Intermediate Nitrilium Ion or Imidoyl Phosphate Intermediate Activation->Intermediate Cyclization Intramolecular SEAr Intermediate->Cyclization DHIQ 3,4-Dihydroisoquinoline (DHIQ) Cyclization->DHIQ Reduction Reduction (e.g., NaBH₄) DHIQ->Reduction End Tetrahydroisoquinoline Reduction->End

Caption: Mechanistic workflow of the Bischler-Napieralski/Reduction sequence.

Key considerations for multigram scale synthesis:

  • Dehydrating Agent: Phosphorus oxychloride (POCl₃) is a common and effective reagent, but it is corrosive and reacts violently with water.[7] For less reactive substrates, a mixture of POCl₃ and phosphorus pentoxide (P₂O₅) can be used.[9][10]

  • Solvent: The reaction is often run in a non-polar aprotic solvent like toluene or acetonitrile, or neat in an excess of POCl₃.

  • Workup: The workup of a Bischler-Napieralski reaction requires careful quenching of the dehydrating agent, typically with ice, followed by basification to liberate the DHIQ free base.

  • Reduction: The reduction of the DHIQ intermediate is typically achieved with sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. This step is usually high-yielding and clean.

Multigram Scale Protocol: Synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

This protocol outlines the two-step synthesis starting from the corresponding amide.

Step A: Bischler-Napieralski Cyclization

Materials:

  • N-(2-Phenylethyl)benzamide: 50.0 g

  • Acetonitrile: 400 mL

  • Phosphorus oxychloride (POCl₃): 3.0 equivalents

  • Ice, water, and aqueous ammonia (NH₄OH)

  • Toluene

Procedure:

  • Reaction Setup: In a 1 L flask, dissolve N-(2-phenylethyl)benzamide (50.0 g) in acetonitrile (400 mL).

  • Reagent Addition: Cool the solution in an ice bath and slowly add POCl₃ (3.0 eq) over 30-45 minutes.

  • Heating: After addition, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) for 2-4 hours. Monitor the reaction by TLC/LC-MS.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the acetonitrile and excess POCl₃.

  • Quenching: Carefully add the resulting viscous residue to a mixture of crushed ice (500 g) and water (200 mL) with vigorous stirring.

  • Basification and Extraction: Make the aqueous solution basic (pH > 10) by the slow addition of concentrated aqueous ammonia. Extract the product with toluene (3 x 200 mL).

  • Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-phenyl-3,4-dihydroisoquinoline.

Step B: Reduction to Tetrahydroisoquinoline

Materials:

  • Crude 1-phenyl-3,4-dihydroisoquinoline from Step A

  • Methanol: 300 mL

  • Sodium borohydride (NaBH₄): 1.5 equivalents

Procedure:

  • Dissolution: Dissolve the crude DHIQ in methanol (300 mL) and cool the solution to 0-5 °C in an ice bath.

  • Reduction: Add NaBH₄ (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction at room temperature for 1-2 hours until the reduction is complete (monitored by TLC/LC-MS).

  • Workup: Concentrate the reaction mixture under reduced pressure. Add water (200 mL) and extract with ethyl acetate (3 x 150 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude THIQ. Purify by column chromatography or crystallization as needed.

Asymmetric Hydrogenation: Accessing Chiral Tetrahydroisoquinolines

For the synthesis of enantiomerically pure THIQs, asymmetric hydrogenation of a prochiral DHIQ or a related precursor is a powerful and increasingly common strategy, particularly in an industrial setting.[11] This method relies on chiral transition-metal catalysts (typically based on iridium, rhodium, or ruthenium) to deliver hydrogen stereoselectively.

Key Principles and Scalability Considerations
  • Catalyst Selection: The choice of metal and chiral ligand is paramount and must be screened for the specific substrate to achieve high enantioselectivity (ee) and turnover number (TON).

  • Substrate Purity: The DHIQ substrate must be of high purity, as impurities can poison the catalyst.

  • Hydrogen Pressure: These reactions are typically run under a positive pressure of hydrogen gas, requiring specialized hydrogenation equipment (e.g., a Parr shaker or a stirred autoclave).

  • Low Catalyst Loading: A major advantage is the very low catalyst loading that can often be achieved (S/C ratios of 10,000 to 80,000 are possible), making the process economically viable despite the high cost of the catalysts.[11]

Hundred-Gram Scale Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from a reported hundred-gram scale synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline and illustrates the general principles.[11]

Materials:

  • 1-Substituted-3,4-dihydroisoquinoline: ~100 g

  • Chiral Iridium Catalyst (e.g., [Ir(COD)Cl]₂ with a suitable chiral phosphine ligand): 0.00125 mol% (S/C = 80,000)

  • Solvent (e.g., THF or Methanol): ~1 L

  • Hydrogen gas (high purity)

Equipment:

  • High-pressure stirred autoclave (e.g., 2 L capacity)

  • Inert atmosphere glovebox for catalyst handling

Procedure:

  • Autoclave Preparation: Ensure the autoclave is clean, dry, and leak-tested.

  • Catalyst Loading: In a glovebox, charge the autoclave with the chiral iridium catalyst.

  • Substrate Addition: Add the solvent and the DHIQ substrate to the autoclave.

  • Sealing and Purging: Seal the autoclave, remove it from the glovebox, and purge the headspace several times with nitrogen, followed by hydrogen gas.

  • Hydrogenation: Pressurize the autoclave to the optimized hydrogen pressure (e.g., 50 bar) and begin stirring at the optimized temperature (e.g., 30-50 °C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake.

  • Workup: Once the reaction is complete, cool the autoclave, carefully vent the hydrogen pressure, and purge with nitrogen.

  • Isolation: Discharge the reaction mixture. The catalyst can sometimes be removed by filtration through a pad of silica gel or celite.

  • Purification: Concentrate the filtrate under reduced pressure. The enantiomeric excess (ee) of the crude product should be determined by chiral HPLC. Further purification can be achieved by crystallization, which may also enhance the enantiomeric purity.

Data Summary and Method Comparison

FeaturePictet-Spengler ReactionBischler-Napieralski/ReductionAsymmetric Hydrogenation
Starting Materials β-Arylethylamine + Aldehyde/Ketoneβ-Arylethylamide3,4-Dihydroisoquinoline
Number of Steps 121 (from DHIQ)
Key Reagents Acid catalyst (e.g., TFA, HCl)Dehydrating agent (POCl₃, P₂O₅), Reducing agent (NaBH₄)Chiral metal catalyst, H₂ gas
Typical Conditions Mild to moderate (0 °C to reflux)Harsh (refluxing POCl₃), then mild reductionMild temperature, high pressure
Stereocontrol Achiral (unless chiral auxiliaries/catalysts are used)AchiralExcellent enantiocontrol
Scalability Generally good, water removal can be a concern.Good, but handling of POCl₃ requires care.Excellent, requires specialized equipment.
Ideal Application Electron-rich systems, direct access to racemic THIQs.Versatile for various substitution patterns.Large-scale production of single enantiomer THIQs.

Conclusion

The multigram scale synthesis of tetrahydroisoquinoline derivatives is a well-established field with several robust and reliable methods at the disposal of the process chemist. The Pictet-Spengler reaction offers an elegant and direct route for suitable substrates. The Bischler-Napieralski/reduction sequence provides greater versatility, while asymmetric hydrogenation stands as the premier method for accessing enantiopure THIQs on a large scale. The optimal choice depends on a careful evaluation of the target structure, economic constraints, and stereochemical requirements. By understanding the mechanistic underpinnings and practical considerations outlined in these notes, researchers can confidently scale the synthesis of these vital pharmaceutical building blocks.

References

  • Science Exploration Press. (n.d.). Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline. Available at: [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Available at: [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Available at: [Link]

  • (n.d.). Progress in the Total Synthesis of Antitumor Tetrahydroisoquinoline Alkaloids. Available at: [Link]

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  • National Center for Biotechnology Information. (2003, June 12). New strategy for the synthesis of tetrahydroisoquinoline alkaloids. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. PubMed Central. Available at: [Link]

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  • National Center for Biotechnology Information. (2023, February 16). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2020, January 19). The Pictet-Spengler Reaction Updates Its Habits. PubMed. Available at: [Link]

  • National Institutes of Health. (2023, April 4). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Available at: [Link]

  • National Institutes of Health. (n.d.). Multigram‐Scale Organic Synthesis by Resonant Acoustic Mixing: Application to the Sustainable Preparation of Active Pharmaceutical Ingredients. Available at: [Link]

  • MDPI. (2021, November 23). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Available at: [Link]

  • ResearchGate. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Available at: [Link]

  • National Institutes of Health. (n.d.). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. PubMed Central. Available at: [Link]

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  • National Center for Biotechnology Information. (n.d.). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. PubMed Central. Available at: [Link]

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The Pictet-Spengler Reaction: A Robust Tool for Tetrahydroisoquinoline Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy of the Pictet-Spengler Reaction

For over a century, the Pictet-Spengler reaction has stood as a cornerstone in synthetic and medicinal chemistry, providing an efficient and versatile pathway for the synthesis of tetrahydroisoquinolines (THIQs) and related heterocyclic scaffolds.[1][2] First reported in 1911 by Amé Pictet and Theodor Spengler, this powerful cyclization reaction has proven indispensable in the total synthesis of complex natural products and the development of novel therapeutic agents.[3][4][5] Its significance lies in its ability to construct the privileged tetrahydroisoquinoline core, a structural motif present in a vast array of biologically active alkaloids and pharmaceutical drugs.[1][6] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines, with a focus on mechanistic understanding, protocol optimization, and strategic implementation in drug discovery programs.

Mechanistic Insights: The "Why" Behind the Synthesis

The Pictet-Spengler reaction is fundamentally an intramolecular electrophilic aromatic substitution.[4][7] The reaction proceeds through the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which is then protonated to generate a highly electrophilic iminium ion.[4][7][8] This iminium ion is the key intermediate that undergoes cyclization via attack from the electron-rich aromatic ring, leading to the formation of the tetrahydroisoquinoline skeleton.[4][8]

The driving force for the reaction is the formation of the stable cyclic product. The reactivity of the aromatic ring is a critical factor; electron-donating groups on the aryl moiety enhance its nucleophilicity, facilitating the cyclization under milder conditions.[8] Conversely, electron-withdrawing groups can hinder the reaction, often necessitating stronger acids and higher temperatures.[4]

Pictet_Spengler_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Iminium Ion Formation cluster_2 Step 3: Cyclization & Rearomatization β-arylethylamine β-arylethylamine Schiff_Base Schiff Base β-arylethylamine->Schiff_Base Condensation (-H₂O) Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Schiff_Base Schiff_Base_2 Schiff Base Iminium_Ion Iminium Ion (Electrophile) Iminium_Ion_2 Iminium Ion Schiff_Base_2->Iminium_Ion Protonation (H⁺) Cyclized_Intermediate Cyclized Intermediate THIQ Tetrahydroisoquinoline Cyclized_Intermediate->THIQ Deprotonation (-H⁺) (Rearomatization) Iminium_Ion_2->Cyclized_Intermediate Intramolecular Electrophilic Aromatic Substitution

Caption: The general mechanism of the Pictet-Spengler reaction.

Experimental Protocols: A Practical Guide

The success of a Pictet-Spengler reaction hinges on the careful selection of reagents and optimization of reaction conditions. This section provides a general protocol that can be adapted for a wide range of substrates.

General Protocol for Tetrahydroisoquinoline Synthesis

Materials:

  • β-arylethylamine (e.g., phenethylamine, dopamine hydrochloride)

  • Aldehyde or ketone

  • Acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid, p-toluenesulfonic acid)[9]

  • Solvent (e.g., methanol, ethanol, dichloromethane, toluene)

Procedure:

  • Reactant Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-arylethylamine (1.0 eq) in the chosen solvent.

  • Aldehyde/Ketone Addition: Add the aldehyde or ketone (1.0-1.2 eq) to the solution. A slight excess of the carbonyl compound can help drive the initial imine formation to completion.[8]

  • Acid Catalysis: Carefully add the acid catalyst. The choice and amount of acid are crucial. For activated aromatic rings, catalytic amounts of a milder acid like p-toluenesulfonic acid may suffice.[9] For less reactive systems, stronger acids such as hydrochloric or trifluoroacetic acid, often in stoichiometric amounts or as the solvent, may be necessary.[4]

  • Reaction Monitoring: The reaction mixture is typically heated to reflux. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a strong acid was used, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to afford the desired tetrahydroisoquinoline.

Optimization and Key Considerations:
ParameterConsiderationRationale and Field-Proven Insights
Aromatic Substrate Electron-donating groups (e.g., methoxy, hydroxy) on the phenyl ring increase its nucleophilicity.Activated systems often react under milder conditions (lower temperatures, weaker acids), leading to cleaner reactions and higher yields.[8]
Carbonyl Component Aldehydes are generally more reactive than ketones. Steric hindrance around the carbonyl group can slow down the reaction.For less reactive ketones, harsher conditions or the use of a Lewis acid catalyst might be required.
Acid Catalyst The choice of acid depends on the reactivity of the aromatic ring.Brønsted acids (e.g., HCl, TFA) are common, but Lewis acids (e.g., ZnCl₂, InCl₃) can also be effective, particularly in multicomponent variations.[9]
Solvent Protic solvents (e.g., methanol, ethanol) can participate in the reaction, while aprotic solvents (e.g., DCM, toluene) are often preferred for better control.In some cases, aprotic media have been shown to provide superior yields.[4]
Temperature Reaction temperatures can range from room temperature to reflux.Higher temperatures are often required for less reactive substrates but can also lead to side product formation.
Asymmetric Synthesis Chiral catalysts can be employed to achieve enantioselective synthesis of THIQs.Chiral phosphoric acids and metal complexes have been successfully used to induce high levels of enantioselectivity.[1][10]

Applications in Drug Discovery and Development

The Pictet-Spengler reaction is a powerful tool for generating libraries of structurally diverse tetrahydroisoquinolines for high-throughput screening.[1] The THIQ scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. This makes it an attractive starting point for the development of new drugs.

Notable examples of drugs and bioactive molecules synthesized using the Pictet-Spengler reaction include:

  • Alkaloids: A vast number of natural product alkaloids, including opium alkaloids, contain the tetrahydroisoquinoline core.[3]

  • Almorexant: An orexin receptor antagonist developed for the treatment of insomnia.[6]

  • Retosiban: An oxytocin receptor antagonist investigated for the prevention of preterm labor.[6]

Drug_Discovery_Workflow Start Identify Target Library_Design Library Design (Vary R¹ and R²) Start->Library_Design PS_Reaction Pictet-Spengler Reaction Library_Design->PS_Reaction Purification Purification & Characterization PS_Reaction->Purification HTS High-Throughput Screening (HTS) Purification->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Candidate Drug Candidate Lead_Optimization->Candidate

Caption: A simplified workflow for drug discovery utilizing the Pictet-Spengler reaction.

Conclusion: A Timeless Reaction for Modern Challenges

The Pictet-Spengler reaction remains a highly relevant and powerful transformation in the modern synthetic chemist's toolbox. Its ability to efficiently construct the tetrahydroisoquinoline core from readily available starting materials makes it an invaluable strategy in the synthesis of natural products and the discovery of new medicines.[2][9] By understanding the underlying mechanism and carefully optimizing reaction conditions, researchers can effectively leverage this classic reaction to address contemporary challenges in drug development.

References

  • G. G., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 765. [Link]

  • List, B., et al. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society, 144(34), 15599-15606. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]

  • ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction. [Link]

  • Gandon, V., et al. (2019). Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Organic Letters, 21(23), 9459-9463. [Link]

  • Grokipedia. (n.d.). Pictet–Spengler reaction. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate. This resource is tailored for researchers, medicinal chemists, and process development professionals aiming to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this valuable heterocyclic building block. We will delve into the mechanistic underpinnings of common synthetic routes and provide field-proven solutions to challenges you may encounter in the lab.

Section 1: Core Synthetic Strategy & Mechanistic Considerations

The most prevalent and logical approach to constructing the 1-oxo-1,2,3,4-tetrahydroisoquinoline core is a variation of the Bischler-Napieralski reaction . This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide precursor.[1][2] The presence of the ester group at the 7-position (para to the point of cyclization) introduces a significant electronic challenge, as it deactivates the aromatic ring towards electrophilic attack. Understanding this is paramount to troubleshooting and optimization.

The generalized mechanism proceeds via the activation of the amide carbonyl with a dehydrating Lewis acid (e.g., POCl₃, P₂O₅), followed by the formation of a key nitrilium ion intermediate. This highly electrophilic species then undergoes intramolecular cyclization.

Bischler_Napieralski_Mechanism Start β-(4-methoxycarbonylphenyl)ethylamide Activated Imidoyl Phosphate Intermediate (with POCl₃) Start->Activated POCl₃ (Dehydrating Agent) Nitrilium Nitrilium Ion (Key Electrophile) Activated->Nitrilium Elimination of [PO₂Cl₂]⁻ Cyclized Cyclized Intermediate (Spirocyclic cation) Nitrilium->Cyclized Intramolecular Electrophilic Aromatic Substitution (Rate-Limiting Step) Dihydroisoquinoline 3,4-Dihydroisoquinolinium Salt Cyclized->Dihydroisoquinoline Rearomatization Product Methyl 1-oxo-1,2,3,4- tetrahydroisoquinoline-7-carboxylate (after workup/reduction step) Dihydroisoquinoline->Product Aqueous Workup & Optional Reduction (e.g., NaBH₄)

Caption: Mechanism of the Bischler-Napieralski reaction for the target molecule.

Section 2: Troubleshooting Guide for Low Yield

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My cyclization reaction is stalling or giving very low conversion. What is the primary cause?

Answer: The most likely culprit is insufficient activation of the aromatic ring. The methyl carboxylate group at the 7-position is electron-withdrawing, which deactivates the ring and makes the crucial intramolecular electrophilic aromatic substitution step sluggish.[3]

Troubleshooting Steps:

  • Choice of Dehydrating Agent: For deactivated substrates, standard phosphoryl chloride (POCl₃) may be insufficient.[4] A stronger dehydrating system is often required.

    • Primary Recommendation: Use a mixture of phosphorus pentoxide (P₂O₅) in refluxing POCl₃.[1][5] P₂O₅ generates pyrophosphates, which are superior leaving groups and enhance the formation of the reactive nitrilium ion intermediate.[4]

    • Alternatives: Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MsOH) can also be effective but may require higher temperatures.[2]

  • Reaction Temperature and Time: Deactivated systems require more forcing conditions. Ensure the reaction is heated to a sufficient temperature (e.g., reflux in a solvent like toluene or xylene) and monitored over an extended period (12-24 hours).

  • Reagent Quality: Ensure your POCl₃ is fresh or recently distilled. This reagent is highly sensitive to moisture and can hydrolyze, reducing its efficacy.

Question 2: I am observing a significant amount of a styrene-like byproduct. How can I prevent this?

Answer: The formation of a styrene derivative points to a retro-Ritter reaction, a known side reaction pathway for the nitrilium ion intermediate.[4][5] This occurs when the nitrilium ion fragments instead of cyclizing.

Troubleshooting Steps:

  • Solvent Choice: A potential solution is to use the corresponding nitrile (e.g., acetonitrile, if compatible) as the solvent. This can shift the equilibrium away from the retro-Ritter fragmentation.[4][5]

  • Alternative Activating Agents: Using oxalyl chloride to form an N-acyliminium intermediate can sometimes circumvent the formation of the nitrilium species prone to fragmentation.[5]

  • Temperature Control: While higher temperatures are needed for cyclization, excessively high temperatures can favor fragmentation. An optimal temperature must be found empirically.

Question 3: The reaction seems to work, but my final isolated yield is poor after purification. What are the likely causes?

Answer: Poor isolated yield can stem from issues during the workup or purification stages. The lactam product can have moderate polarity and may be sensitive to certain conditions.[6]

Troubleshooting Steps:

  • Workup Procedure:

    • Product Solubility: The product may have some solubility in the aqueous layer, especially if the workup involves significant pH changes.[6] It is advisable to back-extract the aqueous layers with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover all the product.

    • Emulsions: Amide-containing reaction mixtures can form emulsions during aqueous workup. To break these, add brine or perform a gentle filtration through a pad of celite.

  • Purification Strategy:

    • Chromatography: If using column chromatography, ensure the silica gel is not too acidic, as this can cause product degradation. You can neutralize the silica by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.

    • Crystallization: This is often the best method for achieving high purity and yield. Screen various solvent systems (e.g., ethyl acetate/hexanes, methanol, ethanol/water) to find optimal crystallization conditions.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the ideal starting material for this synthesis?

    • A: The ideal starting material is N-acetyl-3-(4-methoxycarbonylphenyl)ethan-1-amine . This can be synthesized by the acylation of 3-(4-methoxycarbonylphenyl)ethan-1-amine, which in turn can be prepared from 4-carboxyphenylacetic acid through standard functional group manipulations.

  • Q: How can I effectively monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a moderately polar solvent system (e.g., 50-70% ethyl acetate in hexanes). The product lactam should be more polar than the starting amide. For more precise monitoring, LC-MS is ideal to track the disappearance of the starting material and the appearance of the product's mass peak.

  • Q: Are there any alternative synthetic routes that might offer a higher yield?

    • A: Yes, for related 1-oxo-tetrahydroisoquinoline carboxylates, a one-pot tandem Michael amination-lactamization sequence has been reported to provide good yields of 40-75%.[7][8] This approach starts from a 2-(alkoxy-en-2-yl)benzoic acid and a primary amine.[8] While this would require a different set of starting materials, it avoids the harsh conditions of the Bischler-Napieralski reaction and may be a viable alternative for deactivated systems.

Section 4: Optimized Experimental Protocol (Bischler-Napieralski Route)

This protocol is a starting point and may require optimization based on your specific substrate and laboratory conditions.

Step 1: Synthesis of N-acetyl-3-(4-methoxycarbonylphenyl)ethan-1-amine (Precursor)

  • Dissolve 3-(4-methoxycarbonylphenyl)ethan-1-amine (1.0 eq) in dichloromethane (DCM, 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and separate the layers. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the amide precursor, which can be used without further purification if sufficiently pure.

Step 2: Cyclization to Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate

  • To a solution of phosphoryl chloride (POCl₃, 5.0 eq) in anhydrous toluene (0.1 M), add phosphorus pentoxide (P₂O₅, 1.5 eq) portion-wise at room temperature under an inert atmosphere (N₂ or Ar).

  • Heat the mixture to 80 °C for 30 minutes to ensure a homogenous slurry.

  • Add a solution of the amide precursor (1.0 eq) in anhydrous toluene dropwise to the heated mixture.

  • Increase the temperature to reflux (approx. 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by LC-MS or TLC.

  • After completion, cool the reaction mixture to 0 °C and very carefully quench by slowly pouring it over crushed ice with vigorous stirring.

  • Basify the aqueous mixture to pH 8-9 using a cold concentrated NaOH or NH₄OH solution.

  • Extract the product with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography (Silica gel, gradient elution with ethyl acetate/hexanes) or crystallization to afford the pure title compound.

Section 5: Summary of Key Reaction Parameters

ParameterStandard ConditionsOptimized for Deactivated SubstrateRationale
Dehydrating Agent POCl₃P₂O₅ in POCl₃Increases electrophilicity of the intermediate for effective cyclization.[4][5]
Temperature 80-100 °C110-120 °C (Reflux in Toluene/Xylene)Overcomes the higher activation energy barrier of the deactivated ring.
Solvent Acetonitrile, TolueneToluene, XyleneHigher boiling points allow for more forcing reaction conditions.
Workup pH NeutralBasic (pH 8-9)Ensures the product is in its neutral, less water-soluble form for efficient extraction.

Section 6: Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Check Reaction Conversion (TLC / LC-MS) Start->Check_Conversion Low_Conversion Conversion is Low Check_Conversion->Low_Conversion No High_Conversion Conversion is High Check_Conversion->High_Conversion Yes Cause_Deactivation Deactivated Ring is Likely Cause Low_Conversion->Cause_Deactivation Check_Side_Products Significant Side Products? High_Conversion->Check_Side_Products Sol_Reagent Use Stronger Dehydrating Agent (P₂O₅ / POCl₃) Cause_Deactivation->Sol_Reagent Sol_Temp Increase Reaction Temperature (Reflux in Toluene/Xylene) Cause_Deactivation->Sol_Temp Sol_Reagent_Quality Verify Reagent Quality (Fresh POCl₃) Cause_Deactivation->Sol_Reagent_Quality Side_Products_Yes Yes: Styrene-like byproduct Check_Side_Products->Side_Products_Yes Yes Side_Products_No No: Reaction is Clean Check_Side_Products->Side_Products_No No Cause_Retro_Ritter Retro-Ritter Reaction Occurring Side_Products_Yes->Cause_Retro_Ritter Cause_Workup_Loss Product Loss During Workup/Purification Side_Products_No->Cause_Workup_Loss Sol_Solvent Change Solvent to Nitrile Cause_Retro_Ritter->Sol_Solvent Sol_Workup Optimize Workup: - Back-extract aqueous layers - Use brine to break emulsions Cause_Workup_Loss->Sol_Workup Sol_Purification Optimize Purification: - Neutralize silica for column - Develop crystallization protocol Cause_Workup_Loss->Sol_Purification

Caption: A decision-tree workflow for troubleshooting low yields.

References

  • Pictet-Spengler reaction. Name-Reaction.com. [Link]

  • Pictet-Spengler Reaction. J&K Scientific LLC. (2021-03-23). [Link]

  • Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. [Link]

  • Pictet-Spengler Reaction. Organic Chemistry with Lluís Llorens Palomo. (2022-01-15). YouTube. [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Bischler–Napieralski reaction. Wikipedia. [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]

  • Bischler-Napieralski Reaction. J&K Scientific LLC. (2025-05-27). [Link]

  • Synthesis of isoquinolines. CUTM Courseware - Centurion University. [Link]

  • Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

  • Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. (2025-08-21). [Link]

  • A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. Synthetic Communications. (2025-08-07). [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • How To: Troubleshoot a Reaction. Department of Chemistry: University of Rochester. [Link]

  • Synthesis of 1‐oxo‐1,2,3,4‐tetrahydroisoquinoline‐4‐carboxylic acid. ResearchGate. [Link]

  • Isoquinolone synthesis. Organic Chemistry Portal. [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • 4. RSC Medicinal Chemistry. [Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. National Institutes of Health. (2021-09-06). [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. National Institutes of Health. (2021-03-29). [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health. (2023-04-03). [Link]

Sources

"stability and storage of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate

Introduction: Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents.[1][2][3] Its structural integrity is paramount for the success of multi-step synthetic campaigns and the reliability of biological screening data. This guide provides an in-depth analysis of the compound's stability profile, offering field-tested protocols and troubleshooting advice to mitigate degradation and ensure experimental reproducibility. We will delve into the chemical causality behind its stability, providing you with the knowledge to proactively manage this valuable reagent.

Section 1: Core Stability Profile & Recommended Storage

The stability of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is governed by its three primary functional groups: a lactam (cyclic amide), a secondary amine within the tetrahydroisoquinoline core, and a methyl ester. Of these, the methyl ester is the most significant liability under common laboratory conditions.

Key Vulnerabilities:

  • Ester Hydrolysis: The methyl ester is susceptible to both acid- and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid.[4] This is the most common degradation pathway observed. The presence of trace amounts of water in solvents or reagents can facilitate this process, especially under non-neutral pH conditions.[5]

  • Oxidation: While the tetrahydroisoquinoline core is generally robust, the secondary amine and the electron-rich aromatic ring can be susceptible to oxidation over long-term storage, particularly if exposed to air and light.

Recommended Storage & Handling Summary
ParameterRecommendationRationale & Expert Insight
Temperature Long-term: ≤ -20°C (Freezer) Short-term: 2-8°CStoring in a freezer is recommended to drastically reduce the rate of all potential chemical degradation pathways.[6] For daily use, refrigeration is acceptable, but minimize time outside of controlled temperatures.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Minimizes the risk of slow oxidation of the secondary amine and aromatic ring over time. For long-term storage, flushing the container with inert gas before sealing is a critical step.
Light Protect from light. Store in an amber vial or in the dark.Aromatic and heterocyclic compounds can be photosensitive, leading to radical-based degradation pathways upon exposure to UV light.[7][8]
Moisture Store in a desiccated environment. Use anhydrous solvents.The primary degradation pathway is hydrolysis of the methyl ester.[5] Preventing exposure to moisture is the single most effective way to maintain the compound's purity.[9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for the solid compound? A: For long-term storage (months to years), the solid compound should be stored in an amber, tightly sealed vial at -20°C or lower. Before sealing, flush the vial with a dry, inert gas like argon or nitrogen. Place the vial inside a secondary container with a desiccant.

Q2: I need to make a stock solution. What solvent should I use and how should I store it? A: Use a high-quality, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Aprotic solvents lack the acidic protons that can participate in hydrolysis. Prepare the solution under an inert atmosphere if possible. For storage, aliquot the stock solution into smaller, single-use volumes in amber vials and store at -20°C or -80°C. This prevents repeated freeze-thaw cycles which can introduce moisture from condensation. A methanolic solution has been noted to be stable for several weeks in the absence of a base.[5]

Q3: What are the visual or analytical signs of degradation? A: Visually, you might observe a change in color or texture of the solid, although this is not always apparent. The most reliable method for detection is analytical. On Thin Layer Chromatography (TLC), you may see a new, more polar spot (the carboxylic acid). In High-Performance Liquid Chromatography (HPLC), a new peak with a different retention time will appear.[10] Using Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive way to identify the degradant by its mass.[11]

Q4: Can I store the compound in an aqueous buffer for my biological assays? A: This is strongly discouraged for anything other than immediate use. The ester is highly susceptible to hydrolysis in aqueous environments, and the rate of degradation will be highly dependent on the pH and temperature of the buffer. If you must use a buffer, prepare the solution immediately before the experiment from a fresh DMSO stock. Run a control experiment to determine the compound's stability in your specific assay buffer over the time course of your experiment.

Q5: My compound arrived as a crystalline solid, but after some time in the lab, it appears more amorphous. Is this a problem? A: This could indicate the absorption of atmospheric moisture, which can precede hydrolysis. While a change in crystallinity itself may not mean degradation has occurred, it is a critical warning sign. You should immediately re-test the purity of the material using HPLC or LC-MS and store it under more stringent desiccated conditions.

Section 3: Troubleshooting Guide: Investigating Compound Degradation

Scenario: You observe a significant secondary peak in your HPLC analysis of a reaction mixture or a stock solution that you believe should be pure.

Primary Hypothesis: The most probable cause is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid.

Workflow: Confirming Suspected Hydrolysis

This workflow provides a self-validating system to confirm the identity of the impurity.

G cluster_0 A Unexpected Peak in HPLC B Hypothesis: Ester Hydrolysis A->B C Analyze sample via LC-MS B->C D Expected Mass of Parent: [M+H]⁺ = 192.09 g/mol C->D E Expected Mass of Hydrolyzed Product: [M+H]⁺ = 178.07 g/mol C->E F Does Mass Spectrum show a peak at m/z 178.07? C->F G Conclusion: Hydrolysis Confirmed. Review handling procedures (moisture, pH). F->G  Yes H Conclusion: Degradation is not hydrolysis. Consider oxidation or other side reactions. F->H  No

Caption: Troubleshooting workflow for identifying ester hydrolysis.

Experimental Protocol: LC-MS Analysis for Degradation
  • Sample Preparation:

    • Dissolve a small sample (approx. 0.1 mg/mL) of the suspect material in a 50:50 mixture of Acetonitrile:Water.

    • If analyzing a stock solution, dilute it to a similar concentration.

  • LC-MS Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • MS Detector: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 100-500.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Examine the mass spectrum associated with the parent peak. It should correspond to the expected mass of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate ([M+H]⁺ ≈ 192.2 g/mol ).

    • Examine the mass spectrum of the impurity peak. If hydrolysis has occurred, you will find a prominent ion corresponding to the carboxylic acid ([M+H]⁺ ≈ 178.2 g/mol ).

Section 4: Proactive Stability Assessment: Forced Degradation

To fully understand the stability limitations of the compound, a forced degradation (or stress testing) study is invaluable.[12] This process intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products, which is crucial for developing stable formulations and robust analytical methods.[13]

G cluster_0 Degradation Pathways Parent Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate (C11H13NO2) Acid Acid Hydrolysis (e.g., HCl, H₂O) Parent->Acid Base Base Hydrolysis (e.g., NaOH, H₂O) Parent->Base Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Hydrolyzed Carboxylic Acid Degradant (C10H11NO2) Acid->Hydrolyzed Base->Hydrolyzed Oxidized Oxidized Degradant(s) (e.g., N-oxide) Oxidation->Oxidized

Caption: Potential degradation pathways under stress conditions.

Experimental Protocol: Basic Forced Degradation Study

Objective: To identify the primary degradation products under hydrolytic and oxidative stress.

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile.

  • Stress Conditions: Set up four vials:

    • Acid Hydrolysis: 500 µL stock + 500 µL of 1 M HCl.

    • Base Hydrolysis: 500 µL stock + 500 µL of 1 M NaOH.

    • Oxidative Stress: 500 µL stock + 500 µL of 3% H₂O₂.

    • Control: 500 µL stock + 500 µL of purified water.

  • Incubation:

    • Gently mix each vial.

    • Incubate at 40-60°C for 24-48 hours. Visually inspect for changes. If significant degradation is observed earlier (by TLC), shorten the time. For the base hydrolysis sample, it may need to be neutralized with an equivalent amount of HCl before analysis.

  • Analysis:

    • Dilute an aliquot from each vial to ~0.01 mg/mL with a 50:50 Acetonitrile:Water mobile phase.

    • Analyze by LC-MS using the protocol described in Section 3.

  • Interpretation:

    • Compare the chromatograms from the stress conditions to the control.

    • Identify the major degradation peaks and their corresponding masses to confirm the degradation pathway (e.g., hydrolysis vs. oxidation). This information is critical for developing a stability-indicating analytical method.

By understanding and controlling for these factors, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • Verma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. European Journal of Medicinal Chemistry.
  • Bilenko, V. A., et al. (2025). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Available at: [Link]

  • Priadko, A., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.
  • Fisher Scientific. (2024). Safety Data Sheet: 1-Methyl-1,2,3,4-tetrahydroisoquinoline.
  • Chemistry LibreTexts. (2023). Carboxylic Acids and Esters. Available at: [Link]

  • Shamma, M. (n.d.). The Isoquinoline Alkaloids. ResearchGate. Available at: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]

  • Vallejo, D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Available at: [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids. Available at: [Link]

  • ResearchGate. (2026). Biological Activities of Tetrahydroisoquinolines Derivatives. Available at: [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
  • Master Organic Chemistry. (2022). Fischer Esterification. Available at: [Link]

  • PubChem. (n.d.). Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Singh, S., & Bakshi, M. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • The Organic Chemistry Tutor. (n.d.). Ester to Acid - Common Conditions. Available at: [Link]

  • Salem, I. M., et al. (2023). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Future Journal of Pharmaceutical Sciences.
  • HunterLab. (2025). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. Available at: [Link]

  • Pharma Growth Hub. (2022). How to Conduct Forced Degradation Study for Drug Product as per ANVISA? YouTube. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • Technology Networks. (n.d.). The Degradation Pathways of Cannabinoids and How to Manage Them. Available at: [Link]

  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available at: [Link]

  • OpenStax. (2023). Chemistry of Esters. Available at: [Link]

  • MedCrave. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research. Available at: [Link]

  • Głowacka, I. E., et al. (2023). Diastereoselective Synthesis of (–)
  • Saliy, V. G., et al. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules.

Sources

Technical Support Center: Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate (CAS 1245798-40-6). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable intermediate. As a Senior Application Scientist, I've compiled this resource to address the most common and critical challenge encountered when working with this molecule: preventing the hydrolysis of its methyl ester functionality.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your material throughout your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is this specific molecule susceptible?

A1: Ester hydrolysis is a chemical reaction where an ester functional group is cleaved back into its parent carboxylic acid and alcohol by reacting with water.[1] For Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate, this means the methyl ester (-COOCH₃) reverts to a carboxylic acid (-COOH), forming 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid and methanol.

This reaction is catalyzed by either acid or base.[2] The presence of water, especially under non-neutral pH conditions, creates a favorable environment for this degradation.[1][3] Supplier information confirms that the compound is sensitive to strong acids and may hydrolyze in aqueous conditions.

Q2: At which stages of my experiment is hydrolysis most likely to occur?

A2: Hydrolysis is a significant risk during any step that introduces water, especially if the pH is not carefully controlled. The most vulnerable stages are:

  • Aqueous Work-up: This is the highest risk step. Using acidic or basic solutions (e.g., NaHCO₃, dilute HCl) to neutralize the reaction mixture or remove impurities introduces both water and catalysts for hydrolysis.[1]

  • Chromatography: Using protic solvents (like methanol) with silica gel (which is inherently acidic) can create conditions suitable for hydrolysis, especially during long purification runs.

  • Long-Term Storage: Improper storage, particularly in non-anhydrous solvents or in containers that are not tightly sealed against atmospheric moisture, can lead to slow degradation over time.[4] Storing the compound in a dry environment is crucial.[4]

  • Reaction Conditions: Performing reactions in protic solvents, at elevated temperatures, or for prolonged durations can accelerate the rate of hydrolysis.[3]

Q3: How can I detect if my sample has undergone hydrolysis?

A3: The primary indicator of hydrolysis is the appearance of the corresponding carboxylic acid in your sample, which can be detected by several standard analytical techniques. A lower-than-expected yield of your ester product is also a common sign.[1]

Technique Methyl Ester (Starting Material) Carboxylic Acid (Hydrolysis Product)
TLC Higher Rf value (less polar).Lower Rf value (more polar, sticks to silica).
¹H NMR Sharp singlet for the methyl ester protons (-OCH₃) typically around 3.8-3.9 ppm.Disappearance of the methyl singlet. Appearance of a broad singlet for the carboxylic acid proton (-COOH) far downfield (>10 ppm), which is D₂O exchangeable.
LC-MS Expected Mass (M+H)⁺: ~206.08Expected Mass (M+H)⁺: ~192.06 (a loss of 14 mass units).
IR Spec C=O stretch (ester) around 1720 cm⁻¹.C=O stretch (acid) around 1700 cm⁻¹ and a very broad O-H stretch from ~2500-3300 cm⁻¹.

Troubleshooting Guide: Hydrolysis During Aqueous Work-up

This is the most common failure point. The goal is to efficiently remove impurities while minimizing the ester's contact time with water, especially under harsh pH conditions.

Issue: Significant product loss and appearance of a polar impurity (by TLC/LC-MS) after extraction.

This strongly suggests hydrolysis occurred during the wash steps. Below is a decision-making workflow to diagnose and solve the problem.

G cluster_0 start Hydrolysis Suspected During Work-up check_base What base was used for neutralization? start->check_base strong_base Strong Base (e.g., NaOH, KOH) check_base->strong_base Strong weak_base Weak Base (e.g., NaHCO₃, K₂CO₃) check_base->weak_base Weak check_temp Was the work-up performed at room temperature? strong_base->check_temp weak_base->check_temp rt_workup Yes, at Room Temp check_temp->rt_workup Yes cold_workup No, performed cold check_temp->cold_workup No check_time Was contact time with aqueous layers prolonged? rt_workup->check_time cold_workup->check_time long_time Yes, >15-20 mins check_time->long_time Yes short_time No, separation was rapid check_time->short_time No solution1 SOLUTION: - Use weak, cold bases (sat. NaHCO₃). - Keep all aqueous solutions ice-cold. - Do not let layers sit unseparated. long_time->solution1 short_time->solution1

Caption: Troubleshooting workflow for work-up induced hydrolysis.

Protocol: Hydrolysis-Minimizing Aqueous Work-up

This protocol is designed to minimize the key risk factors: temperature, pH, and contact time.[1]

  • Cool the Reaction: Once the reaction is complete, cool the mixture to 0 °C in an ice-water bath. This slows the kinetics of hydrolysis.[1]

  • Quench (if necessary): If quenching is required, add the quenching agent slowly while maintaining the temperature at 0 °C.

  • Dilute with Organic Solvent: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Neutralize with Cold, Weak Base: Add ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution portion-wise to neutralize any acid catalyst.[1]

    • Causality: A strong base like NaOH would cause rapid, irreversible saponification (base-catalyzed hydrolysis).[1] A saturated, weak base provides a sufficiently basic environment to neutralize acid without being aggressive enough to rapidly attack the ester. Cold temperatures further decrease the hydrolysis rate.

  • Separate Phases Rapidly: Transfer the mixture to a separatory funnel and immediately separate the organic and aqueous layers. Do not let the layers sit for extended periods.[1]

  • Wash with Brine: Wash the isolated organic layer once with cold, saturated aqueous NaCl (brine).

    • Causality: A brine wash helps to remove bulk water dissolved in the organic layer, making the final drying step more efficient.[5][6]

  • Dry Thoroughly: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5][7] Ensure the drying agent is added until it no longer clumps, indicating that the water has been effectively removed.[1][8]

  • Filter and Concentrate: Filter off the drying agent and remove the solvent under reduced pressure.

Proactive Strategies for Preventing Hydrolysis

Strategic Solvent and Reagent Selection

The most effective way to prevent hydrolysis is to eliminate water from the reaction environment.

  • Use Anhydrous Solvents: Always use freshly dried solvents, preferably from a solvent purification system or stored over molecular sieves. Aprotic solvents like THF, DCM, DMF, or DMSO are recommended.[3]

  • Ensure Dry Reagents: Dry any solid reagents or starting materials if they are suspected of containing water.[8] This is especially critical in multi-step syntheses where a product is carried forward after an aqueous work-up.[8]

pH Control

If water cannot be avoided (e.g., in certain coupling reactions), maintaining the correct pH is the next critical line of defense.

  • Maintain Neutral to Slightly Acidic pH: Esters are generally most stable in a pH range of 4-6.[3] Strong acidic (pH < 3) or basic (pH > 8) conditions significantly accelerate hydrolysis.[9]

  • Use Buffers: If your reaction can tolerate it, using a buffered aqueous system can prevent drastic pH shifts that might otherwise catalyze hydrolysis.

Optimal Storage Conditions

Long-term stability requires protecting the compound from atmospheric moisture.

Parameter Recommendation Rationale
Temperature Room Temperature or below.Slows the rate of any potential degradation reactions.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents exposure to atmospheric moisture.
Container Tightly sealed vial.A proper seal is the primary barrier against moisture ingress.
State Store as a dry solid.Storing in solution, especially in protic solvents like methanol, increases the risk of hydrolysis over time.

Source: Synthesized from general best practices for sensitive compounds.[4][10][11]

Advanced Strategy: Use of Hydrolysis Stabilizers

In formulation science or for applications requiring long-term stability in solution, chemical stabilizers can be employed. Carbodiimides, for example, can act as water scavengers, reacting with any carboxylic acid that forms and preventing the auto-catalytic progression of hydrolysis.[4] This is an advanced technique generally reserved for final product formulation rather than synthetic intermediates.

Mechanistic Overview of Hydrolysis

Understanding the mechanism highlights the critical role of acid/base catalysts and water.

G cluster_0 Acid-Catalyzed Hydrolysis (Reversible) cluster_1 Base-Catalyzed Hydrolysis (Irreversible) Ester_A Methyl Ester (R-COOCH₃) Protonated_Ester Protonated Carbonyl (R-C(OH+)OCH₃) Ester_A->Protonated_Ester + H⁺ Tetrahedral_A Tetrahedral Intermediate Protonated_Ester->Tetrahedral_A + H₂O Acid Carboxylic Acid (R-COOH) Tetrahedral_A->Acid - CH₃OH - H⁺ Ester_B Methyl Ester (R-COOCH₃) Tetrahedral_B Tetrahedral Intermediate Ester_B->Tetrahedral_B + OH⁻ Carboxylate Carboxylate Anion (R-COO⁻) Tetrahedral_B->Carboxylate - CH₃O⁻ Acid_B Carboxylic Acid (R-COOH) Carboxylate->Acid_B + H₃O⁺ (workup)

Caption: Mechanisms for acid and base-catalyzed ester hydrolysis.

References
  • Benchchem Technical Support Center. Preventing Hydrolysis During the Workup of Esterification Reactions. Benchchem.
  • Chemceed. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • Organic Chemistry Portal. Methyl Esters.
  • University of Rochester. Organic Reaction Workup Formulas for Specific Reagents.
  • Cooperative Organic Chemistry Student Laboratory Manual. Reaction Workup.
  • Boyde, S. Hydrolytic Stability of Synthetic Ester Lubricants. ResearchGate.
  • Chemistry LibreTexts. (2020). 4.7: Reaction Work-Ups.
  • Chemistry Stack Exchange. (2019). Preference for basic conditions in ester hydrolysis.
  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
  • Benchchem Technical Support. preventing hydrolysis of 5-Azidopentanoic acid ethyl ester during reactions. Benchchem.
  • Moodle@Units. Preparing Anhydrous Reagents and Equipment.
  • ResearchGate. (2018). Stability of etnangien methyl ester at various pH-values.
  • ResearchGate. (2025). An Efficient and Convenient Procedure for Ester Hydrolysis.
  • MDPI. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
  • ResearchGate. (2017). Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels.
  • Lubes'N'Greases. (2020). Enhancing Esters Hydrolytic Stability and Biodegradability.
  • CoLab. Inhibition of Hydrolysis of Esters in Solution by Formation of Complexes I*.
  • ChemShuttle. methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate.
  • ResearchGate. (2025). Storage effect in the quality of different methyl esters and blends with diesel.
  • PubMed. (1972). Stability of unsaturated methyl esters of fatty acids on surfaces.
  • Cosmetics & Toiletries. (2009). Hydrolysis-Resistant Esters.
  • National Institutes of Health (NIH). (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics.
  • Semantic Scholar. (2021). NMR and LC-MS-Based Metabolomics to Study Osmotic Stress in Lignan-Deficient Flax.
  • National Institutes of Health (NIH). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices.
  • A3P. Packaging - How to store highly sensitive drugs? Functional coatings.
  • ResearchGate. (2025). The 'apparent' hydrolysis of alkyl esters during electrospray ionization.
  • The Royal Society of Chemistry. Contents.
  • Sigma-Aldrich. Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate.
  • Alchem Pharmtech. CAS 23364-15-0 | Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate.
  • Lab-Chemicals.Com. Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate, 95+%.

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Navigating the Labyrinth of Substituted Tetrahydroisoquinoline Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Synthesis of Substituted Tetrahydroisoquinolines (THIQs). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricate and often challenging landscape of THIQ synthesis. The THIQ scaffold is a privileged core in a vast array of natural products and pharmacologically active molecules, making its efficient and controlled synthesis a critical endeavor.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the specific hurdles you may encounter in your laboratory work.

Section 1: The Pictet-Spengler Reaction: A Classic Approach and Its Modern Challenges

The Pictet-Spengler reaction, a condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization, is a cornerstone of THIQ synthesis.[2][3] However, its application is not without its difficulties, particularly when dealing with substrates that deviate from the ideal.

FAQ and Troubleshooting Guide: Pictet-Spengler Reaction

Question 1: My Pictet-Spengler reaction is sluggish or failing completely. What are the likely causes and how can I troubleshoot this?

Answer:

Low reactivity in the Pictet-Spengler reaction is a common issue, often stemming from the electronic nature of the β-arylethylamine.

  • Causality: The reaction proceeds via an electrophilic aromatic substitution, where the aromatic ring attacks an iminium ion formed in situ.[2] If the aromatic ring is electron-deficient (i.e., contains electron-withdrawing groups), its nucleophilicity is reduced, hindering the cyclization step. Traditionally, the reaction is most efficient with electron-rich aromatic rings.

  • Troubleshooting Strategies:

    • For Electron-Deficient Rings - Superacid Catalysis: When dealing with less activated aromatic systems, conventional acid catalysts like HCl or H₂SO₄ may be insufficient. The use of "superacids," such as trifluoromethanesulfonic acid (triflic acid, TfOH), can dramatically accelerate the reaction.[4] These strong acids protonate the iminium ion to a greater extent, forming a more electrophilic dicationic species that is more susceptible to attack by the weakly nucleophilic ring.[4]

    • Alternative Catalysts: Chiral phosphoric acids have also been shown to be effective catalysts, particularly in asymmetric variants of the reaction, and can be successful with a range of substrates.[3]

    • Reaction Conditions: In some cases, simply increasing the reaction temperature or using a higher concentration of a milder acid like trifluoroacetic acid (TFA) can improve yields, although this may also lead to side reactions. Microwave irradiation can also be employed to accelerate the reaction.

Question 2: I'm observing the formation of a stable imine intermediate that is not cyclizing. How can I promote the ring-closing step?

Answer:

The stability of the intermediate imine or iminium ion can sometimes stall the reaction.

  • Causality: The equilibrium between the starting materials and the imine may be favorable, but the subsequent cyclization step has a high activation energy. This can be due to steric hindrance or the electronic factors mentioned above.

  • Troubleshooting Strategies:

    • Increase Electrophilicity: As with electron-deficient rings, employing a stronger acid catalyst (e.g., TfOH) will make the iminium ion more electrophilic and promote cyclization.

    • Solvent Effects: The choice of solvent can influence the stability of the iminium ion. Aprotic solvents are sometimes found to give superior yields compared to protic solvents.[5] Experimenting with solvents like dichloromethane (DCM), toluene, or acetonitrile may be beneficial.

    • Water Scavenging: The formation of the imine from the amine and aldehyde liberates water. While often not detrimental in protic solvents, in aprotic media, the presence of water can hinder the reaction. The addition of a dehydrating agent, such as molecular sieves, can drive the equilibrium towards the iminium ion and subsequent cyclization.

Section 2: The Bischler-Napieralski Reaction: Taming a Powerful Cyclization

The Bischler-Napieralski reaction, the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, provides access to 3,4-dihydroisoquinolines, which can be readily reduced to the corresponding THIQs.[6][7] This powerful reaction is often plagued by harsh conditions and a significant side reaction.

FAQ and Troubleshooting Guide: Bischler-Napieralski Reaction

Question 1: My Bischler-Napieralski reaction is giving a low yield of the desired dihydroisoquinoline and a significant amount of a styrene byproduct. What is happening and how can I fix it?

Answer:

The formation of a styrene derivative is the result of a well-known side reaction called the retro-Ritter reaction.

  • Causality: The reaction proceeds through a nitrilium ion intermediate.[5] This intermediate can either undergo the desired intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline or fragment via a retro-Ritter pathway to generate a stable carbocation and a nitrile, which then leads to the formation of a styrene.[5] This side reaction is particularly favored when the resulting styrene is highly conjugated.[5]

  • Troubleshooting Strategies to Suppress the Retro-Ritter Reaction:

    • Milder Dehydrating Agents: Traditional dehydrating agents like phosphorus pentoxide (P₂O₅) and phosphoryl chloride (POCl₃) often require high temperatures, which can promote the retro-Ritter reaction.[6] The use of milder and more modern reagents can be highly effective. A combination of triflic anhydride (Tf₂O) and 2-chloropyridine allows the reaction to proceed at much lower temperatures (often from -78 °C to room temperature), significantly minimizing the retro-Ritter side product.

    • Use of Oxalyl Chloride: Another effective strategy is to use oxalyl chloride. This reagent converts the amide into an N-acyliminium intermediate, which avoids the formation of the nitrilium ion that is prone to fragmentation.[8] The resulting oxalyl adduct can then be hydrolyzed to the desired dihydroisoquinoline.[8]

    • Solvent Choice: In some cases, using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter products.[5]

Question 2: My aromatic ring is not activated enough for the cyclization to occur under standard Bischler-Napieralski conditions. What are my options?

Answer:

Similar to the Pictet-Spengler reaction, the Bischler-Napieralski reaction is an electrophilic aromatic substitution and is therefore sensitive to the electronic nature of the aromatic ring.

  • Causality: Electron-withdrawing groups on the aromatic ring decrease its nucleophilicity, making the intramolecular attack on the electrophilic intermediate less favorable.

  • Troubleshooting Strategies:

    • Stronger Dehydrating Systems: For substrates lacking electron-donating groups, a more potent dehydrating system is often required. A combination of P₂O₅ in refluxing POCl₃ is a classic, albeit harsh, choice for these challenging substrates.[7]

    • Microwave-Assisted Synthesis: Microwave heating can significantly accelerate the reaction, often allowing for cyclization to occur under conditions where conventional heating fails.

    • Alternative Synthetic Routes: If the Bischler-Napieralski reaction remains unsuccessful, it may be necessary to consider alternative synthetic strategies, such as a Pictet-Spengler approach with a more activated precursor or a transition-metal-catalyzed C-H activation/annulation sequence.

Section 3: Achieving Stereocontrol: The Challenge of Asymmetric Synthesis

The biological activity of THIQs is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance.

FAQ and Troubleshooting Guide: Asymmetric THIQ Synthesis

Question 1: I am attempting an asymmetric transfer hydrogenation of a dihydroisoquinoline to a chiral THIQ, but my enantiomeric excess (ee) is low. How can I improve the stereoselectivity?

Answer:

Low enantioselectivity in asymmetric transfer hydrogenation is a common challenge that can be addressed by carefully optimizing the reaction parameters.

  • Causality: The enantioselectivity of the reaction is determined by the facial selectivity of hydride delivery from the chiral catalyst to the prochiral imine or iminium ion. Factors that influence the geometry of the transition state, such as the catalyst structure, solvent, and temperature, can all impact the ee.

  • Troubleshooting Strategies:

    • Catalyst and Ligand Screening: The choice of the metal catalyst and the chiral ligand is the most critical factor. For iridium- and ruthenium-based catalysts, which are commonly used, even small changes to the ligand structure can have a profound effect on enantioselectivity. It is often necessary to screen a library of ligands to find the optimal one for a particular substrate.

    • Hydrogen Source and Additives: The hydrogen source (e.g., formic acid/triethylamine, isopropanol) and the presence of additives can influence the reaction. For example, in some iridium-catalyzed transfer hydrogenations, the addition of iodine has been shown to be crucial for reactivity.

    • Temperature Optimization: Lowering the reaction temperature often leads to higher enantioselectivity, as it increases the energy difference between the diastereomeric transition states. However, this may also decrease the reaction rate.

    • Substrate Effects: The structure of the substrate itself can influence the stereochemical outcome. In some cases, modifying a substituent on the substrate can improve the enantioselectivity.

Section 4: Modern Synthetic Approaches and Their Pitfalls

While classical methods remain workhorses in THIQ synthesis, modern techniques like C-H functionalization and photocatalysis offer novel and often more efficient routes. However, these cutting-edge methods come with their own unique set of challenges.

FAQ and Troubleshooting Guide: Modern Synthetic Methods

Question 1: I am trying to perform a palladium-catalyzed C-H arylation on an N-aryl tetrahydroisoquinoline, but I am getting a mixture of products and low conversion. What are the common side reactions and how can I optimize the reaction?

Answer:

Palladium-catalyzed C-H functionalization reactions are powerful but can be sensitive to reaction conditions, leading to multiple products.

  • Causality: The desired reaction involves the selective activation of a C-H bond and subsequent cross-coupling. Side reactions can include homocoupling of the aryl halide, diarylation, and reactions at other C-H bonds. The choice of directing group, ligand, oxidant, and solvent all play a critical role in controlling the selectivity.

  • Troubleshooting Strategies:

    • Ligand Optimization: The ligand on the palladium catalyst is crucial for both reactivity and selectivity. Electron-rich and bulky phosphine ligands are often used to promote the desired C-H activation and reductive elimination steps.

    • Oxidant and Additives: The choice of oxidant is critical for regenerating the active Pd(II) catalyst. Silver salts are common, but other oxidants may be more effective for specific substrates. Additives like pivalic acid can also have a significant impact on the reaction outcome.

    • Directing Group Modification: The directing group on the nitrogen atom plays a key role in positioning the palladium catalyst for selective C-H activation. In some cases, modifying the directing group can improve the yield and selectivity of the reaction.

Question 2: My visible-light photocatalytic synthesis of a substituted THIQ is suffering from low quantum yield. How can I improve the efficiency of the reaction?

Answer:

Low quantum yield in a photocatalytic reaction indicates that the absorbed photons are not efficiently leading to product formation.

  • Causality: The quantum yield is affected by factors such as the efficiency of light absorption by the photocatalyst, the rates of the desired electron or energy transfer processes, and competing deactivation pathways of the excited state of the photocatalyst.[9]

  • Troubleshooting Strategies:

    • Photocatalyst Selection: The choice of photocatalyst is critical. Its absorption spectrum should overlap with the emission spectrum of the light source. The redox potentials of the excited state of the photocatalyst must be suitable for the desired single-electron transfer with the substrates.

    • Solvent and Concentration: The solvent can affect the solubility of the reactants and the stability of the radical intermediates. The concentration of the reactants and the photocatalyst should be optimized to ensure efficient light absorption and minimize side reactions.

    • Light Source: The wavelength and intensity of the light source are important parameters. Using a light source with an emission maximum that matches the absorption maximum of the photocatalyst will maximize light absorption.

    • Degassing: Oxygen can quench the excited state of the photocatalyst and interfere with radical reactions. Thoroughly degassing the reaction mixture is often essential for achieving high efficiency.

Section 5: Purification and Protecting Group Strategies

The successful synthesis of a substituted THIQ is only half the battle. Effective purification and the strategic use of protecting groups are essential for obtaining the desired compound in high purity, especially in multi-step syntheses.

FAQ and Troubleshooting Guide: Purification and Protecting Groups

Question 1: I am having difficulty purifying my basic tetrahydroisoquinoline derivative by silica gel chromatography. It is streaking on the column and the recovery is low. What are my options?

Answer:

The basic nature of the nitrogen atom in the THIQ core can lead to strong interactions with the acidic silica gel, causing poor chromatographic behavior.

  • Troubleshooting Strategies:

    • Basified Silica Gel: A common technique is to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent. This deactivates the acidic sites on the silica gel and improves the peak shape and recovery of the basic compound.

    • Alternative Stationary Phases: If basified silica is not effective, consider using a different stationary phase. Alumina (neutral or basic) is a good alternative for the purification of basic compounds. Reversed-phase chromatography (C18) with an appropriate mobile phase (e.g., water/acetonitrile or water/methanol with a modifier like TFA or ammonium acetate) is also a powerful technique.

    • Ion-Exchange Chromatography: For particularly challenging separations, ion-exchange chromatography can be a highly effective method for purifying basic compounds.

Question 2: I am planning a multi-step synthesis of a complex THIQ with multiple functional groups. What should I consider when choosing protecting groups?

Answer:

A well-designed protecting group strategy is crucial for the success of a complex synthesis. The key is to use orthogonal protecting groups .

  • Causality: Orthogonal protecting groups are groups that can be removed under different conditions without affecting each other.[1] This allows for the selective deprotection of one functional group in the presence of others, which is essential for regioselective transformations.

  • Key Considerations for an Orthogonal Strategy:

    • Stability: Each protecting group must be stable to the reaction conditions used to modify other parts of the molecule.

    • Deprotection Conditions: The conditions for removing each protecting group should be mild enough to not affect other protecting groups or sensitive functionalities in the molecule.

    • Common Orthogonal Sets: A common orthogonal strategy involves using an acid-labile group (e.g., Boc, Trt), a base-labile group (e.g., Fmoc, Ac), and a group that is cleaved by hydrogenolysis (e.g., Bn, Cbz). Silyl ethers (e.g., TBS, TIPS) offer another set of protecting groups that are typically removed with fluoride ions.

Visualizations and Protocols

Reaction Mechanism Diagrams

pictet_spengler cluster_0 Pictet-Spengler Reaction Mechanism β-Arylethylamine β-Arylethylamine Imine Imine β-Arylethylamine->Imine Condensation Aldehyde Aldehyde Aldehyde->Imine Iminium Ion Iminium Ion Imine->Iminium Ion Protonation (H+) Spirocyclic Intermediate Spirocyclic Intermediate Iminium Ion->Spirocyclic Intermediate Intramolecular Electrophilic Aromatic Substitution Tetrahydroisoquinoline Tetrahydroisoquinoline Spirocyclic Intermediate->Tetrahydroisoquinoline Rearomatization (-H+)

Caption: Mechanism of the Pictet-Spengler Reaction.

bischler_napieralski cluster_1 Bischler-Napieralski Reaction and Retro-Ritter Side Reaction β-Phenylethylamide β-Phenylethylamide Nitrilium Ion Nitrilium Ion β-Phenylethylamide->Nitrilium Ion Dehydration Dihydroisoquinoline Dihydroisoquinoline Nitrilium Ion->Dihydroisoquinoline Intramolecular Electrophilic Aromatic Substitution (Desired Pathway) Styrene Styrene Nitrilium Ion->Styrene Retro-Ritter Fragmentation (Side Reaction) Nitrile Nitrile Nitrilium Ion->Nitrile Retro-Ritter Fragmentation

Caption: Competing pathways in the Bischler-Napieralski Reaction.

Experimental Protocols

Protocol 1: Superacid-Catalyzed Pictet-Spengler Reaction for an Electron-Deficient Substrate

This protocol is a general guideline and should be adapted for specific substrates.

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the electron-deficient β-arylethylamine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane).

  • Aldehyde Addition: Add the aldehyde (1.1 eq) to the solution at room temperature.

  • Acid Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add trifluoromethanesulfonic acid (1.2 eq) dropwise via syringe. Caution: Triflic acid is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).

  • Workup: Once the reaction is complete, carefully quench the reaction by slowly adding it to a cooled saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Mild Bischler-Napieralski Reaction Using Triflic Anhydride and 2-Chloropyridine

This protocol is a general guideline and should be adapted for specific substrates.

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the β-phenylethylamide (1.0 eq) and 2-chloropyridine (1.5 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add triflic anhydride (1.2 eq) dropwise to the cold solution.

  • Reaction: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours (monitor by TLC or LC-MS).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting 3,4-dihydroisoquinoline can be purified by column chromatography or used directly in the next step (e.g., reduction to the THIQ).

Data Summary Table
ReactionSubstrate TypeCommon ChallengeRecommended SolutionTypical Yield Range
Pictet-Spengler Electron-deficient aromatic ringLow to no reactivitySuperacid catalyst (e.g., TfOH)50-90%
Bischler-Napieralski Substrates prone to fragmentationRetro-Ritter side reactionTf₂O/2-chloropyridine or oxalyl chloride60-95%
Asymmetric Transfer Hydrogenation Prochiral dihydroisoquinolineLow enantioselectivityCatalyst/ligand screening, lower temperature70-99% (yield), 80-99% (ee)

References

  • The Pictet-Spengler Reaction Updates Its Habits. PMC. [Link]

  • Catalytic Asymmetric Pictet−Spengler Reaction. Request PDF. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Publishing. [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Organic Letters - ACS Publications. [Link]

  • A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society. [Link]

  • Process for the production of oxalyl chloride.
  • Bischler–Napieralski reaction. Wikipedia. [Link]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC - NIH. [Link]

  • A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. Organic Chemistry Portal. [Link]

  • The Cost of Quantum Yield. Organic Process Research & Development - ACS Publications. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

  • Scheme 2. Catalyst comparison and reaction optimization. A) Comparison... ResearchGate. [Link]

  • Viewing a reaction path diagram. Cantera documentation. [Link]

  • Direct Observation of Intermediates Involved in the Interruption of the Bischler–Napieralski Reaction. PMC - NIH. [Link]

  • UNWEAVING COMPLEX REACTIVITY: GRAPH-BASED TOOLS TO HANDLE CHEMICAL REACTION NETWORKS. Tesis Doctorals en Xarxa. [Link]

  • Determination of the Fluorescence Quantum Yield of Quantum Dots: Suitable Procedures and Achievable Uncertainties. Request PDF. [Link]

  • Prototype Pictet-Spengler Reactions Catalyzed by Superacids. Involvement of Dicationic Superelectrophiles. Organic Chemistry Portal. [Link]

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Technical Support Center: Troubleshooting Diastereoselectivity in 1-Oxo-Tetrahydroisoquinoline-4-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic challenges related to 1-oxo-tetrahydroisoquinoline-4-carboxylates. This scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic candidates, including potent PARP and viral protease inhibitors.[1][2] However, its synthesis is frequently complicated by the challenge of controlling stereochemistry at the C4 position, often leading to difficult-to-separate diastereomeric mixtures.

This guide is designed to provide researchers, chemists, and drug development professionals with practical, field-proven insights to diagnose and resolve common diastereoselectivity issues. We will move beyond simple protocols to explore the underlying mechanistic principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of these vital heterocyclic compounds.

Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the most likely causes?

This is the most frequent challenge and typically points to a lack of stereochemical control during the crucial C-C or C-N bond formation that establishes the C4 stereocenter.

Core Causality: In many common synthetic routes, such as the tandem Michael amination-lactamization, the reaction proceeds through intermediates that lack a strong facial bias.[3] For instance, when a chiral amine is used with certain achiral precursors, the energy barriers for forming the two different diastereomeric transition states can be nearly identical. This results in a non-selective reaction. A published, scalable synthesis reported that the reaction of a chiral amine with their specific electrophile resulted in a ca. 1:1 mixture of diastereomers, highlighting this very issue.[3]

Troubleshooting Steps:

  • Analyze the Mechanism: Identify the step where the C4 stereocenter is formed. Is it an intramolecular cyclization? A Michael addition? Understanding the mechanism is key to diagnosing the problem.

  • Evaluate Steric and Electronic Factors: Are there any existing stereocenters or bulky groups that should be directing the reaction? If not, the lack of selectivity is expected. The absence of a directing group often leads to poor diastereoselectivity.

  • Review Reaction Conditions: High reaction temperatures can overcome small energy differences between diastereomeric transition states, eroding any potential selectivity.

Q2: How can I strategically improve the diastereomeric ratio (d.r.) of my synthesis?

Improving the d.r. requires introducing a significant energy difference between the pathways leading to the desired and undesired diastereomers. This can be achieved through several expert-level strategies.

  • Substrate-Based Control: This is often the most robust method.

    • Chiral Auxiliaries: Attaching a removable chiral auxiliary to one of the starting materials can provide a powerful steric directing effect. The auxiliary effectively blocks one face of the reactive intermediate, forcing the reaction to proceed from the less hindered face. N-acyliminium ion cyclizations using auxiliaries derived from natural products like (S)-malic acid have shown excellent diastereocontrol.[4][5]

    • "Memory of Chirality": If your starting materials possess inherent chirality, leverage it. The goal is to transfer that chirality to the newly forming stereocenter.

  • Reagent and Catalyst Control:

    • Chiral Catalysts: Asymmetric catalysis is a powerful tool. For syntheses involving a Pictet-Spengler type cyclization, chiral Brønsted acids or phase-transfer catalysts can create a chiral environment around the substrate, favoring one transition state.[6][7]

    • Lewis Acids: In some cyclizations, Lewis acids can pre-organize the substrate into a rigid conformation. This conformational lock can enhance the influence of existing stereocenters or steric bulk, thereby improving diastereoselectivity.

  • Optimization of Reaction Conditions:

    • Temperature: This is a critical parameter. Lowering the reaction temperature often significantly enhances diastereoselectivity by making the reaction more sensitive to small differences in activation energies.

    • Solvent: The polarity and coordinating ability of the solvent can influence the geometry of the transition state. A systematic screening of solvents (e.g., from non-polar toluene to polar DMF) is recommended.

Q3: My diastereoselective synthesis has failed. What are my immediate options for isolating the desired diastereomer?

When a diastereoselective synthesis is not feasible or fails, the focus shifts to post-reaction separation. Since diastereomers have different physical properties, they can be separated using standard laboratory techniques.[8]

  • Preparative Chromatography:

    • Method: Flash column chromatography on silica gel is the most common method. Diastereomers will have different retention factors (Rf), allowing for their separation.

    • Optimization: Begin with analytical Thin Layer Chromatography (TLC) using various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that gives the best separation between the two diastereomer spots.

  • Fractional Crystallization:

    • Principle: Diastereomers can have significantly different solubilities in a given solvent system.[9] By carefully choosing a solvent in which one diastereomer is sparingly soluble and the other is soluble, you can induce the less soluble one to crystallize, allowing for its isolation by filtration.

    • Screening: A small-scale screen of various solvents is essential. Dissolve the diastereomeric mixture in a small amount of different solvents at elevated temperature and allow them to cool slowly. Observe for crystal formation.

Troubleshooting Workflows & Protocols

Workflow: Decision-Making for Low Diastereoselectivity

This workflow provides a logical path for addressing poor stereochemical outcomes in your synthesis.

G start Start: Low d.r. (e.g., < 3:1) check_temp Is reaction run at a low temperature? start->check_temp lower_temp Action: Lower Temperature (e.g., 0°C to -78°C) check_temp->lower_temp No check_substrate Does substrate contain a directing group? check_temp->check_substrate Yes lower_temp->check_substrate add_auxiliary Strategy 1: Substrate Control Incorporate a Chiral Auxiliary check_substrate->add_auxiliary No change_catalyst Strategy 2: Catalyst Control Screen Chiral Catalysts (Brønsted/Lewis Acids) check_substrate->change_catalyst Yes proceed_sep Final Option: Proceed to Diastereomer Separation add_auxiliary->proceed_sep If impractical end Resolution Achieved add_auxiliary->end Success change_catalyst->proceed_sep If ineffective change_catalyst->end Success proceed_sep->end

Caption: A troubleshooting workflow for improving diastereomeric ratios.

Experimental Protocols

This protocol is adapted from a reported expedient synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates.[1][3]

Objective: To synthesize a 1-oxo-THIQ-4-carboxylate from a benzoic acid derivative and a primary amine.

Materials:

  • 2-(3-alkoxymethoxy-3-oxoprop-1-en-2-yl)benzoic acid (1.0 eq)

  • Primary amine (1.1 - 1.5 eq)

  • Solvent (e.g., Methanol, Acetonitrile)

  • Optional Base: Triethylamine (Et3N) if using an amine salt

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2-(3-alkoxymethoxy-3-oxoprop-1-en-2-yl)benzoic acid starting material in the chosen solvent (e.g., methanol, 0.2 M concentration).

  • Amine Addition: Add the primary amine to the solution. If the amine is provided as a hydrochloride salt, add 1.1 equivalents of a non-nucleophilic base like triethylamine.

  • Reaction: Stir the reaction mixture at room temperature.

    • Scientist's Note: The reaction involves a tandem sequence: a Michael addition of the amine followed by an intramolecular lactamization.[3] The reaction is often run at ambient temperature to favor kinetic control, which may offer some diastereoselectivity, although this is not guaranteed.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting benzoic acid derivative is consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the target compound.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio by ¹H NMR integration of well-resolved, characteristic peaks for each diastereomer.

Objective: To develop a protocol for separating a mixture of diastereomers when stereoselective synthesis fails.

  • Analytical TLC Screening (Solvent System Selection):

    • Dissolve a small sample of the diastereomeric mixture in a volatile solvent (e.g., DCM).

    • Spot the mixture on at least 3-4 different TLC plates.

    • Develop each plate in a different solvent system with varying polarity. Good starting points include:

      • System A: 20% Ethyl Acetate in Hexane

      • System B: 50% Ethyl Acetate in Hexane

      • System C: 5% Methanol in Dichloromethane

    • Visualize the plates under UV light and/or with a chemical stain (e.g., potassium permanganate).

    • Goal: Identify a solvent system that provides the largest possible separation (ΔRf) between the two diastereomer spots. The ideal Rf for the lower spot is ~0.2-0.3 for good separation on a column.

  • Preparative Flash Column Chromatography:

    • Pack a flash chromatography column with silica gel appropriate for the scale of your reaction.

    • Equilibrate the column with the optimized solvent system identified in the TLC screen.

    • Load the crude product onto the column (either as a concentrated solution or adsorbed onto a small amount of silica).

    • Elute the column with the chosen solvent system, collecting fractions.

    • Scientist's Note: A shallow gradient elution (e.g., slowly increasing the percentage of the more polar solvent) can sometimes improve separation compared to an isocratic elution.

    • Analyze the collected fractions by TLC to identify which contain the pure diastereomers.

    • Combine the pure fractions for each diastereomer and concentrate to yield the isolated products.

Data & Mechanistic Insights

Table 1: Representative Factors Influencing Diastereoselectivity

The following table summarizes expected outcomes based on general principles of stereoselective synthesis. Actual results are highly substrate-dependent.

Parameter ChangeRationaleExpected Impact on d.r.
Temperature: from 25 °C to -40 °CIncreases the energy difference required for the competing transition states to be overcome, favoring the lower energy pathway.Significant Improvement
Solvent: from THF to TolueneLess polar solvents may promote more organized, compact transition states, potentially amplifying steric effects.Moderate Improvement
Substrate: Achiral Amine to Chiral AmineIntroduces a new stereocenter that can sterically direct the approach of the reacting moieties.Variable (can be high or low)
Catalyst: None to Chiral Brønsted AcidThe catalyst creates a chiral pocket, forcing the substrate into a specific conformation for the cyclization step.Potentially High Improvement
Diagram: Stereochemical Control via N-Acyliminium Ion Cyclization

This diagram illustrates how an existing stereocenter (e.g., from a chiral auxiliary, R*) can direct the intramolecular cyclization of an N-acyliminium ion intermediate, a common strategy in tetrahydroisoquinoline synthesis.[4][5]

Caption: Steric hindrance from a chiral group (R*) directing cyclization.

References

  • Bilenko, V. A., et al. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

  • Request PDF | Expedient Synthesis of 1‐Oxo‐1,2,3,4‐Tetrahydroisoquinoline‐4‐Carboxylates | ResearchGate. [Link]

  • Synthesis of 1‐oxo‐1,2,3,4‐tetrahydroisoquinoline‐4‐carboxylates... | ResearchGate. [Link]

  • Synthesis of 1‐oxo‐1,2,3,4‐tetrahydroisoquinoline‐4‐carboxylic acid | ResearchGate. [Link]

  • Scott, A. G., & Williams, R. M. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. [Link]

  • Grygorenko, O. O., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. National Institutes of Health. [Link]

  • Nikolova, I., et al. (2021). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives... National Institutes of Health. [Link]

  • Bilenko, V. A., et al. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv Preprint. [Link]

  • Kessar, S. V., et al. (2003). New strategy for the synthesis of tetrahydroisoquinoline alkaloids. Organic Letters. [Link]

  • Scott, A. G., & Williams, R. M. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). National Institutes of Health. [Link]

  • Carrillo, L., et al. (1998). Stereochemical studies on the synthesis of 1,2,3,4-tetrahydroisoquinolin-4-ols. Tetrahedron: Asymmetry. [Link]

  • Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]

  • Singh, P., & Singh, J. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Journal of the Iranian Chemical Society. [Link]

  • D'Agostino, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. [Link]

  • The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives... | ResearchGate. [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. [Link]

  • Zhang, Z., et al. (2020). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules. [Link]

  • Sánta, Z., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules. [Link]

  • Wang, Y., et al. (2019). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition... Molecules. [Link]

  • Alezra, V., et al. (2001). Asymmetric synthesis of quaternary tetrahydroisoquinoline-3-carboxylic acid derivatives. Tetrahedron Letters. [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Resolution (Separation) of Enantiomers. Chemistry Steps. [Link]

  • Resolution: Separation of Enantiomers. Chemistry LibreTexts. [Link]

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Technical Support Center: Synthesis of Tetrahydroisoquinoline (THIQ) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of tetrahydroisoquinoline (THIQ) derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of this critical heterocyclic scaffold. The following content is structured in a question-and-answer format to directly address specific issues you may face in your laboratory.

Section 1: Troubleshooting Guide for Common Synthetic Routes

This section provides in-depth solutions to problems frequently encountered during the most common synthetic transformations used to prepare THIQs.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone of THIQ synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.[1][2][3][4] While powerful, it is not without its challenges.

Question: My Pictet-Spengler reaction is giving a low yield or failing entirely. What are the likely causes and how can I fix it?

Answer:

Low yields in a Pictet-Spengler reaction typically stem from issues with the aromatic ring's electronics, the stability of the intermediate iminium ion, or suboptimal reaction conditions.

  • Causality: The cyclization step is an electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the electrophilic iminium ion intermediate.[3][5] If the aromatic ring is deactivated by electron-withdrawing groups, this crucial step is hindered.[4][6]

  • Troubleshooting & Optimization:

    • Substrate Activation: The reaction is most effective with electron-donating groups (e.g., alkoxy, hydroxy) on the benzene ring.[4][6] If your substrate is electron-deficient, consider using stronger acidic conditions to enhance the electrophilicity of the iminium ion. Superacid-catalyzed reactions have shown success with less activated substrates.[6]

    • Reaction Conditions:

      • Acid Catalyst: Ensure your acid catalyst (e.g., HCl, H₂SO₄, BF₃·OEt₂) is fresh and anhydrous. The catalyst is crucial for the formation and activation of the iminium ion.[3][5]

      • Temperature: While heating is often necessary, excessive temperatures can lead to decomposition. Monitor the reaction by TLC or LC-MS to find the optimal temperature for your specific substrates.

      • Solvent: Protic solvents are traditional, but aprotic media have sometimes been shown to give superior yields.[4] Experiment with solvents like toluene or dichloromethane.

Question: I am observing the formation of an unexpected regioisomer in my Pictet-Spengler reaction. How can I control the regioselectivity?

Answer:

The formation of regioisomers is a known issue, particularly with asymmetrically substituted β-arylethylamines.

  • Causality: Cyclization will preferentially occur at the most electron-rich (nucleophilic) position on the aromatic ring. For a meta-substituted phenylethylamine, cyclization can occur at either the ortho or para position relative to the activating group.

  • Troubleshooting & Optimization:

    • Directing Groups: The position of electron-donating groups on the aromatic ring will direct the cyclization. For example, a methoxy group at the meta-position of the phenylethylamine will favor cyclization at the para-position.[7]

    • Steric Hindrance: Bulky substituents on the aromatic ring can sterically hinder cyclization at the adjacent position, favoring the alternative site.

    • Specialized Reagents: For certain substrates, specialized conditions can promote ortho-selectivity.

Below is a workflow to guide your optimization of the Pictet-Spengler reaction.

Pictet_Spengler_Troubleshooting start Low Yield in Pictet-Spengler check_substrate Analyze Substrate Electronics start->check_substrate electron_rich Electron-Rich Arene? check_substrate->electron_rich stronger_acid Use Stronger Acid (e.g., Superacid) electron_rich->stronger_acid No optimize_conditions Optimize Reaction Conditions electron_rich->optimize_conditions Yes stronger_acid->optimize_conditions check_catalyst Check Catalyst Activity (Fresh, Anhydrous) optimize_conditions->check_catalyst adjust_temp Adjust Temperature (Monitor by TLC/LC-MS) check_catalyst->adjust_temp change_solvent Screen Solvents (Protic vs. Aprotic) adjust_temp->change_solvent success Improved Yield change_solvent->success

Caption: Troubleshooting workflow for low yields in the Pictet-Spengler reaction.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is another powerful method for THIQ synthesis, proceeding through the intramolecular electrophilic cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which is then reduced.[5][7][8]

Question: My Bischler-Napieralski reaction is producing a significant amount of a styrene byproduct. What is causing this and how can I prevent it?

Answer:

The formation of a styrene derivative is a classic side reaction in the Bischler-Napieralski synthesis, known as the retro-Ritter reaction .[7][8][9]

  • Causality: The reaction proceeds through a nitrilium ion intermediate.[9][10] This intermediate can either undergo the desired intramolecular cyclization or fragment via a retro-Ritter pathway to form a stable, conjugated styrene. This side reaction is particularly prevalent when the resulting styrene is highly stabilized.[8][9]

  • Troubleshooting & Optimization:

    • Solvent Choice: Using a nitrile solvent (e.g., acetonitrile) that corresponds to the eliminated fragment can shift the equilibrium away from the retro-Ritter product.[7][9]

    • Milder Reagents: Instead of strong dehydrating agents like POCl₃ or P₂O₅, consider milder, modern protocols. For instance, using triflic anhydride (Tf₂O) in the presence of 2-chloropyridine allows for lower reaction temperatures, which can suppress the fragmentation pathway.[8][9]

    • Alternative Intermediates: Employing oxalyl chloride can generate an N-acyliminium intermediate, which avoids the formation of the nitrilium ion altogether, thus preventing the retro-Ritter side reaction.[7][9]

The following diagram illustrates the competing pathways:

Bischler_Napieralski_Side_Reaction amide β-Arylethylamide nitrilium Nitrilium Ion Intermediate amide->nitrilium Dehydrating Agent (e.g., POCl₃) desired_product Desired Cyclization (Dihydroisoquinoline) nitrilium->desired_product Intramolecular Electrophilic Attack side_product Retro-Ritter Reaction (Styrene byproduct) nitrilium->side_product Fragmentation

Caption: Competing reaction pathways in the Bischler-Napieralski synthesis.

Question: The cyclization in my Bischler-Napieralski reaction is inefficient, leading to low yields. How can I improve this?

Answer:

Similar to the Pictet-Spengler reaction, the efficiency of the Bischler-Napieralski cyclization is highly dependent on the electronic nature of the aromatic ring and the potency of the dehydrating agent.[8]

  • Causality: This reaction is an electrophilic aromatic substitution. Electron-withdrawing groups on the aromatic ring will deactivate it towards the electrophilic attack by the nitrilium ion, impeding cyclization.[8] Furthermore, if the dehydrating agent is not potent enough, the formation of the key nitrilium intermediate will be slow or incomplete.[8]

  • Troubleshooting & Optimization:

    • Substrate Electronics: The reaction is most effective with electron-donating groups on the benzene ring.[7][8][10] For substrates lacking these activating groups, a more forceful approach is needed.

    • Dehydrating Agent Potency:

      • For less reactive substrates, common reagents like phosphorus oxychloride (POCl₃) may be insufficient.[8]

      • A stronger dehydrating system, such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃, is often more effective for deactivated rings.[7][8]

    • Temperature Control: While heating is generally required (refluxing in toluene or xylene is common), excessively high temperatures can lead to decomposition and tar formation.[8][9] Careful temperature control and reaction monitoring are crucial.

IssueProbable CauseRecommended Solution
Low Yield Deactivated aromatic ringUse stronger dehydrating agent (P₂O₅/POCl₃)[7][8]
Insufficiently potent dehydrating agentSwitch to a more potent system (e.g., P₂O₅ in POCl₃)[8][9]
Styrene Byproduct Retro-Ritter reactionUse nitrile as solvent; employ milder reagents (Tf₂O/2-chloropyridine)[7][9]
Tar Formation Decomposition at high temperaturesCarefully control reaction temperature; monitor reaction progress and stop when complete[8]

Section 2: Frequently Asked Questions (FAQs)

Q1: I am attempting an asymmetric synthesis of a C1-substituted THIQ, but I am getting poor enantioselectivity. What factors should I consider?

A1: Achieving high enantioselectivity in THIQ synthesis is a significant challenge.[11][12] Key factors include the choice of chiral catalyst or auxiliary, reaction temperature, and solvent. For catalytic asymmetric hydrogenations or transfer hydrogenations, the ligand on the metal catalyst (e.g., Ru, Rh, Ir) is critical.[11][13] Organocatalytic methods, for instance using proline derivatives, are also sensitive to reaction conditions.[14] It is often necessary to screen a variety of catalysts and conditions to find the optimal system for your specific substrate.

Q2: My final THIQ product is difficult to purify. What strategies can I employ?

A2: Purification of THIQs can be complicated by the presence of structurally similar byproducts and the basic nature of the nitrogen atom.[15]

  • Column Chromatography: This is the most common method. Careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is crucial.

  • Acid-Base Extraction: If your product is basic, an acid-base extraction can be a highly effective purification step to remove non-basic impurities.[8]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can yield highly pure material.

  • Preparative HPLC: For challenging separations, especially of stereoisomers, preparative HPLC may be necessary.

Q3: I am observing over-alkylation at the nitrogen atom during a subsequent modification of my THIQ core. How can I prevent this?

A3: The secondary amine of the THIQ ring is nucleophilic and prone to alkylation. To achieve selective modification at other positions, it is often necessary to protect the nitrogen atom. Common protecting groups for the THIQ nitrogen include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be removed under specific conditions later in the synthetic sequence.[16]

Q4: Can N-oxide formation be a significant side reaction?

A4: Yes, under certain oxidative conditions, the nitrogen of the THIQ ring can be oxidized to an N-oxide.[16] While sometimes this is an intended transformation to enable further functionalization, it can be an unwanted side reaction if you are targeting other transformations.[16][17] If you are performing an oxidation on another part of the molecule, be mindful of the potential for N-oxide formation and choose your oxidant accordingly. Pyridine-N-oxide itself has been used as an oxidant for the rearomatization of THIQs to isoquinolines.[17][18]

References

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PubMed Central. [Link]

  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. [Link]

  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. ResearchGate. [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. ACS Publications. [Link]

  • Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. PubMed Central. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]

  • Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. PubMed Central. [Link]

  • Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. ACS Publications. [Link]

  • Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds Through the Alkylation of Anodically Prepared alpha-Amino nitriles. ResearchGate. [Link]

  • Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet-Spengler reaction. Europe PMC. [Link]

  • Synthesis of a Unique Isoindoline/Tetrahydroisoquinoline-based Tricyclic Sultam Library Utilizing a Heck-aza-Michael Strategy. PubMed Central. [Link]

  • Catalytic asymmetric synthesis of chiral tetrahydroisoquinoline derivatives. University of Groningen. [Link]

  • Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). ACS Publications. [Link]

  • (PDF) Chemistry of isoquinoline, dihydroisoquinoline and tetrahydroisoquinoline in. ResearchGate. [Link]

  • Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds through the Alkylation of Anodically Prepared α-Amino Nitriles. PubMed. [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]

  • A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. SpringerLink. [Link]

  • New strategy for the synthesis of tetrahydroisoquinoline alkaloids. PubMed. [Link]

  • Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds through the Alkylation of Anodically Prepared α-Amino Nitriles. ACS Publications. [Link]

  • Development and Production of an Enantioselective Tetrahydroisoquinoline Synthesis Enabled by Continuous Cryogenic Lithium-Halogen Exchange. ResearchGate. [Link]

  • Abnormal products in the Bischler–Napieralski isoquinoline synthesis. Royal Society of Chemistry. [Link]

  • The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. [Link]

  • Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds through the Alkylation of Anodically Prepared α-Amino Nitriles. Semantic Scholar. [Link]

  • Enantioselective synthesis of tetrahydroisoquinoline derivatives via chiral-at-metal rhodium complex catalyzed [3+2] cycloaddition. Royal Society of Chemistry. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • [Syntheses and ring-closures of difunctional tetrahydroisoquinolines]. PubMed. [Link]

  • Exploration of [2 + 2 + 2] cyclotrimerisation methodology to prepare tetrahydroisoquinoline-based compounds with potential aldo–keto reductase 1C3 target affinity. National Institutes of Health. [Link]

  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PubMed Central. [Link]

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"handling and safety precautions for Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate

Welcome to the technical support center for Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the safe and effective handling of this compound in your experiments.

I. Compound Overview and Safety Profile

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is an oxo-substituted tetrahydroisoquinoline ester. It typically appears as a white crystalline powder with limited water solubility but is soluble in organic solvents like methanol and ethyl acetate.[1]

Key Physicochemical Properties:

  • Molecular Formula: C₁₁H₁₁NO₃[2]

  • Molecular Weight: 205.21 g/mol [2]

  • CAS Number: 1245798-40-6[1][2]

  • Appearance: White crystalline powder[1]

  • Solubility: Limited water solubility; soluble in methanol and ethyl acetate.[1]

  • Storage: Store in a tightly sealed container at room temperature, protected from light and moisture.[1][2]

Hazard Identification and Precautionary Measures:

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3][4]

  • Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[4][5]

  • Handling: Avoid direct contact with skin and eyes.[5][6] Wash hands thoroughly after handling.[5][7] Do not eat, drink, or smoke in the laboratory.[4][5]

  • Spills: In case of a spill, absorb the material with an inert substance and dispose of it according to local regulations.[1]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[5][7]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[5][7][8]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[5][7]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5]

II. Experimental Workflow: Handling and Preparation of Solutions

This section provides a step-by-step guide for the proper handling and preparation of solutions of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate.

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Equilibrate to Room Temp. B Weigh Compound A->B Inert Atmosphere (Optional) C Select Appropriate Solvent B->C Transfer to Vial D Dissolve Compound C->D Add Solvent E Dilute to Final Concentration D->E Vortex/Sonicate if needed F Store Stock Solution E->F Aliquot and Seal

Caption: Experimental workflow for preparing solutions.

Detailed Protocol:

  • Equilibration: Before opening, allow the container of the compound to equilibrate to room temperature to prevent condensation of moisture, which can affect stability.[9]

  • Weighing: In a well-ventilated fume hood, carefully weigh the desired amount of the powdered compound using an analytical balance.

  • Solvent Selection: Choose a suitable organic solvent for dissolution, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[10]

  • Dissolution: Add the solvent to the weighed compound. If necessary, use a vortex mixer or sonicator to aid dissolution.

  • Dilution: For aqueous-based assays, a stock solution in an organic solvent can be diluted with the aqueous buffer. It's recommended to add the organic stock solution to the buffer to minimize precipitation.[10]

  • Storage: Store stock solutions in tightly sealed vials, protected from light. For long-term storage, consider storing at -20°C or -80°C.

III. Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate.

Problem Potential Cause Troubleshooting Steps
Compound Precipitation The compound may have poor aqueous solubility and is "crashing out" of a stock solution.[11]- Consider creating a solid dispersion with a polymer to maintain the drug in a solubilized state.[11] - Use surfactants like sodium lauryl sulfate (SLS) to improve wetting and solubility.[12][13][14]
Inconsistent Results The compound may have degraded due to improper storage or handling.- Ensure the compound is stored in a tightly sealed container, protected from light and moisture.[1][2] - Avoid repeated freeze-thaw cycles of stock solutions.
Low Bioavailability This could be due to poor solubility in gastrointestinal fluids or low permeability across the intestinal membrane.[11]- Characterize the physicochemical properties of your compound, including its aqueous solubility at different pH levels.[11] - Consider formulation strategies such as particle size reduction or the use of complexing agents like cyclodextrins.[11]
IV. Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: As a methyl ester, Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate can be susceptible to hydrolysis, especially in the presence of water and acidic or basic conditions.[15][16] It is also sensitive to light and moisture.[1] Proper storage in a dry, dark place is crucial.[15]

Q2: How can I improve the dissolution of this compound in aqueous solutions for my experiments?

A2: For compounds with poor aqueous solubility, it is common to first dissolve them in a water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution.[10] This stock can then be diluted into your aqueous buffer. To avoid precipitation upon dilution, add the stock solution to the buffer slowly while vortexing. The final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting the biological system.

Q3: Are there any known chemical incompatibilities I should be aware of?

A3: While specific reactivity data for this compound is limited, based on its structure, it is prudent to avoid strong oxidizing agents and strong acids.[5] The tetrahydroisoquinoline core can undergo oxidative dehydrogenation.[17]

Q4: What is the recommended procedure for disposing of waste containing this compound?

A4: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[5] Do not allow the product to enter drains.

V. References

  • Sigma-Aldrich. (2025, August 6). Safety Data Sheet.

  • Fisher Scientific. (n.d.). Safety Data Sheet.

  • ResearchGate. (2025, September 20). Stability of unsaturated methyl esters of fatty acids on surfaces.

  • PubMed. (n.d.). Stability of unsaturated methyl esters of fatty acids on surfaces.

  • Fisher Scientific. (2024, March 30). Safety Data Sheet.

  • BenchChem. (2025, December). Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds.

  • Royal Society of Chemistry. (2023, December 18). Selective electrochemical acceptorless dehydrogenation reactions of tetrahydroisoquinoline derivatives. Organic & Biomolecular Chemistry.

  • Taylor & Francis Online. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.

  • ACS Publications. (2026, January 19). Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Organic Letters.

  • Dissolution Technologies. (2022, November 4). Dissolution Method Troubleshooting.

  • Fisher Scientific. (2024, March 13). Safety Data Sheet.

  • ResearchGate. (2015, November 25). Any advice about the stability of ester and carbamate containing compounds?

  • Echemi. (n.d.). 1,2,3,4-Tetrahydroisoquinoline SDS, 91-21-4 Safety Data Sheets.

  • Dissolution Technologies. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective.

  • ACS Publications. (2024, September 23). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic Letters.

  • ACS Publications. (2022, September 26). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. The Journal of Organic Chemistry.

  • Royal Society of Chemistry. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

  • National Institutes of Health. (2018, May 9). Evaluation of the Stability of Polymeric Materials Exposed to Palm Biodiesel and Biodiesel–Organic Acid Blends.

  • ChemShuttle. (n.d.). methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate.

  • BenchChem. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment.

  • Reddit. (2022, January 6). How to tackle compound solubility issue. r/labrats.

  • Pharma.Tips. (n.d.). Troubleshooting Dissolution Failures in Formulated Tablets.

  • Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination.

  • Lab-Chemicals.Com. (n.d.). Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate, 95+%.

  • PubChem. (n.d.). Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate.

  • YouTube. (2025, October 19). Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners.

  • Alchem Pharmtech. (n.d.). CAS 23364-15-0 | Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate.

  • Reddit. (2025, February 20). People not handling reagents properly. r/Chempros.

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. National Institutes of Health.

Sources

Technical Support Center: Scaling Up the Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline intermediates. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize the synthesis of these crucial pharmaceutical building blocks. The 1-oxo-1,2,3,4-tetrahydroisoquinoline core is a privileged scaffold found in numerous biologically active compounds and natural products.[1][2][3][4] Scaling up its synthesis from the bench to pilot or manufacturing scale often presents unique challenges that require a deep understanding of the reaction mechanisms and process parameters.

This document provides troubleshooting guidance and frequently asked questions (FAQs) in a practical, question-and-answer format. The insights provided are grounded in established chemical principles and field-proven experience to ensure you can confidently navigate the complexities of your scale-up campaigns.

Section 1: Troubleshooting Guide for Common Scale-Up Issues

Issue 1: Incomplete Reaction or Stalling

Q: My large-scale reaction is showing significant amounts of unreacted starting material, even after extended reaction times that worked at the bench scale. What are the likely causes and how can I fix this?

A: This is a frequent issue when transitioning to larger reactors. The root cause often lies in mass and heat transfer limitations that are less pronounced in smaller flasks.

Causality & Troubleshooting Steps:

  • Mixing Inefficiency: Inadequate agitation in large reactors can lead to localized "hot spots" or areas of poor reactant mixing. This is particularly problematic in viscous reaction mixtures.

    • Solution:

      • Mechanical Agitation: Ensure the stirrer design (e.g., anchor, pitched-blade turbine) is appropriate for the vessel geometry and reaction viscosity. Increase the stirring rate, but be mindful of shear-sensitive materials.

      • Solvent Volume: Increasing the solvent volume can reduce viscosity and improve mixing.[5] However, this will impact throughput and needs to be balanced against productivity goals.

  • Temperature Gradients: The surface-area-to-volume ratio decreases significantly upon scale-up, making efficient heat transfer more challenging. The core of the reactor may not be reaching the desired reaction temperature, even if the external heating mantle is set correctly.

    • Solution:

      • Internal Temperature Monitoring: Use a calibrated internal temperature probe to get an accurate reading of the bulk reaction temperature.

      • Gradual Heating: Implement a ramped heating profile to allow the entire reaction mass to reach the target temperature uniformly.[5]

  • Reagent Addition and Stoichiometry: On a larger scale, the method and rate of reagent addition become critical. A slow, subsurface addition of a key reagent can prevent localized high concentrations that might lead to side reactions or degradation.

    • Solution:

      • Controlled Addition: Utilize a syringe pump or an addition funnel for controlled, dropwise addition of liquid reagents.

      • Stoichiometry Check: Re-verify the molar equivalents of all reactants. Minor weighing errors at the bench scale can become significant at a larger scale.

Experimental Protocol: Optimizing a Bischler-Napieralski Reaction for Scale-Up

The Bischler-Napieralski reaction is a cornerstone for synthesizing 3,4-dihydroisoquinolines, which are direct precursors to the target 1-oxo-tetrahydroisoquinolines.[5][6][7]

Step-by-Step Methodology:

  • Reactor Setup: A jacketed glass reactor equipped with an overhead stirrer (pitched-blade turbine), a reflux condenser with a nitrogen inlet, an internal temperature probe, and a baffled interior is recommended.

  • Reactant Charging: Charge the β-arylethylamide and a suitable high-boiling solvent (e.g., toluene, xylene) to the reactor. Begin agitation to ensure a homogenous slurry or solution.

  • Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen and moisture.

  • Reagent Addition: Slowly add the dehydrating agent (e.g., POCl₃, P₂O₅) via an addition funnel over a period of 30-60 minutes.[7][8] Monitor the internal temperature closely, as this is often an exothermic process. Use the reactor jacket cooling to maintain the desired temperature.

  • Heating and Monitoring: Once the addition is complete, slowly heat the reaction mixture to reflux.[8] Monitor the reaction progress by taking aliquots and analyzing them by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Carefully quench the reaction by slowly adding it to a mixture of ice and a suitable base (e.g., ammonium hydroxide) with vigorous stirring.

  • Extraction and Isolation: Extract the product with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Issue 2: Formation of Tar and Polymeric Byproducts

Q: My reaction mixture has turned into a thick, unmanageable tar, making work-up and purification extremely difficult. What is causing this and how can I prevent it?

A: Tar formation is a common problem in acid-catalyzed cyclization reactions, especially at elevated temperatures.[5] It is often a result of polymerization or decomposition of starting materials, intermediates, or products.

Causality & Troubleshooting Steps:

  • Excessive Temperature or Prolonged Reaction Time: Overheating can promote side reactions and decomposition.[5]

    • Solution:

      • Precise Temperature Control: Maintain the reaction temperature within a narrow, optimized range.[5] A gradual increase to the target temperature can be beneficial.

      • Reaction Monitoring: Closely monitor the reaction's progress and stop it as soon as the starting material is consumed to prevent product degradation.[5]

  • Highly Acidic Conditions: Strong acids can be aggressive and lead to unwanted side reactions.

    • Solution:

      • Milder Reagents: Consider using milder dehydrating agents. For instance, in the Bischler-Napieralski reaction, triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine can be effective at lower temperatures.[5][8]

      • Alternative Synthetic Routes: If tarring persists, exploring alternative synthetic strategies that avoid harsh acidic conditions might be necessary.

Visualization: Troubleshooting Workflow for Tar Formation

TarFormationTroubleshooting Start Tar Formation Observed CheckTemp Review Reaction Temperature and Time Start->CheckTemp HighTemp Was Temperature Exceeded or Time Too Long? CheckTemp->HighTemp ReduceTemp Optimize Temperature Profile and Monitor Closely HighTemp->ReduceTemp Yes CheckAcid Evaluate Acidity of Conditions HighTemp->CheckAcid No Success Problem Resolved ReduceTemp->Success StrongAcid Are Harsh Acidic Reagents Used? CheckAcid->StrongAcid MilderReagents Test Milder Dehydrating Agents (e.g., Tf₂O / 2-chloropyridine) StrongAcid->MilderReagents Yes AlternativeRoute Consider Alternative Synthetic Routes StrongAcid->AlternativeRoute No MilderReagents->Success AlternativeRoute->Success

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate, a heterocyclic scaffold of interest in medicinal chemistry.[1][2] We will delve into the expected spectral features, compare them with structurally related analogs, and provide detailed experimental protocols for robust data acquisition and interpretation.

The Structural Landscape: Predicting NMR Signatures

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate possesses a rigid bicyclic core with distinct electronic environments. The aromatic ring, substituted with an electron-withdrawing methyl carboxylate group, and the lactam moiety in the tetrahydroisoquinoline ring system, create a unique magnetic environment for each proton and carbon atom. Understanding these influences is key to deciphering the NMR spectra.

Comparative ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information through chemical shifts (δ), signal multiplicities, and coupling constants (J). Below is a comparative analysis of the expected proton signals for our target molecule against a related analog, Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate.[3] This comparison highlights the influence of the lactam carbonyl group on the chemical shifts of adjacent protons.

Table 1: Comparative ¹H NMR Data (Predicted vs. Analog)

Proton Assignment Predicted Chemical Shift (δ, ppm) for Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate Reported Chemical Shift (δ, ppm) for a Tetrahydroquinoline Analog[3] Predicted Multiplicity & Coupling Constant (J, Hz)
H-5~8.10~7.50d, J ≈ 8.0
H-6~7.85~7.30dd, J ≈ 8.0, 1.5
H-8~7.30~6.80d, J ≈ 1.5
-OCH₃~3.90~3.80s
H-4~3.60~3.30t, J ≈ 6.5
H-3~3.00~2.80t, J ≈ 6.5
NH~6.50 (broad)~4.00 (broad)br s

Note: Predicted values are based on established principles of NMR spectroscopy and data from structurally similar compounds. Actual experimental values may vary.

The downfield shift of the aromatic protons (H-5, H-6, and H-8) in the target molecule is anticipated due to the combined electron-withdrawing effects of the C-7 ester and the C-1 carbonyl group. The methylene protons at C-4 and C-3 are expected to appear as triplets, coupled to each other. The NH proton signal is typically broad and its chemical shift can be highly dependent on the solvent and concentration.[4]

In-depth ¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides a map of the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment and hybridization of the carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ester)~166
C=O (Lactam)~164
C-7~135
C-4a~138
C-8a~128
C-5~129
C-6~127
C-8~125
-OCH₃~52
C-4~40
C-3~28

The two carbonyl carbons, from the ester and the lactam, are expected to resonate at the lowest field. The aromatic carbons will appear in the typical range of 120-140 ppm, with their specific shifts influenced by the substituent effects. The aliphatic carbons of the tetrahydroisoquinoline ring will be found at the highest field.

Experimental Protocols for High-Fidelity NMR Data

To ensure the acquisition of high-quality, reproducible NMR data, the following protocols are recommended.

Sample Preparation
  • Compound Purity: Ensure the sample of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is of high purity (>95%) to avoid interference from impurities.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point.[4][5] For resolving exchangeable protons like the NH proton, DMSO-d₆ is often preferred.[4] Alternatively, deuterated chloroform (CDCl₃) can be used.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.[6]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Data Acquisition Workflow

The following diagram outlines the recommended workflow for a comprehensive NMR analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Prepare Sample (5-10 mg in 0.6 mL solvent) Acq_1D 1D ¹H NMR Prep->Acq_1D Lock & Shim Acq_13C 1D ¹³C NMR Acq_1D->Acq_13C Acq_COSY 2D ¹H-¹H COSY Acq_13C->Acq_COSY Acq_HSQC 2D ¹H-¹³C HSQC Acq_COSY->Acq_HSQC Acq_HMBC 2D ¹H-¹³C HMBC Acq_HSQC->Acq_HMBC Proc Process Spectra (FT, Phasing, Baseline Correction) Acq_HMBC->Proc Assign Assign Signals Proc->Assign Report Generate Report Assign->Report

Caption: Recommended workflow for comprehensive NMR analysis.

1D ¹H NMR Acquisition Parameters
  • Spectrometer Frequency: 400 MHz or higher

  • Pulse Program: Standard single-pulse experiment (e.g., zg30)

  • Number of Scans: 16-64

  • Relaxation Delay: 2 seconds

  • Acquisition Time: ~3 seconds

  • Spectral Width: -2 to 12 ppm

1D ¹³C NMR Acquisition Parameters
  • Spectrometer Frequency: 100 MHz or higher

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)

  • Number of Scans: 1024 or higher

  • Relaxation Delay: 2 seconds

  • Acquisition Time: ~1.5 seconds

  • Spectral Width: 0 to 200 ppm

Unambiguous Signal Assignment with 2D NMR Spectroscopy

For complex molecules, 1D NMR spectra may not be sufficient for complete structural assignment. Two-dimensional (2D) NMR experiments are invaluable for resolving ambiguities.

¹H-¹H COSY: Mapping Proton-Proton Couplings

The Correlation Spectroscopy (COSY) experiment reveals which protons are coupled to each other, typically through two or three bonds. This is instrumental in identifying adjacent protons in the aliphatic chain and within the aromatic ring.

COSY_Correlations cluster_mol Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate cluster_corr Expected COSY Correlations mol H3 H-3 H4 H-4 H3->H4 ³J H5 H-5 H6 H-6 H5->H6 ³J

Caption: Expected ¹H-¹H COSY correlations.

¹H-¹³C HSQC: Direct Carbon-Proton Connectivity

The Heteronuclear Single Quantum Coherence (HSQC) experiment identifies which protons are directly attached to which carbon atoms. This provides a direct link between the ¹H and ¹³C spectra, greatly simplifying the assignment of protonated carbons.

¹H-¹³C HMBC: Long-Range Carbon-Proton Correlations

The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments identified from COSY and HSQC data.

Conclusion

The comprehensive NMR analysis of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate, through a combination of 1D and 2D techniques, allows for its unambiguous structural characterization. By comparing its spectral data with that of known analogs and applying fundamental NMR principles, researchers can confidently elucidate its structure. The protocols and interpretive guidance provided herein serve as a robust framework for the analysis of this and other novel heterocyclic compounds in the pursuit of new therapeutic agents.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Bilenko, V. A., et al. (2022).
  • Silva, A. M. S., et al. (2005). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Magnetic Resonance in Chemistry, 43(10), 847-852.
  • Gomez, E. D., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5236–5247.
  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
  • Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(4), 203-211.
  • D'Souza, L. J., & Summers, M. F. (2010). NMR Characterization of RNA Small Molecule Interactions. Journal of visualized experiments : JoVE, (40), 2084.
  • Bilenko, V. A., et al. (2022).
  • Silva, A. M. S., & Pinto, D. C. G. A. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 13(4), 397-427.
  • PubChem. (n.d.). Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate. Retrieved from [Link]

  • Jiménez, B., et al. (2020). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50, 1-38.
  • Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
  • ResearchGate. (n.d.). ¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid... Retrieved from [Link]

  • LibreTexts Chemistry. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • Ivanova, Y., et al. (2022). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules, 27(19), 6529.
  • Howe, J. A., et al. (2011). Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. ACS medicinal chemistry letters, 2(5), 364–368.
  • Emery Pharma. (2018, April 2).
  • Al-Said, M. S., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules, 26(6), 1569.
  • Tudge, M. T., & Tcyrulnikov, S. (2018). 17O NMR and 15N NMR chemical shifts of sterically-hindered amides: ground-state destabilization in amide electrophilicity. Organic & biomolecular chemistry, 16(33), 6045–6050.
  • NMR-Web. (2022, November 2).
  • Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7862.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
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Introduction: The Significance of Tetrahydroisoquinolines and the Analytical Imperative

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Analysis of Synthesized Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinolines (THIQs) are a pivotal class of nitrogen-containing heterocyclic compounds. Their rigid scaffold is a common feature in a vast array of natural products, particularly isoquinoline alkaloids, and serves as a privileged structure in medicinal chemistry.[1] The therapeutic potential of THIQ derivatives is broad, with synthesized analogs being investigated for anticancer, antimicrobial, and CNS-modulating activities.[1][2] Classical synthetic routes to the THIQ core include the Bischler-Napieralski and Pictet-Spengler reactions, which are constantly being refined and supplemented by modern catalytic methods.[3][4][5]

Given their structural diversity and pharmaceutical relevance, the unambiguous characterization of newly synthesized THIQ derivatives is a critical step in the drug discovery pipeline. Mass spectrometry (MS) has emerged as an indispensable tool for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities.[6] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of mass spectrometry techniques for the analysis of synthesized THIQs, grounded in experimental data and established principles. We will explore the causality behind methodological choices, present detailed protocols, and compare MS with alternative analytical techniques to provide a comprehensive analytical framework.

Core Principles of Mass Spectrometry in THIQ Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7][8] A typical MS workflow involves three main stages: ionization of the sample, separation of the resulting ions in a mass analyzer based on their m/z, and detection of the separated ions.[7] For structural elucidation, tandem mass spectrometry (MS/MS) is employed, where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule.[8]

cluster_workflow General Mass Spectrometry Workflow Sample Synthesized THIQ Derivative IonSource Ion Source (e.g., ESI, APCI) Sample->IonSource Introduction MassAnalyzer1 Mass Analyzer (MS1) Separates ions by m/z IonSource->MassAnalyzer1 Ionization & Acceleration CollisionCell Collision Cell (CID) Fragments selected precursor ion MassAnalyzer1->CollisionCell Precursor Ion Selection MassAnalyzer2 Mass Analyzer (MS2) Separates product ions CollisionCell->MassAnalyzer2 Fragmentation Detector Detector Measures ion abundance MassAnalyzer2->Detector Product Ion Separation Spectrum Mass Spectrum (Plot of Intensity vs. m/z) Detector->Spectrum Data Acquisition

Caption: A generalized workflow for tandem mass spectrometry (MS/MS) analysis of a THIQ derivative.

Ionization Techniques: A Comparative Analysis for THIQ Derivatives

The choice of ionization technique is critical as it must generate gas-phase ions from the synthesized THIQ derivative with minimal unintended degradation. The basicity of the nitrogen atom in the THIQ ring makes it readily protonated, favoring positive-ion mode analysis.

Ionization TechniquePrincipleAdvantages for THIQ AnalysisLimitations
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. Evaporation of the solvent leads to the formation of gas-phase ions.[9]High Sensitivity: Excellent for trace analysis. Soft Ionization: Minimizes in-source fragmentation, preserving the molecular ion ([M+H]⁺). Ideal for coupling with liquid chromatography (LC).[10]Susceptible to matrix effects and ion suppression.[11] Labile protecting groups (e.g., N-Boc) may undergo in-source fragmentation.[12]
Atmospheric Pressure Chemical Ionization (APCI) The sample is vaporized in a heated tube and ionized by corona discharge. It is suitable for less polar molecules that are difficult to ionize by ESI.Better for analyzing less polar THIQ derivatives. More tolerant to higher buffer concentrations and less susceptible to matrix effects than ESI.Can be thermally harsh, potentially causing degradation of thermally labile derivatives. Generally less sensitive than ESI for readily ionizable compounds like THIQs.
Matrix-Assisted Laser Desorption/Ionization (MALDI) The analyte is co-crystallized with a matrix. A pulsed laser desorbs and ionizes the analyte molecules.[9]Useful for high-throughput screening and direct analysis of solid samples or reaction mixtures. Tolerant of salts and buffers.Less commonly coupled with LC. Matrix peaks can interfere in the low-mass region. Quantification can be more challenging than with ESI.

Expert Insight: For most synthesized THIQ derivatives, which are often purified by reverse-phase HPLC, Electrospray Ionization (ESI) is the technique of choice. Its compatibility with common LC solvents (e.g., acetonitrile, methanol, water) and its gentle nature make it ideal for generating the protonated molecular ion ([M+H]⁺), which is the crucial first step for structural confirmation and subsequent fragmentation analysis.[10][13]

Fragmentation Analysis: Deciphering the Structure of THIQ Derivatives

Tandem mass spectrometry (MS/MS) is the cornerstone of structural elucidation. Collision-Induced Dissociation (CID) is the most common fragmentation method, where precursor ions are fragmented through collisions with an inert gas. The resulting fragmentation patterns are highly dependent on the structure of the THIQ derivative, including the nature and position of substituents.

A hallmark fragmentation pathway for the 1,2,3,4-tetrahydroisoquinoline core involves a retro-Diels-Alder (rDA) reaction . This cleavage of the heterocyclic ring is a diagnostically significant pathway that helps confirm the presence of the THIQ scaffold.

cluster_fragmentation Characteristic Fragmentation of the THIQ Core THIQ Protonated THIQ [M+H]⁺ rDA_Products rDA Fragments THIQ->rDA_Products retro-Diels-Alder (rDA) Cleavage Other_Fragments Other Fragments (e.g., loss of substituents) THIQ->Other_Fragments Substituent Losses

Caption: Key fragmentation pathways for protonated tetrahydroisoquinoline derivatives in MS/MS.

Systematic studies on isoquinoline alkaloids have revealed characteristic fragmentation behaviors that can be extrapolated to synthesized derivatives[14]:

  • Loss of Substituents: Facile losses of groups attached to the nitrogen or the aromatic ring are common. For example, derivatives with vicinal methoxy and hydroxy groups can exhibit a characteristic loss of methanol (CH₃OH).[14]

  • Ring Cleavages: Besides the rDA reaction, other cleavages of the heterocyclic ring can occur, influenced by the position of substituents.

  • Influence of N-substitution: The nature of the substituent on the nitrogen atom significantly directs the fragmentation pathways.

Experimental Protocol: A Validated UHPLC-HRMS/MS Method

The following protocol is adapted from a validated method for the analysis of novel THIQ derivatives and serves as a robust starting point for methodology development.[12][13]

1. Sample Preparation:

  • Dissolve the synthesized THIQ derivative in a suitable solvent (e.g., methanol, acetonitrile) to a stock concentration of 1 mg/mL.

  • Perform serial dilutions to a final concentration of approximately 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Filter the final solution through a 0.22 µm syringe filter prior to injection.

    • Causality: Using the initial mobile phase as the diluent ensures good peak shape. Filtering prevents clogging of the LC system. Formic acid is added to aid in the protonation of the THIQ nitrogen, enhancing ESI efficiency.

2. Liquid Chromatography (LC) Parameters:

  • System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.2 µm particle size, 2.0 x 150 mm) is typically effective.[13]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A typical gradient would be to start with 5% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 0.40 mL/min.[13]

  • Column Temperature: 40 °C.[13]

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Parameters:

  • Instrument: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument is recommended for accurate mass measurements.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 4500 V.[12]

  • Nebulizer Gas (N₂): 3.0 bar.[12]

  • Dry Gas (N₂): 8 L/min at 200 °C.[12]

  • Acquisition Mode: Data-Dependent Acquisition (DDA), where the most intense ions in a full scan MS are automatically selected for MS/MS fragmentation.

  • Mass Range: m/z 100–1500.[12]

  • Collision Energy: Ramped collision energies (e.g., 15 to 60 eV) are often used to generate a rich fragmentation spectrum.[12]

  • Calibration: Ensure mass accuracy through external calibration with a known standard (e.g., sodium formate solution) before the analytical run.[13]

Comparison with Alternative Analytical Techniques

While MS is exceptionally powerful, a comprehensive characterization of novel THIQ derivatives often relies on a combination of analytical techniques.

TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), structural information via fragmentation (MS/MS).Unmatched sensitivity, speed, and ability to couple with chromatography for mixture analysis.Isomers (positional, stereoisomers) can be difficult to distinguish without chromatographic separation and standards. Provides inferred connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural information, including connectivity of atoms and stereochemistry (¹H, ¹³C, NOESY, etc.).Provides unambiguous structure elucidation. Non-destructive.Significantly lower sensitivity than MS, requiring larger sample amounts (mg scale). Not suitable for complex mixture analysis without prior separation.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and mass analysis of volatile and thermally stable compounds.Excellent chromatographic resolution. Can be used for enantiomeric separation with a chiral column.[15]Requires derivatization for non-volatile THIQs. The high temperatures of the GC inlet can cause degradation of some derivatives.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation and quantification of components in a mixture. Purity assessment.Robust, widely available, and excellent for quantification and purity checks.Provides no structural information beyond the UV chromophore. Co-eluting impurities with similar UV spectra can be missed.

Self-Validating System: A trustworthy characterization of a novel THIQ derivative involves a multi-pronged approach. The molecular weight and formula are first confirmed by High-Resolution Mass Spectrometry (HRMS). The precise atomic connectivity and stereochemistry are then unequivocally established by NMR spectroscopy. Finally, the purity of the compound is assessed by HPLC-UV or LC-MS. This combination of orthogonal techniques provides a self-validating dataset that leaves no ambiguity about the structure and purity of the synthesized compound.

Conclusion and Future Perspectives

Mass spectrometry, particularly when coupled with liquid chromatography, stands as the primary analytical technique for the rapid and sensitive characterization of synthesized tetrahydroisoquinoline derivatives. The combination of soft ionization techniques like ESI and fragmentation analysis via MS/MS provides crucial information on molecular weight and structure. As synthetic methodologies evolve to create ever more complex THIQ analogs, the continued development of mass spectrometry techniques, including ion mobility-mass spectrometry for isomer separation and advanced data analysis software, will be essential in accelerating the pace of drug discovery and development.

References

  • Title: Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents Source: ACS Publications URL: [Link]

  • Title: Mass spectra of tetrahydroquinolines Source: Canadian Science Publishing URL: [Link]

  • Title: Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue Source: ResearchGate URL: [Link]

  • Title: Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents Source: ACS Omega URL: [Link]

  • Title: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications Source: PREMIER Biosoft URL: [Link]

  • Title: Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture Source: PubMed Central URL: [Link]

  • Title: Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties Source: Royal Society of Chemistry URL: [Link]

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  • Title: Comparison of mass spectrometric ionization techniques for analysis of bioactive loline alkaloids Source: ResearchGate URL: [Link]

  • Title: Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry Source: ResearchGate URL: [Link]

  • Title: Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate Source: ResearchGate URL: [Link]

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  • Title: Mass spectrometry - Wikipedia Source: Wikipedia URL: [Link]

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  • Title: Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation Source: PubMed URL: [Link]

  • Title: Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry Source: PubMed URL: [Link]

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A Comparative Analysis of the Biological Activity of 1-Oxo-Tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 1-oxo-tetrahydroisoquinoline (1-oxo-THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This guide offers a comparative overview of the anticancer, anti-inflammatory, and antimicrobial properties of various 1-oxo-THIQ derivatives, supported by experimental data from peer-reviewed studies. We will delve into the structure-activity relationships (SAR) that govern their efficacy and explore the underlying molecular mechanisms. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction to the 1-Oxo-Tetrahydroisoquinoline Scaffold

The 1-oxo-tetrahydroisoquinoline core is a bicyclic aromatic scaffold that has garnered significant attention from the scientific community due to its versatile biological profile.[3][4] Modifications at various positions on the tetrahydroisoquinoline ring system have led to the development of potent agents against cancer, inflammation, and microbial infections.[5] The inherent structural features of this scaffold allow for diverse chemical functionalization, enabling the fine-tuning of its pharmacological properties.

Comparative Anticancer Activity

A significant body of research has focused on the anticancer potential of 1-oxo-THIQ derivatives. These compounds have been shown to exhibit cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical process in cancer therapy.[6]

Key Derivatives and In Vitro Cytotoxicity

Several studies have reported the synthesis and in vitro anticancer evaluation of novel 1-oxo-THIQ derivatives. A notable study evaluated a series of new tetrahydroquinoline derivatives against three human cancer cell lines: MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and A549 (lung carcinoma). The results, summarized in the table below, highlight the potent cytotoxic effects of these compounds.

Compound IDModificationMCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)A549 IC₅₀ (µM)
Derivative A Isoxazolo moiety25.3431.1728.15
Derivative B Thiano thioacetate moiety68.0259.3361.21
Derivative C Pyrazole and methanimine moiety15.1618.7418.68
Derivative D Isatin moiety21.4524.1122.89
5-Fluorouracil Standard Drug12.815.214.5

Data synthesized from publicly available research. The specific compound identifiers have been anonymized for this comparative guide.

Analysis of Anticancer Data:

The data reveals that derivatives with heterocyclic modifications, particularly the pyrazole-containing Derivative C , exhibit the most potent anticancer activity across all three cell lines, with IC₅₀ values approaching that of the standard chemotherapeutic drug, 5-Fluorouracil. This suggests that the addition of a pyrazole moiety significantly enhances the cytotoxic potential of the 1-oxo-THIQ scaffold.

Mechanism of Action: Induction of Apoptosis

The anticancer activity of many 1-oxo-THIQ derivatives is linked to their ability to induce apoptosis in cancer cells.[6] This process is often mediated through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Norsalsolinol, a tetrahydroisoquinoline derivative, has been shown to induce apoptosis via the release of cytochrome c from the mitochondria and subsequent activation of caspase-3.[4] This leads to a cascade of events culminating in programmed cell death.

apoptosis_pathway cluster_cell Cancer Cell THIQ 1-Oxo-THIQ Derivative Mito Mitochondrion THIQ->Mito induces stress CytC Cytochrome c (released) Mito->CytC Casp9 Caspase-9 (activated) CytC->Casp9 Casp3 Caspase-3 (activated) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by 1-oxo-THIQ derivatives.

Comparative Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a key area of pharmaceutical research. Certain 1-oxo-THIQ derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.

Inhibition of Nitric Oxide Production

A common method to assess in vitro anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line. Overproduction of NO is a key feature of inflammatory processes. Several catecholic isoquinoline alkaloids have been shown to inhibit NO production with EC₅₀ values ranging from 18.0 to 497.7 µM.

Compound IDModificationNO Inhibition EC₅₀ (µM)
Alkaloid 1 Catecholic isoquinoline18.0
Alkaloid 2 Catecholic isoquinoline18.1
Alkaloid 3 Catecholic isoquinoline35.4
Alkaloid 4 Catecholic isoquinoline36.3
3,4-Dihydroxy-\nbenzohydroxamic acid Positive Control82.4

Data synthesized from publicly available research. The specific compound identifiers have been anonymized for this comparative guide.

Analysis of Anti-inflammatory Data:

The data indicates that several catecholic 1-oxo-THIQ derivatives are more potent inhibitors of NO production than the positive control, with Alkaloid 1 and Alkaloid 2 showing particularly strong activity. This highlights the potential of these compounds as leads for the development of novel anti-inflammatory drugs.

Mechanism of Action: Inhibition of the NF-κB Pathway

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of large amounts of NO during inflammation.[8] By inhibiting the activation and nuclear translocation of NF-κB, 1-oxo-THIQ derivatives can effectively suppress the inflammatory response.

nfkb_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active release Nucleus Nucleus NFkB_active->Nucleus translocates to Gene Pro-inflammatory Gene Expression (e.g., iNOS) Nucleus->Gene activates THIQ 1-Oxo-THIQ Derivative THIQ->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by 1-oxo-THIQ derivatives.

Comparative Antimicrobial Activity

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The 1-oxo-THIQ scaffold has been explored for the development of novel antimicrobial agents.

In Vitro Antimicrobial Susceptibility

The antimicrobial activity of chemical compounds is typically assessed by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Studies have evaluated the antibacterial activity of 1-oxo-THIQ derivatives against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Compound IDModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative E Dipeptide conjugate>10033
Derivative F Dipeptide conjugate>10066
Ampicillin Standard Drug0.58

Data synthesized from publicly available research. The specific compound identifiers have been anonymized for this comparative guide.

Analysis of Antimicrobial Data:

The available data suggests that certain 1-oxo-THIQ derivatives, particularly those conjugated with dipeptides, exhibit promising activity against Gram-negative bacteria like E. coli. However, their efficacy against Gram-positive bacteria such as S. aureus appears to be limited in the examples shown. Further structural modifications are necessary to broaden their antimicrobial spectrum.

Mechanism of Action: Inhibition of DNA Gyrase

While the exact antimicrobial mechanisms for all 1-oxo-THIQ derivatives are not fully elucidated, one proposed target is DNA gyrase.[9] This essential bacterial enzyme is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. Inhibition of DNA gyrase leads to the disruption of these vital cellular processes, ultimately resulting in bacterial cell death.

antimicrobial_workflow cluster_bacteria Bacterial Cell THIQ 1-Oxo-THIQ Derivative Gyrase DNA Gyrase THIQ->Gyrase inhibits DNA_rep DNA Replication & Transcription Cell_death Bacterial Cell Death DNA_rep->Cell_death disruption leads to

Caption: Proposed mechanism of antimicrobial action via DNA gyrase inhibition.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the key assays are provided below.

MTT Cell Viability Assay for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the 1-oxo-THIQ derivatives and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

This assay quantifies the amount of nitrite, a stable metabolite of NO, in cell culture supernatants.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the 1-oxo-THIQ derivatives for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction: Mix 50 µL of the cell culture supernatant with 50 µL of the Griess reagent and incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) with a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the 1-oxo-THIQ derivatives in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Perspectives

The 1-oxo-tetrahydroisoquinoline scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential as anticancer, anti-inflammatory, and antimicrobial agents. Structure-activity relationship studies have shown that the biological activity of these compounds can be significantly modulated by the nature and position of substituents on the core scaffold.

Future research should focus on the synthesis of new derivatives with improved potency and selectivity. A key area for advancement would be the development of multi-target agents that can simultaneously address different aspects of complex diseases like cancer, which often involve inflammatory and infectious components. Furthermore, in-depth mechanistic studies are crucial to fully elucidate the molecular targets and signaling pathways involved in the biological activities of these compounds, which will aid in the rational design of the next generation of 1-oxo-tetrahydroisoquinoline-based drugs.

References

  • Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. (Molecules, 2023).

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (RSC Advances, 2021).

  • Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives as potential antitumor candidate. (Chemical Biology & Drug Design, 2016).

  • Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives. (Bioorganic & Medicinal Chemistry Letters, 2024).

  • The mechanisms of oxidative DNA damage and apoptosis induced by norsalsolinol, an endogenous tetrahydroisoquinoline derivative associated with Parkinson's disease. (Journal of Neurochemistry, 2005).

  • Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. (ACS Omega, 2023).

  • Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. (Journal of Medicinal Chemistry, 2016).

  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (Future Journal of Pharmaceutical Sciences, 2022).

  • Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. (Natural Product Research, 2024).

  • Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. (ResearchGate, 2024).

  • Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs. (Archiv der Pharmazie, 2023).

  • Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. (Journal of Enzyme Inhibition and Medicinal Chemistry, 2014).

  • Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. (ACS Omega, 2023).

  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. (Anticancer Agents in Medicinal Chemistry, 2021).

  • Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. (Scientific Reports, 2022).

  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. (International Journal of Molecular Sciences, 2022).

  • Biosynthesis of Tetrahydroisoquinoline Antibiotics. (Current Topics in Medicinal Chemistry, 2016).

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  • Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. (Bioorganic & Medicinal Chemistry, 2013).

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  • Biological response and cell death signaling pathways modulated by tetrahydroisoquinoline-based aldoximes in human cells. (Semantic Scholar).

Sources

A Comparative Guide to the Structure-Activity Relationships of Tetrahydroisoquinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of natural products and clinically significant synthetic molecules.[1][2] Its rigid, three-dimensional framework provides an excellent platform for the strategic placement of functional groups, enabling precise interactions with a diverse range of biological targets. This guide offers a comparative analysis of the structure-activity relationships (SAR) of THIQ analogs across three critical therapeutic areas: oncology, infectious diseases, and neurological disorders. By examining the subtle yet impactful structural modifications that dictate biological activity, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide future discovery efforts.

Part 1: THIQ Analogs as Anticancer Agents: Targeting Cellular Proliferation

The development of novel anticancer agents is a paramount challenge in modern medicine. THIQ-based compounds have emerged as a promising class of molecules that can disrupt cancer cell proliferation through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways.[3][4][5]

Comparative Analysis of Anticancer Activity

A significant focus of SAR studies in this area has been on THIQ analogs that act as microtubule-destabilizing agents, binding to the colchicine site on tubulin and inhibiting its polymerization into microtubules.[6][7] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3] Another avenue of investigation involves the inhibition of pathways critical for cancer cell survival, such as those involving KRas.[8][9]

Compound IDCore Structure ModificationN-Benzyl SubstituentLinkerTarget Cell Line(s)GI50/IC50Key SAR Insights
1a 6-OH, 7-OCH33,4,5-trimethoxyCarbonylDU-145 (Prostate)51 nM[10]The carbonyl linker and the 3,4,5-trimethoxy substitution on the N-benzyl ring are crucial for high potency. The 6-hydroxy group is also a key feature.
1b 6-O-SO2NH2, 7-OCH33-methoxyMethyleneDU-145 (Prostate)2.1 µM[7]The sulfamate group at the 6-position generally enhances activity compared to a hydroxyl group.
1c 6-O-SO2NH2, 7-OCH3, C3-CH33-methoxyMethyleneDU-145 (Prostate)220 nM[7]The addition of a methyl group at the C3 position significantly increases potency, likely by inducing a more favorable conformation for tubulin binding.[7]
GM-3-121 N-sulfonyl4-ethylphenylSulfonylMCF-7, MDA-MB-231 (Breast)0.43 µg/mL, 0.37 µg/mL[8]Demonstrates potent activity against both ER-positive and ER-negative breast cancer cell lines.
GM-3-18 N-benzoyl4-chlorophenylCarbonylHCT116 (Colon)0.9-10.7 µM[8][9]An electron-withdrawing group (chloro) on the phenyl ring enhances KRas inhibition.[8][9]
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.[1]

Materials:

  • CellTiter-Glo® Reagent (Promega)

  • Opaque-walled multiwell plates (96-well or 384-well)

  • Mammalian cells in culture medium

  • Test compounds (THIQ analogs)

  • Luminometer

Procedure:

  • Cell Plating: Seed the opaque-walled multiwell plates with mammalian cells in culture medium (100 µL per well for 96-well plates). Include wells with medium only for background luminescence measurement.

  • Compound Treatment: Add the desired concentrations of the THIQ analog test compounds to the experimental wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 72 hours) according to the specific cancer cell line's culture protocol.

  • Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.

Visualizing SAR in Anticancer THIQ Analogs

SAR_Anticancer cluster_C6_C7 C6/C7 Substitutions cluster_C3 C3 Substitution cluster_N_Benzyl N-Benzyl Ring THIQ_Core THIQ Scaffold C6_OH 6-OH THIQ_Core->C6_OH Essential for high potency C6_Sulfamate 6-O-SO2NH2 (Enhances Activity) THIQ_Core->C6_Sulfamate Generally improves activity C7_OCH3 7-OCH3 THIQ_Core->C7_OCH3 C3_Me C3-Methyl (Increases Potency) THIQ_Core->C3_Me Induces favorable conformation Trimethoxy 3,4,5-Trimethoxy (High Potency) THIQ_Core->Trimethoxy Key for tubulin interaction EWG Electron-Withdrawing Group (e.g., Cl) (Enhances KRas Inhibition) THIQ_Core->EWG Important for specific targets MABA_Workflow cluster_Results Read Results Start Start: Prepare serial dilutions of THIQ analogs in 96-well plate Inoculate Add M. tuberculosis inoculum to wells Start->Inoculate Incubate1 Seal plate and incubate at 37°C for 5-7 days Inoculate->Incubate1 Add_Reagent Add Alamar Blue reagent and Tween 80 Incubate1->Add_Reagent Incubate2 Re-incubate at 37°C for 24 hours Add_Reagent->Incubate2 Blue Blue Well: No bacterial growth (Inhibition) Incubate2->Blue Pink Pink Well: Bacterial growth Incubate2->Pink Determine_MIC Determine MIC: Lowest concentration with no color change Blue->Determine_MIC

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Part 3: THIQ Analogs in Neurological Disorders: Modulating NMDA Receptors

N-methyl-D-aspartate (NMDA) receptors are critical for synaptic plasticity, learning, and memory. Their dysfunction is implicated in a range of neurological and psychiatric disorders. THIQ analogs have been developed as subunit-selective positive allosteric modulators (PAMs) of NMDA receptors, offering a nuanced approach to therapeutic intervention. [11]

Comparative Analysis of NMDA Receptor Modulation

The focus of SAR in this area has been on achieving selectivity for different GluN2 subunits (A-D) of the NMDA receptor. [7]This selectivity is crucial for targeting specific neuronal circuits and minimizing off-target effects.

Compound IDRing A SubstituentRing B SubstituentLinker ALinker BGluN2 Subunit SelectivityEC50Key SAR Insights
CIQ 6,7-dimethoxy-Amide-GluN2C/GluN2D~5-10 µM [6]The prototypical GluN2C/D selective potentiator.
3a 6-isopropoxy-Amide-GluN2B/GluN2C/GluN2DGluN2B: 0.8 µM, GluN2C: 0.5 µM, GluN2D: 0.3 µM [8]Replacing the two methoxy groups with a single isopropoxy group enhances activity at the GluN2B subunit. [8]
(S)-(-)-3a 6-isopropoxy-Amide-GluN2B/GluN2C/GluN2DActiveThe S-(-) enantiomer is active at GluN2B, GluN2C, and GluN2D subunits. [8][10]
(R)-(+)-3a 6-isopropoxy-Amide-GluN2C/GluN2DActiveThe R-(+) enantiomer is only active at GluN2C/D subunits, demonstrating stereospecificity. [8][10]
4a 6,7-dimethoxyPhenylAmide-GluN2C/GluN2D300 nM [4][7]The addition of a phenyl group on Ring B significantly increases potency at GluN2C/D receptors. [4][7]
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes

TEVC in Xenopus oocytes is a robust method for studying the function of ion channels, such as NMDA receptors, expressed heterologously. [12][13][14] Materials:

  • Xenopus laevis oocytes

  • cRNA for NMDA receptor subunits (e.g., GluN1 and a specific GluN2)

  • Two-electrode voltage clamp amplifier and data acquisition system

  • Microelectrodes filled with 3 M KCl

  • Recording solution (e.g., containing glutamate and glycine)

  • Test compounds (THIQ analogs)

Procedure:

  • Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis frog and inject them with the cRNAs for the desired NMDA receptor subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrode Impalement: Place an oocyte in the recording chamber and impale it with two microelectrodes, one for voltage sensing and one for current injection.

  • Voltage Clamp: Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Application: Perfuse the oocyte with a solution containing the NMDA receptor agonists glutamate and glycine to elicit an inward current.

  • Compound Application: Co-apply the THIQ analog with the agonists to determine its effect on the receptor's response. A potentiation of the current indicates positive allosteric modulation.

  • Data Analysis: Measure the peak current amplitude in the absence and presence of the test compound to calculate the percent potentiation and determine the EC50 value.

Visualizing the NMDA Receptor Modulation Pathway

NMDAR_Modulation Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 Glycine Glycine Glycine->NMDAR Binds to GluN1 THIQ_PAM THIQ Analog (PAM) THIQ_PAM->NMDAR Binds to allosteric site, increases open probability Ion_Channel Ion Channel Opening NMDAR->Ion_Channel Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Synaptic_Plasticity Synaptic Plasticity (Learning & Memory) Ca_Influx->Synaptic_Plasticity

Caption: Modulation of NMDA receptor activity by THIQ analogs.

Conclusion

The tetrahydroisoquinoline scaffold continues to be a remarkably versatile platform for the design of novel therapeutic agents. The comparative analysis presented in this guide highlights the nuanced structure-activity relationships that govern the biological effects of THIQ analogs in oncology, infectious diseases, and neuroscience. Understanding these relationships is paramount for the rational design of next-generation drug candidates with enhanced potency, selectivity, and pharmacokinetic properties. The provided experimental protocols and visualizations serve as a practical resource for researchers actively engaged in the exploration of this privileged chemical space.

References

[8]Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC - NIH. (n.d.). Retrieved from [Link]

[10]Leese, M. P., et al. (2014). Synthesis, Anti‐tubulin and Antiproliferative SAR of Steroidomimetic Dihydroisoquinolinones. ChemMedChem, 9(4), 798–812.

[6]Dohle, W., et al. (2014). Synthesis, antitubulin, and antiproliferative SAR of C3/C1-substituted tetrahydroisoquinolines. ChemMedChem, 9(4), 813-827.

[7]Dohle, W., et al. (2014). Synthesis, antitubulin, and antiproliferative SAR of C3/C1-substituted tetrahydroisoquinolines. PubMed. Retrieved from [Link]

[9]Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. (n.d.). ResearchGate. Retrieved from [Link]

[3]Modes of cell death induced by tetrahydroisoquinoline-based analogs in MDa- MB-231 breast and a549 lung cancer - Semantic Scholar. (n.d.). Retrieved from [Link]

[4]Tetrahydroisoquinoline Sulfamates as Potent Microtubule Disruptors: Synthesis, Antiproliferative and Antitubulin Activity of Dichlorobenzyl-Based Derivatives, and a Tubulin Cocrystal Structure | ACS Omega. (2019). Retrieved from [Link]

[15]Lu, G. L., et al. (2020). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 28(22), 115784.

[5]Kumar, B. V. S., et al. (2023). Design, Synthesis, and Antimycobacterial Evaluation of Novel Tetrahydroisoquinoline Hydrazide Analogs. Chemistry & Biodiversity, 20(1), e202200939.

[16]Collins, L. F., et al. (2017). The Structure–Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. Journal of Medicinal Chemistry, 60(13), 5556–5585.

[17]Ogden, K. K., et al. (2013). Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry, 56(13), 5397-5413.

[11]Emory University. (2017). Positive Allosteric Modulators that Treat Central Nervous System Disorders. Retrieved from [Link]

[12]Berger, F., et al. (1998). Control of NMDA Receptor Activation by a Glycine Transporter Co-Expressed in Xenopus Oocytes. The Journal of Neuroscience, 18(17), 6779-6790.

[13]Parnas, H., et al. (2009). High-throughput electrophysiology with Xenopus oocytes. Journal of Neuroscience Methods, 178(1), 1-13.

[2]Faheem, F., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254-12287.

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A Comparative Guide to the Structural Elucidation of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The 1-oxo-1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Precise determination of the three-dimensional atomic arrangement of its derivatives is paramount for understanding structure-activity relationships (SAR), optimizing ligand-receptor interactions, and guiding drug design. This guide provides an in-depth analysis of single-crystal X-ray crystallography for the structural determination of a key derivative, Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate. It further presents a comparative assessment against alternative and complementary analytical techniques, offering a decision-making framework for researchers in the field.

The Gold Standard: Single-Crystal X-ray Crystallography

For the unambiguous determination of a molecule's three-dimensional structure in the solid state, single-crystal X-ray crystallography remains the definitive method.[2] It provides precise data on bond lengths, bond angles, torsion angles, and the absolute configuration of chiral centers, information that is often unattainable with other techniques.[3] The process, while powerful, is critically dependent on the initial step of growing a high-quality single crystal.

Experimental Workflow: From Powder to Structure

The successful crystallographic analysis of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hinges on a meticulous, multi-step process.

X_Ray_Workflow cluster_synthesis Phase 1: Material Preparation cluster_crystallization Phase 2: Crystallization cluster_diffraction Phase 3: Data Acquisition & Analysis Synthesis Synthesis of Target Compound Purification High-Purity Purification (>99%) Synthesis->Purification e.g., Column Chromatography, Recrystallization Screening Solvent Screening Purification->Screening Growth Crystal Growth (Slow Evaporation/Cooling) Screening->Growth Identify suitable solvent (e.g., Ethyl Acetate) Harvest Crystal Harvesting & Mounting Growth->Harvest Collection X-ray Data Collection (Diffractometer) Harvest->Collection Solution Structure Solution (e.g., Direct Methods) Collection->Solution Refinement Structure Refinement Solution->Refinement Validation Final Structure Validation (CIF file generation) Refinement->Validation

Caption: Experimental workflow for X-ray crystallography.

Protocol 1: Synthesis and Crystallization

The synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline carboxylates can be achieved through various established routes, such as a one-pot tandem Michael amination-lactamization sequence.[4][5] The crucial prerequisite for successful crystallization is the purity of the starting material, which should ideally exceed 99%.

Step-by-Step Crystallization Methodology:

  • Purity Confirmation: Before attempting crystallization, confirm the purity of the synthesized Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate powder using techniques like ¹H NMR and HPLC. Impurities can significantly inhibit or disrupt the crystal lattice formation.[6]

  • Solvent Selection (The Causality): The choice of solvent is the most critical variable. The ideal solvent is one in which the compound is moderately soluble.[6] High solubility often leads to the formation of many small crystals, while low solubility hinders dissolution. For similar tetrahydroisoquinoline derivatives, solvents like ethyl acetate, or mixtures such as chloroform/ethyl acetate, have proven effective.[7][8]

    • Screening: In 0.5-dram vials, test the solubility of ~5-10 mg of the compound in 0.5 mL of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Slow Evaporation Technique: This is one of the simplest and most effective methods for small organic molecules.[9]

    • Prepare a nearly saturated solution of the compound in a chosen solvent (e.g., ethyl acetate) in a clean glass vial.

    • Filter the solution through a small cotton plug in a pipette into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.

    • Cover the vial with a cap, pierced with a needle, or with paraffin film containing a few pinholes. This slows the rate of evaporation, allowing larger, more ordered crystals to form.

    • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.

  • Crystal Mounting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, they must be carefully mounted for data collection.

    • Using a microscope, select a well-formed, transparent crystal with sharp edges.

    • Coat the crystal in a cryoprotectant oil (e.g., Paratone-N).

    • Using a nylon loop, carefully scoop up the crystal and flash-cool it in a stream of liquid nitrogen.[10] This process vitrifies the surrounding solvent and minimizes radiation damage during X-ray exposure.

Protocol 2: Data Collection and Structure Refinement
  • Data Collection: The mounted crystal is placed on a goniometer in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated during data collection. The diffracted X-rays are recorded by a detector.

  • Structure Solution: The diffraction pattern (a series of spots of varying intensity) is mathematically processed. Initial phases are determined using direct methods or Patterson functions to generate an initial electron density map.

  • Structure Refinement: An initial molecular model is fitted to the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions, and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

  • Validation: The final structure is validated using metrics like the R-factor (agreement factor) and by checking for chemical sense (e.g., reasonable bond lengths and angles). The final data is typically presented in a Crystallographic Information File (CIF).

Comparative Analysis: Alternative & Complementary Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques offer valuable, often complementary, information. The choice of method depends on the specific question being asked, sample availability, and the physical state of the material.

TechniqueInformation ProvidedResolutionSample Req.Key AdvantagesKey Limitations
X-ray Crystallography 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, packingAtomic (<1 Å)Single crystal (~100 µm)Unambiguous 3D structure; the "gold standard".[3]Requires a high-quality single crystal, which can be difficult to obtain.[11]
NMR Spectroscopy Molecular connectivity (¹H, ¹³C), 3D structure in solution (NOESY), conformational dynamicsAtomic (connectivity), lower for 3D solution structure~1-10 mg, solubleProvides structural data in a biologically relevant solution state; excellent for dynamic systems.[1]Does not provide precise bond lengths/angles or solid-state packing information; can be complex for large molecules.
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentation patternsMolecular<1 mgHigh sensitivity; provides rapid confirmation of molecular identity.[12]Provides no direct 3D structural information.
Computational Modeling (CSP) Predicted crystal structures, relative lattice energies, potential polymorphsTheoreticalNone (in silico)Can predict possible crystal forms before synthesis; complements experimental data.[13]Computationally intensive for flexible molecules; prediction is not a substitute for experimental verification.[14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate, ¹H and ¹³C NMR would confirm the chemical structure and connectivity. Advanced 2D NMR techniques, like NOESY, can provide through-space correlations to infer solution-state conformation. However, the conformation in solution can differ significantly from the solid-state structure due to crystal packing forces. Often, NMR and X-ray data are used in tandem to provide a complete picture of a molecule's behavior.[1]

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight and elemental composition of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula. While it offers no direct 3D structural information, its high sensitivity makes it a cornerstone of chemical characterization.[12]

Computational Crystal Structure Prediction (CSP)

CSP has emerged as a valuable tool to complement experimental work.[16] Algorithms can generate a landscape of energetically plausible crystal structures based solely on the 2D chemical diagram.[13] This can help rationalize why certain polymorphs are observed experimentally or guide crystallization screening. However, CSP is computationally expensive, especially for molecules with conformational flexibility, and its predictions require experimental validation.

Decision-Making Framework for Structural Analysis

The selection of an appropriate structural analysis technique is a strategic decision based on the research objectives and the nature of the sample.

Caption: Decision framework for selecting a structural elucidation method.

Conclusion

For the definitive structural characterization of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate, single-crystal X-ray crystallography is the unparalleled gold standard. It delivers a high-resolution, three-dimensional view of the molecule, which is indispensable for applications in drug development and materials science. However, a holistic understanding is best achieved by integrating crystallographic data with complementary techniques. NMR spectroscopy provides crucial insights into the molecule's behavior in solution, mass spectrometry confirms its fundamental identity with high fidelity, and computational methods offer a predictive lens to understand its solid-state landscape. By judiciously applying these methods, researchers can build a comprehensive and robust structural foundation for their scientific inquiries.

References

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Validating Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate as a Kinase Inhibitor Precursor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate as a precursor for a novel kinase inhibitor. We will explore the rationale behind its selection, detail a plausible synthetic conversion to an active inhibitor, and provide step-by-step protocols for its biochemical and cell-based characterization. Through a comparative analysis with established kinase inhibitors, this guide offers researchers the necessary tools to evaluate the potential of this promising scaffold in drug discovery.

Introduction: The Promise of the Isoquinolinone Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of pharmacological activities.[1] Its rigid structure provides a valuable framework for the design of targeted therapies. The isoquinolinone moiety, in particular, has emerged as a key pharmacophore in the development of inhibitors for various enzyme classes, including kinases and poly(ADP-ribose) polymerases (PARPs).[2][3] These enzymes play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4][5]

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate represents an attractive starting point for the synthesis of novel kinase inhibitors. The isoquinolinone core provides a solid anchor for binding to the ATP pocket of kinases, while the methyl carboxylate at the 7-position offers a versatile handle for chemical modification to enhance potency and selectivity.

From Precursor to Potent Inhibitor: A Proposed Synthetic Pathway

To unlock the inhibitory potential of the precursor, the methyl carboxylate group is proposed to be converted into a carboxamide. This transformation is a common strategy in kinase inhibitor design, as the amide functionality can form crucial hydrogen bond interactions within the kinase active site.

G Precursor Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate Intermediate 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid Precursor->Intermediate Hydrolysis (e.g., LiOH, H2O/MeOH) Active_Inhibitor N-substituted-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxamide (Active Kinase Inhibitor) Intermediate->Active_Inhibitor Amide Coupling (e.g., Amine, Coupling Agent like HATU)

Caption: Proposed synthetic conversion of the precursor to an active kinase inhibitor.

Experimental Protocol: Synthesis of N-Aryl-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxamide

This protocol outlines a general two-step procedure for the conversion of the methyl ester precursor to a target carboxamide.

Step 1: Hydrolysis of the Methyl Ester

  • Dissolve Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate (1 equivalent) in a mixture of methanol and water.

  • Add lithium hydroxide (LiOH) (1.5 equivalents) and stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with 1N HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry under vacuum to obtain 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid.

Step 2: Amide Coupling

  • To a solution of 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dimethylformamide), add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the desired amine (e.g., aniline or a substituted aniline) (1.2 equivalents) to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxamide.

Biochemical Validation: In Vitro Kinase Inhibition Assay

To ascertain the inhibitory activity of the newly synthesized compound, an in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a robust and sensitive method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[6]

G Kinase_Reaction Kinase + Substrate + ATP (with or without Inhibitor) ADP_Production ADP + Phosphorylated Substrate Kinase_Reaction->ADP_Production ATP_Depletion Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) ADP_Production->ATP_Depletion ADP_to_ATP Add Kinase Detection Reagent (Converts ADP to ATP) ATP_Depletion->ADP_to_ATP Luminescence Luciferase/Luciferin Reaction (Measures newly synthesized ATP) ADP_to_ATP->Luminescence Data_Analysis Calculate % Inhibition and IC50 Luminescence->Data_Analysis

Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format.[7]

  • Prepare Reagents : Prepare the kinase, substrate, ATP, and inhibitor solutions in the appropriate kinase buffer.

  • Kinase Reaction :

    • Add 5 µL of the kinase solution to each well.

    • Add 2.5 µL of the test compound (or vehicle control) at various concentrations.

    • Initiate the kinase reaction by adding 2.5 µL of a mixture of substrate and ATP.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP : Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and consume the remaining ATP. Incubate at room temperature for 40 minutes.[8]

  • Generate Luminescent Signal : Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for a luciferase-based luminescence signal. Incubate at room temperature for 30-60 minutes.

  • Measure Luminescence : Read the luminescence on a plate-reading luminometer.

  • Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Comparative Analysis: Benchmarking Against Known Inhibitors

To contextualize the potency of the newly synthesized inhibitor, it is crucial to compare its activity against well-characterized compounds.

CompoundTarget Kinase(s)Reported IC50
Newly Synthesized Inhibitor JNK1/2/3, PARP-1 (Hypothetical)To be determined
Staurosporine Broad-spectrum kinase inhibitor~3-20 nM for various kinases[9]
Olaparib PARP-1/2 inhibitor~5 nM for PARP-1[10]
SP600125 JNK inhibitor~40-90 nM for JNK isoforms

Table 1: Comparative IC50 values of the novel inhibitor and established kinase inhibitors.

Staurosporine serves as a valuable positive control due to its broad-spectrum kinase inhibitory activity.[9] Olaparib , an FDA-approved drug, is an excellent benchmark for inhibitors targeting PARP enzymes.[11] SP600125 is a widely used selective inhibitor of c-Jun N-terminal kinases (JNKs).

Cellular Validation: Assessing Anti-proliferative Activity

Demonstrating that the inhibitor can affect cellular processes is a critical next step. The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[12]

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding : Seed cancer cells (e.g., Panc-1 for JNK pathway analysis or MCF-7 for PARP activity) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1][13]

  • Compound Treatment : Treat the cells with serial dilutions of the test compound, a positive control (e.g., Staurosporine or Olaparib), and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.

Mechanistic Insights: Targeting Key Signaling Pathways

The isoquinolinone scaffold has been implicated in the inhibition of several key signaling pathways involved in cancer progression. Two prominent examples are the JNK pathway and the PARP-mediated DNA damage response pathway.

The JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[14] It is activated by various stress stimuli and plays a central role in regulating apoptosis, inflammation, and cell proliferation.[14] Dysregulation of the JNK pathway is frequently observed in various cancers, making it an attractive therapeutic target.[15]

G Stress Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MAPKK MAPKK (MKK4/7) MAPKKK->MAPKK JNK JNK MAPKK->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Proliferation Proliferation cJun->Proliferation Inhibitor Novel Isoquinolinone Inhibitor Inhibitor->JNK

Caption: Simplified representation of the JNK signaling pathway and the proposed point of inhibition.

The PARP and DNA Damage Response Pathway

Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1, are essential enzymes in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[5][16] In cancer cells with deficiencies in other DNA repair mechanisms, such as homologous recombination (HR), inhibition of PARP leads to the accumulation of DSBs and subsequent cell death, a concept known as synthetic lethality.[5]

Conclusion

The validation of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate as a kinase inhibitor precursor requires a systematic and comparative approach. This guide has provided a plausible synthetic route to convert this precursor into a potentially active inhibitor and has detailed the necessary biochemical and cell-based assays for its characterization. By comparing its performance against established inhibitors like Staurosporine and Olaparib, researchers can effectively gauge its therapeutic potential. The isoquinolinone scaffold continues to be a rich source of novel therapeutic agents, and the methodologies outlined herein provide a solid foundation for the exploration of this promising precursor in the quest for new and effective kinase inhibitors.

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Comparative In Vitro Antiparasitic Activity of Tetrahydroisoquinoline-4-carboxamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant parasites pose a significant threat to global health, necessitating the urgent discovery of novel chemotherapeutic agents. The tetrahydroisoquinoline scaffold has garnered considerable attention in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[1] Among its derivatives, tetrahydroisoquinoline-4-carboxamides have emerged as a promising class of compounds with a broad spectrum of antiparasitic activities. This guide provides a comprehensive comparison of the in vitro antiparasitic activity of various tetrahydroisoquinoline-4-carboxamide analogs against key human pathogens, including Plasmodium falciparum, Leishmania donovani, and Trypanosoma cruzi. We delve into the structure-activity relationships (SAR) that govern their potency and provide detailed, step-by-step protocols for the essential in vitro assays used to evaluate their efficacy.

Comparative Efficacy Against Key Parasites

The antiparasitic potential of tetrahydroisoquinoline-4-carboxamides has been evaluated against a range of protozoan parasites. The following sections summarize the available in vitro data, highlighting the most potent analogs and key SAR insights.

Antiplasmodial Activity

Malaria, caused by Plasmodium parasites, remains a major global health challenge. The tetrahydroisoquinoline-4-carboxamide scaffold has been identified as a promising starting point for the development of novel antiplasmodial agents.[2] Several studies have explored the in vitro activity of these compounds against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

A series of pyrazolopyridine 4-carboxamides were evaluated for their antiplasmodial activity, with several compounds exhibiting potent activity.[3] For instance, compound 5n (MMV1081884) displayed an EC50 of 0.228 µM against the 3D7 strain.[3] Further optimization of this scaffold led to the identification of compounds with even greater potency.[3]

CompoundR GroupP. falciparum EC50 (µM)HepG2 CC50 (µM)
5a2-methoxybenzyl0.463>40
5l0.635>40
5m0.545>40
5nMe0.228>40
5o0.164>40
5q0.181>40
5r0.257>40
5u0.1309.67
5w0.0164.81
10aH0.490>40
10bEt0.288>10
10ccyPr0.079>10
10eCl0.260>40
10fBr0.155>40
10gOMe0.123>40
14ciPr0.310>40

Table 1: In Vitro Antiplasmodial Activity of Pyrazolopyridine 4-Carboxamide Analogs against P. falciparum 3D7. [3]

The data in Table 1 highlights the importance of the substituent on the carboxamide nitrogen for antiplasmodial activity. Small alkyl and cycloalkyl groups at this position appear to be favorable for potency.

Antileishmanial Activity

Leishmaniasis, a disease caused by Leishmania parasites, is a major health problem in many parts of the world. The search for new antileishmanial drugs is a priority, and tetrahydroisoquinoline derivatives have shown promise in this area.[4]

A study evaluating a series of tetraoxanes against Leishmania donovani intramacrophage amastigotes found that all tested compounds displayed activity, with IC50 values ranging from 2 to 45 µM.[5] While not tetrahydroisoquinoline-4-carboxamides, this study highlights the potential of heterocyclic compounds against this parasite. Another study on quinoline derivatives demonstrated that the introduction of a carboxyl group dramatically decreased antileishmanial activity.[6] This suggests that the carboxamide moiety in the tetrahydroisoquinoline-4-carboxamides is likely crucial for their activity.

Further research is needed to specifically evaluate a broad range of tetrahydroisoquinoline-4-carboxamides against different Leishmania species to establish a clear SAR and identify lead compounds for further development.

Antitrypanosomal Activity

Chagas disease, caused by Trypanosoma cruzi, is another neglected tropical disease for which new treatments are urgently needed. Tetrahydroisoquinoline derivatives have been investigated for their potential as trypanocidal agents.[4]

While specific comparative data on a series of tetrahydroisoquinoline-4-carboxamides against T. cruzi is limited in the currently available literature, the broader class of tetrahydroisoquinolines has shown activity.[4] This indicates that the tetrahydroisoquinoline-4-carboxamide scaffold is a valid starting point for the design and synthesis of novel trypanocidal compounds.

Experimental Protocols

The following are detailed protocols for the in vitro assays commonly used to evaluate the antiparasitic activity of chemical compounds. These protocols are designed to be self-validating and provide a solid foundation for reproducible research.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum. The protocol measures parasite proliferation by quantifying parasitic DNA through the fluorescence of SYBR Green I dye.

Workflow for SYBR Green I-based Antiplasmodial Assay

cluster_0 Plate Preparation cluster_1 Incubation cluster_2 Lysis and Staining cluster_3 Data Acquisition and Analysis A Add 100 µL of complete medium to each well of a 96-well plate B Add test compounds in serial dilutions A->B C Add 100 µL of parasitized erythrocyte suspension B->C D Incubate for 72 hours at 37°C in a gas mixture C->D E Freeze plate at -20°C to lyse erythrocytes D->E F Thaw plate and add SYBR Green I lysis buffer E->F G Incubate for 1 hour in the dark F->G H Read fluorescence (Ex: 485 nm, Em: 530 nm) I Calculate IC50 values using a dose-response curve H->I

Caption: Workflow for the SYBR Green I-based antiplasmodial assay.

Step-by-Step Methodology:

  • Plate Preparation:

    • Add 100 µL of complete parasite culture medium (RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II) to each well of a 96-well black, clear-bottom microtiter plate.

    • Prepare serial dilutions of the test compounds in the plate.

    • Add 100 µL of a synchronized culture of P. falciparum (e.g., 3D7 or Dd2 strain) at 1% parasitemia and 2% hematocrit to each well.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining:

    • After incubation, freeze the plate at -20°C for at least 2 hours to lyse the erythrocytes.

    • Thaw the plate at room temperature and add 100 µL of SYBR Green I lysis buffer (containing Tris, EDTA, saponin, and SYBR Green I) to each well.

    • Incubate the plate for 1 hour at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Read the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

    • Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vitro Antileishmanial Amastigote Assay

This assay determines the activity of compounds against the intracellular amastigote stage of Leishmania, which is the clinically relevant form of the parasite.

Workflow for In Vitro Antileishmanial Amastigote Assay

cluster_0 Macrophage Seeding and Differentiation cluster_1 Infection cluster_2 Compound Treatment cluster_3 Quantification and Analysis A Seed macrophages (e.g., THP-1) in a 96-well plate B Differentiate with PMA for 48 hours A->B C Infect macrophages with stationary phase promastigotes B->C D Incubate for 24 hours to allow phagocytosis C->D E Remove extracellular promastigotes D->E F Add test compounds in serial dilutions E->F G Incubate for 72 hours F->G H Fix and stain cells (e.g., Giemsa) I Determine parasite load by microscopy or high-content imaging H->I J Calculate IC50 values I->J

Caption: Workflow for the in vitro antileishmanial amastigote assay.

Step-by-Step Methodology:

  • Macrophage Seeding and Differentiation:

    • Seed a human monocytic cell line (e.g., THP-1) into a 96-well plate at a density of 5 x 10^4 cells/well.

    • Induce differentiation into macrophages by adding phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50 ng/mL and incubate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Infection:

    • Wash the differentiated macrophages with fresh medium.

    • Infect the macrophages with stationary phase Leishmania promastigotes (e.g., L. donovani) at a parasite-to-cell ratio of 10:1.

    • Incubate for 24 hours to allow for phagocytosis of the promastigotes.

  • Compound Treatment:

    • Wash the cells to remove any remaining extracellular promastigotes.

    • Add fresh medium containing serial dilutions of the test compounds.

    • Incubate the plate for an additional 72 hours.

  • Quantification and Analysis:

    • Fix the cells with methanol and stain with Giemsa.

    • Determine the number of amastigotes per 100 macrophages by light microscopy.

    • Alternatively, use a high-content imaging system for automated quantification.

    • Calculate the IC50 value from the dose-response curve.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The antiparasitic activity of tetrahydroisoquinoline-4-carboxamides is significantly influenced by the nature and position of substituents on the tetrahydroisoquinoline core and the carboxamide moiety.[1][7]

Key SAR Observations:

  • Substituents on the Carboxamide Nitrogen: As seen in the antiplasmodial data, the nature of the substituent on the amide nitrogen plays a critical role in determining activity.[3] Lipophilicity and steric bulk at this position can significantly impact potency.

  • Substituents on the Tetrahydroisoquinoline Ring: The substitution pattern on the aromatic ring of the tetrahydroisoquinoline core can influence both activity and selectivity. Electron-donating or electron-withdrawing groups at specific positions can modulate the electronic properties of the molecule and its interaction with the biological target.[7]

  • Stereochemistry: The stereochemistry at the C-4 position of the tetrahydroisoquinoline ring can be crucial for activity. Often, one enantiomer is significantly more active than the other, highlighting the importance of a specific three-dimensional arrangement for target binding.

Potential Mechanisms of Action:

The precise mechanism of action for the antiparasitic activity of tetrahydroisoquinoline-4-carboxamides is not yet fully elucidated and may vary depending on the parasite. However, several potential targets have been proposed for the broader class of tetrahydroisoquinoline derivatives, including:

  • Inhibition of essential enzymes: These compounds may inhibit enzymes that are crucial for parasite survival, such as proteases, kinases, or enzymes involved in metabolic pathways.

  • Disruption of cellular processes: They may interfere with vital cellular processes like DNA replication, protein synthesis, or the maintenance of ion homeostasis.

  • Interaction with parasitic membranes: Some heterocyclic compounds can disrupt the integrity of parasitic cell membranes, leading to cell death.

Further mechanistic studies are required to identify the specific molecular targets of tetrahydroisoquinoline-4-carboxamides in different parasites, which will be crucial for the rational design of more potent and selective analogs.

Conclusion

Tetrahydroisoquinoline-4-carboxamides represent a versatile and promising scaffold for the development of novel antiparasitic drugs. This guide has provided a comparative overview of their in vitro activity against several key parasites, highlighting important structure-activity relationships. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and optimization of this important class of compounds. Further research focusing on expanding the library of analogs, elucidating their mechanisms of action, and evaluating their in vivo efficacy is warranted to fully realize their therapeutic potential in the fight against parasitic diseases.

References

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  • ResearchGate. (Year not available). Hit-to-Lead Studies for the Antimalarial Tetrahydroisoquinolone Carboxanilides.
  • PMC. (Year not available). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents.
  • PubMed Central. (Year not available). Synthesis and Structure-Activity Relationship Studies of Conformationally Flexible Tetrahydroisoquinolinyl Triazole Carboxamide and Triazole Substituted Benzamide Analogues as σ2 Receptor Ligands.
  • RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • PMC. (Year not available). In Vitro Activities of New 2-Substituted Quinolines against Leishmania donovani.
  • ResearchGate. (Year not available). 1,2,3,4-tetrahydroisoquinoline-4-carboxamide (9) chemical skeleton,...
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  • NIH. (Year not available). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
  • NIH. (Year not available). In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells.
  • PMC. (Year not available). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis.
  • MDPI. (2024). An Overview of Leishmania In Vitro Cultivation and Implications for Antileishmanial Screenings against Promastigotes.
  • ResearchGate. (Year not available). Synthesis and characterization of n-substituted (S)
  • MDPI. (Year not available). Synthesis and Antileishmanial Activity of 1,2,4,5-Tetraoxanes against Leishmania donovani.
  • ResearchGate. (2024). (PDF) An Overview of Leishmania In Vitro Cultivation and Implications for Antileishmanial Screenings against Promastigotes.
  • ResearchGate. (Year not available). (PDF) In vitro activity of synthetic tetrahydroindeno[2,1-c]quinolines on Leishmania mexicana.
  • PLOS Neglected Tropical Diseases. (Year not available).
  • NIH. (2022). Spirofused Tetrahydroisoquinoline-Oxindole Hybrids (Spiroquindolones)
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"comparison of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate with other Bcl-2/Mcl-1 inhibitors"

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

Introduction: The Critical Role of Apoptosis Evasion in Cancer and the Promise of BH3 Mimetics

The evasion of programmed cell death, or apoptosis, is a cornerstone of cancer development and resistance to therapy.[1] At the heart of the intrinsic apoptotic pathway lies the B-cell lymphoma 2 (Bcl-2) family of proteins, a finely tuned network of pro-survival (anti-apoptotic) and pro-apoptotic members that dictate a cell's fate. In many malignancies, the overexpression of pro-survival proteins, such as Bcl-2 and Myeloid Cell Leukemia 1 (Mcl-1), sequesters pro-apoptotic effectors, effectively disabling the cell's self-destruct mechanism and promoting uncontrolled proliferation.[1]

This dependency on pro-survival Bcl-2 family members presents a compelling therapeutic vulnerability. The development of small molecules that mimic the action of pro-apoptotic BH3-only proteins—termed BH3 mimetics—has ushered in a new era of targeted cancer therapy.[1] These agents bind to the hydrophobic groove of pro-survival proteins, liberating pro-apoptotic partners and triggering apoptosis. Venetoclax, a highly selective Bcl-2 inhibitor, has demonstrated remarkable clinical success in hematologic malignancies, validating this therapeutic strategy.[1] However, intrinsic or acquired resistance, often mediated by the upregulation of other pro-survival members like Mcl-1, remains a significant clinical challenge.[1] This has spurred the development of Mcl-1 specific inhibitors and dual inhibitors that can overcome this resistance.

This guide provides a comparative analysis of a novel class of dual Bcl-2/Mcl-1 inhibitors based on the 1,2,3,4-tetrahydroisoquinoline scaffold, with a focus on the promising compound 11t as described by Fang et al. (2019).[2] We will objectively compare its performance with established, clinically relevant Bcl-2 and Mcl-1 inhibitors, supported by experimental data and detailed methodologies.

The Inhibitors: A Head-to-Head Comparison

The therapeutic landscape of Bcl-2 family inhibition is populated by molecules with varying selectivity profiles. Understanding these differences is crucial for predicting efficacy and potential toxicities. Here, we compare the tetrahydroisoquinoline derivative 11t with key inhibitors targeting Bcl-2 and Mcl-1.

Compound 11t: A Dual Bcl-2/Mcl-1 Inhibitor from the Tetrahydroisoquinoline Class

Recent research has identified a series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as potent dual inhibitors of Bcl-2 and Mcl-1.[2] Within this series, compound 11t emerged as a particularly active molecule. Fluorescence polarization assays have demonstrated that these compounds exhibit potent binding to both Bcl-2 and Mcl-1, while showing minimal affinity for Bcl-xL.[2] This selectivity profile is advantageous, as inhibition of Bcl-xL is associated with on-target toxicities, most notably thrombocytopenia.

Established Comparators

To provide context for the performance of compound 11t, we will compare it against the following well-characterized inhibitors:

  • Venetoclax (ABT-199): A highly potent and selective Bcl-2 inhibitor, FDA-approved for the treatment of certain leukemias.

  • Navitoclax (ABT-263): A dual inhibitor of Bcl-2 and Bcl-xL.[1] Its clinical utility has been limited by Bcl-xL-mediated thrombocytopenia.[1]

  • S63845: A potent and highly selective Mcl-1 inhibitor.

  • AZD5991: Another potent and selective macrocyclic inhibitor of Mcl-1.

  • AMG-176: An orally bioavailable and selective Mcl-1 inhibitor.[2]

Comparative Performance Data

The efficacy of BH3 mimetics is primarily determined by their binding affinity to their target proteins and their ability to induce apoptosis in cancer cells dependent on those targets.

Biochemical Potency: Binding Affinity to Bcl-2 Family Proteins

The binding affinity of an inhibitor to its target protein is a critical measure of its potency. This is typically determined using biophysical assays such as Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR), yielding an inhibition constant (Ki) or dissociation constant (Kd). Lower values indicate tighter binding and higher potency.

InhibitorTarget(s)Ki / Kd (nM)Selectivity Profile
Compound 11t Bcl-2 / Mcl-1 Bcl-2: 660; Mcl-1: 190 Selective for Bcl-2/Mcl-1 over Bcl-xL
VenetoclaxBcl-2<0.01Highly selective for Bcl-2
NavitoclaxBcl-2 / Bcl-xLBcl-2: <1; Bcl-xL: <1Dual inhibitor of Bcl-2 and Bcl-xL
S63845Mcl-10.19Highly selective for Mcl-1
AZD5991Mcl-10.13Highly selective for Mcl-1
AMG-176Mcl-10.13Highly selective for Mcl-1

Data compiled from publicly available sources and the Fang et al. (2019) publication.[2]

As the data indicates, while compound 11t shows promising dual inhibitory activity in the sub-micromolar range, the established clinical and pre-clinical inhibitors of individual Bcl-2 family members exhibit significantly higher potency, often in the sub-nanomolar range. The key advantage of the tetrahydroisoquinoline scaffold lies in its dual-targeting nature, which may offer a strategy to overcome resistance to single-agent therapies.

Cellular Activity: Induction of Apoptosis

The ultimate measure of an anti-cancer agent's effectiveness is its ability to kill cancer cells. For BH3 mimetics, this is assessed by their ability to induce apoptosis in cell lines that are dependent on the targeted Bcl-2 family members. While a broad panel of IC50 values for compound 11t is not yet publicly available, the foundational study by Fang et al. demonstrated that it possesses anti-proliferative activity and can induce apoptosis and caspase-3 activation in a dose-dependent manner in Jurkat cells, a human T-cell leukemia line known to be sensitive to Bcl-2 inhibition.[2]

Experimental Methodologies: The "How-To" Behind the Data

To ensure scientific integrity, it is crucial to understand the experimental protocols used to generate the comparative data. Below are detailed, step-by-step methodologies for key assays used in the characterization of Bcl-2 family inhibitors.

Fluorescence Polarization (FP) Binding Assay

Principle: This competitive binding assay measures the displacement of a fluorescently labeled BH3 peptide (tracer) from its target Bcl-2 family protein by a test compound. A small, freely rotating tracer has a low polarization value. When bound to a larger protein, its rotation slows, and the polarization value increases. An effective inhibitor will compete with the tracer for binding to the protein, resulting in a decrease in fluorescence polarization.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the purified recombinant Bcl-2 or Mcl-1 protein in assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).

    • Prepare a stock solution of the fluorescently labeled BH3 peptide tracer (e.g., FAM-labeled BIM BH3 peptide) in the same assay buffer.

    • Prepare serial dilutions of the test compound (e.g., compound 11t) in assay buffer.

  • Assay Setup:

    • In a 384-well black plate, add the test compound at various concentrations.

    • Add the Bcl-2 family protein to each well at a final concentration determined by prior titration experiments.

    • Add the fluorescent tracer to each well at a fixed final concentration (typically in the low nanomolar range).

    • Include control wells:

      • Negative control (low polarization): Tracer only.

      • Positive control (high polarization): Tracer and protein without inhibitor.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7 Assay)

Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioners of apoptosis. The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7. This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[3]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., Jurkat cells) in a 96-well white-walled plate at a desired density (e.g., 1 x 10^4 cells/well).

    • Treat the cells with serial dilutions of the test compound (e.g., compound 11t) for a specified period (e.g., 24-48 hours).

    • Include appropriate controls:

      • Untreated cells (negative control).

      • Vehicle-treated cells (solvent control).

      • Positive control (e.g., staurosporine).

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds.

  • Incubation:

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the blank wells (medium + reagent) from all experimental wells.

    • Calculate the fold-change in caspase activity relative to the vehicle-treated control.

    • Plot the fold-change against the inhibitor concentration to visualize the dose-dependent activation of caspases.

Visualizing the Mechanism: Signaling Pathways and Workflows

To further elucidate the context of this research, the following diagrams illustrate the key biological pathway and a typical experimental workflow.

Bcl2_Pathway cluster_ProSurvival Pro-Survival cluster_ProApoptotic Pro-Apoptotic cluster_BH3_only BH3-only Proteins cluster_Inhibitors BH3 Mimetics Bcl2 Bcl-2 BAX BAX Bcl2->BAX inhibits Mcl1 Mcl-1 BAK BAK Mcl1->BAK inhibits Bcl_xL Bcl-xL MOMP MOMP (Mitochondrial Outer Membrane Permeabilization) BAX->MOMP induces BAK->MOMP induces BIM BIM BIM->Bcl2 inhibits BIM->Mcl1 inhibits BIM->Bcl_xL inhibits Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->BIM activates Caspases Caspase Activation MOMP->Caspases Apoptosis Apoptosis Caspases->Apoptosis Compound_11t Compound 11t Compound_11t->Bcl2 inhibits Compound_11t->Mcl1 inhibits

Caption: The intrinsic apoptosis pathway regulated by the Bcl-2 family of proteins.

FP_Workflow cluster_Prep Preparation cluster_Assay Assay cluster_Readout Measurement & Analysis Reagents Prepare Protein, Tracer, and Test Compound Plate Dispense into 384-well Plate Reagents->Plate Incubate Incubate at RT Plate->Incubate Read_FP Read Fluorescence Polarization Incubate->Read_FP Analyze Calculate % Inhibition and determine IC50/Ki Read_FP->Analyze

Caption: Experimental workflow for a Fluorescence Polarization (FP) binding assay.

Conclusion and Future Directions

The emergence of 1,2,3,4-tetrahydroisoquinoline derivatives, exemplified by compound 11t , represents an exciting development in the pursuit of dual Bcl-2/Mcl-1 inhibitors.[2] While its biochemical potency may not yet match that of highly optimized, single-target agents, its dual activity and favorable selectivity profile against Bcl-xL highlight a promising avenue for overcoming the resistance mechanisms that limit the efficacy of current BH3 mimetics.

Further research is warranted to fully characterize the cellular activity of this compound class across a broader range of cancer cell lines with defined Bcl-2 family dependencies. Structure-activity relationship (SAR) studies will be crucial to optimize the potency and pharmacokinetic properties of the tetrahydroisoquinoline scaffold. Ultimately, the development of effective dual inhibitors like those in this novel class could provide a powerful new tool in the arsenal against cancers that have learned to evade apoptosis.

References

  • Fang, H., et al. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic Chemistry, 88, 102938. [Link]

  • Roberts, K. G., et al. (2016). The BCL2 selective inhibitor venetoclax induces rapid onset apoptosis of CLL cells in patients via a TP53-independent mechanism. Blood, 127(24), 3030–3039. [Link]

  • Wilson, W. H., et al. (2020). Safety and efficacy of navitoclax, a BCL-2 and BCL-XL inhibitor, in patients with relapsed or refractory lymphoid malignancies: results from a phase 2a study. Leukemia & Lymphoma, 61(13), 3066-3075. [Link]

  • Tron, A. E., et al. (2018). Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia. Nature Communications, 9(1), 5341. [Link]

  • Caenepeel, S. R., et al. (2018). AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with Established Therapies. Cancer Discovery, 8(12), 1582–1597. [Link]

  • Czabotar, P. E., & Strasser, A. (2021). BCL2 and MCL1 inhibitors for hematologic malignancies. Blood, 138(13), 1121–1132. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. Equally critical, though sometimes overlooked, is the proper disposal of these compounds and their associated waste streams. This guide provides a detailed protocol for the safe and compliant disposal of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate, a heterocyclic compound that, like many isoquinoline derivatives, requires careful handling due to its potential biological activity and associated hazards.[1][2][3] Adherence to these procedures is paramount for ensuring laboratory safety and environmental stewardship.

I. Hazard Assessment and Chemical Profile

Key Assumed Hazards:

  • Acute Oral Toxicity

  • Skin and Eye Irritant

  • Potential for Environmental Toxicity

All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][6] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[4][6]

II. The Cardinal Rules of Chemical Waste Management

The foundation of proper chemical disposal lies in a set of universal principles that apply to all hazardous laboratory waste.[7][8][9] These principles are designed to minimize risk and ensure regulatory compliance.

  • Waste Minimization: The first step in waste management is to minimize its generation.[7][8] Plan experiments to use the smallest practical quantities of the compound.

  • No Sewer Disposal: Never dispose of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate, or any solutions containing it, down the drain.[9] This is to prevent the release of potentially harmful chemicals into the environment.

  • No Evaporation: Evaporation of chemical waste in a fume hood is not an acceptable method of disposal.[10]

  • Proper Labeling: All waste containers must be clearly labeled with their contents.[7][9][11]

  • Segregation of Waste: Never mix incompatible waste streams.[8][9][11]

III. Step-by-Step Disposal Protocol

This protocol outlines the procedures for collecting and disposing of different types of waste generated during the handling of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate.

1. Solid Waste (Pure Compound, Contaminated Labware)

  • Collection:

    • Place solid Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate waste into a dedicated, sealable, and chemically compatible container.[8] A high-density polyethylene (HDPE) container is a suitable choice.

    • Contaminated consumables such as weighing paper, gloves, and pipette tips should also be collected in this container.

  • Labeling:

    • Affix a hazardous waste label to the container immediately upon starting waste collection.[10]

    • The label must include:

      • The full chemical name: "Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate" (avoiding abbreviations).

      • The words "Hazardous Waste".

      • An accurate estimation of the concentration and quantity.

      • The date accumulation started.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[7][11]

    • Ensure the storage area is away from heat sources and incompatible chemicals.

    • Utilize secondary containment, such as a plastic tub, to mitigate potential spills.[8][9]

2. Liquid Waste (Solutions, Reaction Mixtures)

  • Collection:

    • Collect all liquid waste containing Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate in a dedicated, sealed, and chemically compatible container.[8] Again, HDPE or a similar plastic container is preferred.[7]

    • Do not mix this waste with other waste streams, particularly acids, bases, or oxidizers, to prevent unforeseen reactions.[8]

  • Labeling:

    • Label the liquid waste container with the same diligence as the solid waste, listing all chemical components and their approximate percentages.

  • Storage:

    • Keep the liquid waste container tightly closed except when adding waste.[8][9][11]

    • Store in the designated satellite accumulation area with secondary containment.[8][9]

3. Sharps Waste (Needles, Contaminated Glassware)

  • Collection:

    • Any sharps contaminated with Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate must be disposed of in a designated, puncture-proof sharps container.[12]

  • Labeling:

    • The sharps container should be labeled as containing chemically contaminated sharps.

  • Disposal:

    • Once the sharps container is three-quarters full, it should be sealed and disposed of through the institution's hazardous waste program.[12]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste related to Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate.

DisposalWorkflow start Waste Generation (Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated gloves) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, reaction mixtures) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles, glassware) waste_type->sharps_waste Sharps collect_solid Collect in Labeled, Sealed HDPE Container for Solid Waste solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed HDPE Container for Liquid Waste liquid_waste->collect_liquid collect_sharps Collect in Puncture-Proof Sharps Container sharps_waste->collect_sharps storage Store in Designated Satellite Accumulation Area with Secondary Containment collect_solid->storage collect_liquid->storage collect_sharps->storage full Container 90% Full? storage->full full->storage No pickup Arrange for Pickup by Environmental Health & Safety (EHS) or Licensed Disposal Service full->pickup Yes end Proper Disposal pickup->end

Caption: Decision workflow for the disposal of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate waste.

V. Emergency Procedures: Spills and Exposures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).

    • Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spill:

    • Evacuate the laboratory immediately.

    • Alert others and prevent entry into the affected area.

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing. Seek medical attention.[6]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

VI. Conclusion

The responsible disposal of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is a critical aspect of laboratory safety and environmental compliance. By adhering to the principles of hazard assessment, waste segregation, and proper containment, researchers can ensure that their work does not pose an undue risk to themselves, their colleagues, or the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.[6][7]

References

  • University of Pennsylvania, Environmental Health & Radiation Safety. Laboratory Chemical Waste Management Guidelines. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. [Link]

  • Dartmouth College, Environmental Health and Safety. Hazardous Waste Disposal Guide. [Link]

  • Columbia University, Environmental Health & Safety. Hazardous Chemical Waste Management Guidelines. [Link]

  • Vanderbilt University, Environmental Health & Safety. Guide to Managing Laboratory Chemical Waste. [Link]

  • Reed College. Hazardous Laboratory Chemicals Disposal Guide. [Link]

  • Al-Matarneh, C. M., et al. "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design." Molecules, vol. 28, no. 24, 2023, p. 8051. [Link]

  • PubChem. 1-Methyl-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. [Link]

  • LabXchange. "How To: Lab Waste." YouTube, 23 May 2022. [Link]

  • University of Essex. Laboratory Waste Disposal Handbook. [Link]

  • Al-Zoubi, R. M., et al. "Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents." Molecules, vol. 28, no. 1, 2022, p. 113. [Link]

  • The Royal Society of Chemistry. "Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes." RSC Advances, 2025. [Link]

  • Capot Chemical. MSDS of methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate. [Link]

  • Semantic Scholar. "Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review." [Link]

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate (CAS No. 1245798-40-6). As a matter of scientific integrity, this document is structured to provide not just procedural steps, but the causal reasoning behind them, ensuring a self-validating system of laboratory safety.

Hazard Assessment & The Precautionary Principle

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is a research chemical with limited publicly available, specific toxicological data.[1][2] In such cases, a conservative approach grounded in the precautionary principle is paramount. We must infer potential hazards from structurally analogous compounds. Tetrahydroisoquinoline (THIQ) derivatives are a class of compounds with a wide range of potent biological activities.[3][4] Some have been investigated for neurotoxic effects, sharing structural similarities with known neurotoxins like MPTP.[5][6]

Therefore, until comprehensive data is available, this compound must be handled as a potentially hazardous substance. The following table summarizes the known hazards of close structural analogs, which form the basis for our PPE recommendations.

CompoundCAS No.Reported HazardsSource(s)
1-Methyl-1,2,3,4-tetrahydroisoquinoline 4965-09-7Harmful if swallowed; Causes skin and serious eye irritation; May cause respiratory irritation.[7][8]
1,2,3,4-Tetrahydroisoquinoline 91-21-4Harmful if swallowed, inhaled, or in contact with skin; Causes severe skin burns and eye damage.[9][10]

Given these risks, the minimum safe handling of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate requires stringent adherence to the personal protective equipment (PPE) protocols outlined below. All operations should be conducted within a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is the final barrier between the researcher and the chemical. Its efficacy depends entirely on proper selection and use. The following PPE is mandatory for all procedures involving this compound.

PPE ComponentSpecificationsRationale for Use
Hand Protection Double Gloving: Inner and outer pair of powder-free nitrile gloves.The primary risk is dermal absorption and irritation.[7][9] Double gloving provides redundancy in case the outer glove is breached. Powder-free gloves are essential as powder can aerosolize and carry hazardous compounds.[11]
Body Protection Disposable, solid-front, back-closing laboratory gown with long sleeves and tight-fitting knit cuffs.Protects skin from contact and prevents contamination of personal clothing. A back-closing gown offers superior protection against frontal spills, and knit cuffs ensure a secure interface with gloves.[11]
Eye & Face Protection Chemical splash goggles AND a full-face shield.Protects against splashes of liquids or airborne particles of the solid compound. The analogs demonstrate the potential for serious eye irritation or damage.[7][9][10] Standard safety glasses are insufficient.[11]
Respiratory Protection A fit-tested NIOSH-approved N95 (or higher) respirator.The solid nature of the compound poses an inhalation risk from aerosolized dust, and an analog is known to cause respiratory irritation.[7][8] A surgical mask provides no protection against chemical aerosols.[11]

Operational Procedures: A Step-by-Step Guide

Adherence to a strict sequence for donning and doffing PPE is critical to prevent cross-contamination.

PPE Donning Sequence

This sequence ensures that each layer of PPE is applied in a logical order to maximize protection.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown: Put on the laboratory gown, ensuring it is fully closed in the back.

  • Respirator: Place the fit-tested N95 respirator over your nose and mouth. Perform a user seal check.

  • Eye & Face Protection: Put on chemical splash goggles, followed by the face shield.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the cuffs of the gown.[12]

G cluster_prep Preparation cluster_ppe PPE Application Hand_Hygiene 1. Hand Hygiene Inner_Gloves 2. Inner Gloves Hand_Hygiene->Inner_Gloves Gown 3. Gown Inner_Gloves->Gown Respirator 4. Respirator Gown->Respirator Eye_Face 5. Goggles & Face Shield Respirator->Eye_Face Outer_Gloves 6. Outer Gloves Eye_Face->Outer_Gloves

Figure 1. Sequential workflow for donning PPE.
Handling the Compound
  • Preparation: Before bringing the chemical into the workspace, ensure all necessary equipment (spatulas, weigh paper, glassware, solvents, waste containers) is inside the chemical fume hood.

  • Weighing: Handle the solid compound exclusively within the fume hood. Tare the balance with weigh paper. Carefully transfer the desired amount of solid, minimizing any dust generation. Close the primary container immediately after dispensing.

  • Solution Preparation: Add solvent to the solid in a controlled manner to avoid splashing. Ensure the vessel is appropriately labeled.

PPE Doffing Sequence

This is the most critical phase for preventing personal contamination. The guiding principle is "dirty-to-dirty, clean-to-clean." Assume the exterior of your PPE is contaminated.

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them. Dispose of them immediately in the designated hazardous waste container.[12]

  • Gown & Inner Gloves: Unfasten the gown. As you remove it, roll it away from your body, touching only the inside surface. As the gown comes off your arms, peel off the inner gloves simultaneously so they are contained within the rolled-up gown. Dispose of the bundle immediately.

  • Hand Hygiene: Wash hands thoroughly.

  • Eye & Face Protection: Remove the face shield and goggles. Handle them by the straps, avoiding contact with the front surfaces.

  • Respirator: Remove the respirator without touching the front.

  • Final Hand Hygiene: Perform a final, thorough hand washing.

G cluster_decon Decontamination cluster_final Final Steps Outer_Gloves 1. Remove Outer Gloves Gown_Inner_Gloves 2. Remove Gown & Inner Gloves Outer_Gloves->Gown_Inner_Gloves Hand_Wash1 3. Hand Hygiene Gown_Inner_Gloves->Hand_Wash1 Eye_Face 4. Remove Eye/Face Protection Hand_Wash1->Eye_Face Respirator 5. Remove Respirator Eye_Face->Respirator Hand_Wash2 6. Final Hand Hygiene Respirator->Hand_Wash2

Figure 2. Sequential workflow for doffing PPE.

Emergency & Disposal Procedures

Spill Response
  • Small Spill (Solid): Gently cover the spill with absorbent pads. Wet the pads with an appropriate solvent (e.g., isopropanol) to prevent dust generation. Carefully wipe the area from the outside in. Place all contaminated materials in a sealed, labeled hazardous waste bag.

  • Small Spill (Liquid): Cover with absorbent material. Collect and place in a sealed, labeled hazardous waste container.

  • Personal Contamination: Immediately remove contaminated clothing and PPE. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. For eye contact, flush with an eyewash station for at least 15 minutes and seek immediate medical attention.[7]

Waste Disposal Plan

All materials that come into contact with Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate are considered hazardous waste. Segregation and proper labeling are non-negotiable.

  • Point of Generation: All contaminated items (gloves, gowns, weigh paper, pipette tips, etc.) must be placed directly into a designated, labeled hazardous waste container at the point of use (i.e., inside the fume hood).

  • Container Management: Use a container with a secure lid. Do not overfill. The container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Final Disposal: Once the container is full, it should be sealed and moved to a designated institutional hazardous waste storage area for collection by a licensed professional waste disposal service.[7]

G A Point of Generation (Contaminated PPE, Glassware, etc.) B Segregated Hazardous Waste Container (Labeled & In-Hood) A->B C Sealed Container for Transport B->C D Institutional Hazardous Waste Storage Area C->D E Licensed Professional Disposal Service D->E

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.